Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856391 | |
| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261225-45-9 | |
| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of (1R,3S)-Diaminocyclohexane Derivatives
The following technical guide details the enantioselective synthesis and desymmetrization of (1R,3S)-diaminocyclohexane derivatives.
Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists
Strategic Analysis & Stereochemical Definition
The Stereochemical Paradox
The core scaffold, (1R,3S)-1,3-diaminocyclohexane , is geometrically cis. Due to the plane of symmetry passing through C2 and C5, this molecule is meso (achiral). Therefore, "enantioselective synthesis" in this context strictly refers to desymmetrization —breaking the symmetry of the meso-diamine to generate chiral, non-racemic derivatives (e.g., mono-carbamates).
These desymmetrized (1R,3S)-derivatives are critical pharmacophores, distinct from the common trans-1,2-diamines (e.g., Oxaliplatin, Edoxaban intermediates) and trans-1,3-diamines. They offer unique bite angles in ligand design and specific conformational locks in peptidomimetics.
Route Selection Matrix
| Methodology | Target Utility | Scalability | Enantiomeric Excess (ee) |
| Biocatalytic Desymmetrization | High-value chiral building blocks | High (Kg scale) | >99% (Excellent) |
| Chemical Desymmetrization | Ligand synthesis | Moderate | 80-95% (Variable) |
| De Novo Diastereoselective Synthesis | Bulk meso-core production | Industrial (Tons) | N/A (Meso product) |
Core Methodology A: Biocatalytic Desymmetrization
This is the industry "Gold Standard" for accessing chiral (1R,3S)-derivatives with high optical purity. The method utilizes the exquisite steric discrimination of lipases to selectively acylate one of the two enantiotopic amino groups.
Mechanism of Action
The meso-diamine substrate binds within the chiral pocket of the lipase. The enzyme facilitates the transfer of an acyl group (from a carbonate or ester) to the pro-S or pro-R amino group, governed by the specific spatial constraints of the catalytic triad (Ser-His-Asp).
Protocol: Lipase-Catalyzed Alkoxycarbonylation
Target: (1S,3R)-N1-(Allyloxycarbonyl)-1,3-diaminocyclohexane (Chiral Mono-protected amine). Enzyme: Pseudomonas cepacia Lipase (PSL-C) or Candida antarctica Lipase B (CAL-B).
Step-by-Step Workflow
-
Substrate Preparation: Dissolve cis-1,3-diaminocyclohexane (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).
-
Note: Toluene can be used for CAL-B, but Dioxane is preferred for PSL-C solubility profiles.
-
-
Acyl Donor Addition: Add Diallyl Carbonate (DAC) (2.0 - 5.0 equiv).
-
Why DAC? It is an irreversible acyl donor (releases volatile allyl alcohol), driving equilibrium forward, and introduces the Alloc group, which is orthogonal to Boc/Cbz.
-
-
Enzyme Loading: Add immobilized PSL-C (20-50 wt% relative to substrate).
-
Incubation: Stir at 30–40 °C for 24–48 hours. Monitor via HPLC on a Chiralcel OD-H column.
-
Workup: Filter off the enzyme (recyclable). Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH) to separate the mono-carbamate from trace di-carbamate.
Quantitative Performance Data
| Enzyme | Solvent | Acyl Donor | Conv. (%) | Yield (%) | ee (%) | Configuration |
| PSL-C | 1,4-Dioxane | Diallyl Carbonate | >99 | 88 | >98 | (1S,3R)-mono |
| CAL-B | Toluene | Diallyl Carbonate | 45 | 40 | 91 | (1R,3S)-mono |
| PSL-C | Dioxane | Diethyl Carbonate | 95 | 82 | 96 | (1S,3R)-mono |
Critical Insight: PSL-C typically exhibits higher enantioselectivity for 1,3-diamines compared to CAL-B, which is superior for 1,2-diamines. The choice of enzyme determines the absolute configuration of the product.
Core Methodology B: De Novo Diastereoselective Synthesis
When the bulk meso-scaffold is required from achiral precursors, a diastereoselective hydrogenation strategy is employed. This route creates the cis-geometry required for the subsequent desymmetrization.
Pathway: 1,3-Diketone Hydrogenation
This method avoids the harsh conditions of resorcinol reduction and allows for stereochemical control via catalyst selection.
-
Substrate: 1,3-Cyclohexanedione.
-
Catalyst: Ruthenium-Noyori type (e.g., RuCl ).
-
Reaction: Asymmetric Transfer Hydrogenation (ATH).
-
Transformation to Diamine:
-
Activation: Mesylation of cis-1,3-diol (retention of configuration).
-
Displacement: Double S_N2 with NaN₃ (Inversion x 2).
-
Stereochemical Outcome: (1R,3S)-Diol (cis)
(1S,3R)-Diazide (cis). -
Reduction: H₂/Pd-C or Staudinger reduction to cis-1,3-diaminocyclohexane.
-
Visualizing the Synthetic Logic
Caption: Workflow from achiral precursors to the meso-core, followed by biocatalytic desymmetrization to the high-value chiral derivative.
Troubleshooting & Optimization
Solvent Effects in Biocatalysis
The logP of the solvent correlates with enzyme activity.
-
Hydrophobic solvents (Toluene, Hexane): Preserve the essential water layer around the enzyme, generally maintaining higher activity.
-
Hydrophilic solvents (Dioxane, THF): Can strip essential water, reducing rate, but are necessary for dissolving polar diamine substrates.
-
Optimization: If conversion is low in Dioxane, use a co-solvent system (Toluene:Dioxane 4:1) or add trace water (0.1% v/v) to maintain enzyme hydration.
Preventing Polymerization
In the De Novo route involving 1,3-cyclohexanedione, self-condensation can occur under basic conditions. Ensure the ATH reaction is strictly pH-controlled (using the HCOOH/Et₃N azeotrope) to prevent aldol polymerization of the substrate.
References
-
Gotor, V., et al. (2007). "First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent." Organic Letters.
-
Ríos-Lombardía, N., et al. (2009). "Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Diamines." The Journal of Organic Chemistry.
-
Trost, B. M., & Mino, T. (2003). "Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst." Journal of the American Chemical Society.
-
Wang, C., et al. (2022).[5][6] "Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols." Synlett.
-
Berkessel, A., et al. (2010). "Enantiopure Monoprotected Cis-1,2-Diaminocyclohexane: One-Step Preparation and Application." ChemCatChem. (Cited for comparative 1,2-diamine protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 4. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
An In-Depth Technical Guide to Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a primary amine and a carbamate-protected amine on a cyclohexane scaffold, renders it a valuable building block for the synthesis of complex pharmaceutical agents and novel chemical entities. The defined stereochemistry at the 1st and 3rd positions of the cyclohexane ring is crucial for its application in creating stereospecific molecules, which is of paramount importance in modern drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of this versatile intermediate, offering a technical resource for researchers in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, identified by the CAS number 1261225-45-9, is a carbamate derivative of (1R,3S)-cyclohexane-1,3-diamine.[1] The presence of both a free primary amino group and a benzyloxycarbonyl (Cbz or Z) protected amino group makes it a valuable synthon for sequential chemical modifications. The Cbz group offers stability under a range of reaction conditions and can be selectively removed, typically via catalytic hydrogenation, allowing for orthogonal protection strategies in multi-step syntheses.[2]
A summary of its key identifiers and predicted physicochemical properties is presented in Table 1. It is important to note that while experimental data for this specific molecule is limited, the presented properties are based on computational predictions from reliable sources such as the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[3]
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate | N/A |
| Synonyms | Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, (phenylmethyl) ester | [1] |
| CAS Number | 1261225-45-9 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| Predicted Bioconcentration Factor | 3.76 L/kg | [3] |
| Predicted Biodegradation Half-Life | 3.55 days | [3] |
| Predicted Soil Adsorption Coefficient (Koc) | 240 L/kg | [3] |
Synthesis and Purification
The synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate involves the selective mono-N-protection of (1R,3S)-cyclohexane-1,3-diamine. A general and effective method for the mono-Boc protection of diamines has been reported, which can be adapted for the introduction of the Cbz group.[5][6] The key to this selective protection lies in the transient monoprotonation of the diamine, which deactivates one amino group towards acylation.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.
Experimental Protocol (Hypothetical)
-
Monoprotonation of the Diamine: To a solution of (1R,3S)-cyclohexane-1,3-diamine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane at 0 °C, add one equivalent of a strong acid (e.g., HCl in an organic solvent) dropwise. Stir the mixture for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
N-Acylation: To the solution containing the mono-protonated diamine, add a suitable base (e.g., triethylamine, 1.1 eq.) to neutralize the excess acid and to act as a proton scavenger. Subsequently, slowly add benzyl chloroformate (1.0 eq.) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting diamine is consumed.
-
Work-up and Extraction: Upon completion, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex set of signals for the cyclohexyl protons. Key signals would include the benzylic protons of the Cbz group as a singlet around 5.1 ppm, and the aromatic protons of the benzyl group as a multiplet between 7.2 and 7.4 ppm. The protons attached to the carbons bearing the amino and carbamate groups would appear as multiplets, with their chemical shifts influenced by the stereochemistry of the ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the carbamate at approximately 156 ppm. The benzylic carbon and the aromatic carbons of the Cbz group would resonate in the regions of 67 ppm and 127-136 ppm, respectively. The carbons of the cyclohexane ring would appear in the aliphatic region, with the carbons attached to the nitrogen atoms shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine around 3300-3400 cm⁻¹ (typically two bands for a primary amine). A strong carbonyl (C=O) stretching absorption for the carbamate group would be observed around 1680-1700 cm⁻¹. C-N stretching vibrations are also expected in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 249.3. Common fragmentation patterns would involve the loss of the benzyl group or the entire benzyloxycarbonyl group.
Chemical Reactivity and Stability
The reactivity of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is dictated by its two functional groups: the primary amine and the Cbz-protected amine.
-
Primary Amine: The free amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. This allows for the introduction of diverse substituents at this position.
-
Cbz-Protected Amine: The benzyloxycarbonyl group is a robust protecting group, stable to many reagents. Its removal is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This deprotection strategy is advantageous due to its mild and neutral conditions.[2]
Illustrative Reaction Pathway: Deprotection of the Cbz Group
Sources
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: A Pivotal Chiral Scaffold for Conformationally Restricted Therapeutics
[1][2]
Content Type: Technical Guide / Whitepaper Subject: Chiral Building Block Analysis & Application CAS No: 1261225-45-9[1][2]
Executive Summary
In the landscape of modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving solubility, selectivity, and patentability.[1][2] Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate represents a "privileged scaffold" in this domain.[2] As a mono-protected derivative of cis-1,3-cyclohexanediamine, it offers a unique combination of conformational restriction , defined stereochemistry , and orthogonal protection .[1][2]
This guide explores its role as a spacer in bifunctional ligands, its utility in peptidomimetics, and the sophisticated desymmetrization strategies used to manufacture it.[2]
Structural & Stereochemical Analysis[2][3]
The "Meso-to-Chiral" Phenomenon
The core value of this building block lies in its stereochemical origin.[1][2] The parent molecule, cis-1,3-cyclohexanediamine, is a meso compound.[1][2] It possesses a plane of symmetry passing through C2 and C5, making it achiral despite having two stereocenters.[2]
However, desymmetrization—modifying only one of the two identical amino groups—breaks this symmetry, instantly generating chirality.[2]
-
Configuration: (1R, 3S)
-
Conformation: In the ground state, the cyclohexane ring adopts a chair conformation where both the bulky carbamate (NH-Cbz) and the free amine (NH₂) groups occupy equatorial positions to minimize 1,3-diaxial strain.[1][2] This "diequatorial" lock provides a rigid vector for displaying pharmacophores.[1][2]
Conformational Restriction in Drug Design
Unlike flexible linear diamines (e.g., 1,3-diaminopropane), the cyclohexane ring restricts the conformational entropy of the molecule.[1][2] When incorporated into a drug candidate, this pre-organization can:
-
Reduce the entropic penalty of binding to a protein target.
-
Enhance selectivity by orienting substituents in a specific vector (approx. 109.5° dihedral angle).[2]
Synthetic Pathways & Manufacturing[2]
The synthesis of the enantiopure (1R,3S) isomer typically proceeds via two primary routes: Enzymatic Desymmetrization (Green Route) or Curtius Rearrangement (Chemical Route).[1][2]
Route A: Enzymatic Desymmetrization
This is the most elegant method for industrial scale-up.[1][2] It starts with the cheap, achiral meso-diamine (or its bis-amide precursor).[2] A hydrolase enzyme selectively cleaves one amide bond, or an acyltransferase selectively protects one amine.[2]
Route B: Curtius Rearrangement
For high-purity applications, the synthesis often starts from (1R,3S)-3-aminocyclohexanecarboxylic acid .[1][2]
-
Protection: The amino group of the amino acid is protected (e.g., with Cbz).[1][2][3]
-
Rearrangement: The carboxylic acid is converted to an acyl azide, which undergoes thermal Curtius rearrangement to an isocyanate.[1][2][3]
-
Trapping: The isocyanate is trapped with benzyl alcohol to form the carbamate, or hydrolyzed to the amine if the starting material was already protected differently.[2]
Visualization of Synthesis Logic
Figure 1: Two distinct synthetic pathways yield the target chiral building block. Route A utilizes biocatalysis to break symmetry, while Route B relies on stereoconservative rearrangement of a chiral pool precursor.[1]
Applications in Medicinal Chemistry
Orthogonal Protection Strategy
The Benzyl (Cbz) group is stable to acidic conditions (e.g., TFA, HCl) used to remove Boc or t-Butyl groups.[1][2] This orthogonality allows chemists to selectively manipulate the free amine at position 3 while keeping position 1 protected.[2]
-
Step 2: Remove Cbz (C1) via Hydrogenolysis (H₂/Pd-C).[2]
Peptidomimetics & Turn Mimics
The cis-1,3-cyclohexane scaffold is a validated mimic for gamma-turns in peptides.[1][2] By replacing a peptide turn with this rigid scaffold, researchers can stabilize the bioactive conformation of a peptide drug, improving its proteolytic stability and bioavailability.[2]
Comparison of Diamine Linkers
| Feature | 1,3-Diaminopropane | trans-1,4-Cyclohexanediamine | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |
| Flexibility | High (Floppy) | Rigid (Linear) | Rigid (Angled ~109°) |
| Chirality | Achiral | Achiral (if symmetrical) | Chiral ((1R, 3S)) |
| Vector | Variable | 180° (Linear) | Bent (cis-1,3) |
| Primary Use | Simple Linker | Linear Spacers | Turn Mimics, Compact Ligands |
Experimental Protocols
Protocol: Cbz-Deprotection (Hydrogenolysis)
Use this protocol to unveil the latent amine after coupling the building block to your drug core.[1][2]
Objective: Removal of the benzyloxycarbonyl (Cbz) group to release the free amine.[1][2] Safety: Hydrogen gas is flammable.[1][2] Palladium catalysts are pyrophoric.[1][2]
-
Preparation: Dissolve the Cbz-protected intermediate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C, 10% loading).[1][2] Note: Ensure the catalyst is wet with solvent to prevent ignition.[2]
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1][2] Stir the reaction mixture under a Hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature (25°C).
-
Monitoring: Monitor reaction progress via LC-MS or TLC (typically complete in 2–6 hours).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free amine.
Protocol: Coupling to Carboxylic Acids (Amide Bond Formation)
Use this protocol to attach the free amine of the building block to a carboxylic acid scaffold.[1]
-
Activation: To a solution of the Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.
-
Coupling: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv).
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
References
-
EPA CompTox Chemicals Dashboard. (2025). Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Details & Properties. United States Environmental Protection Agency.[2] [Link][2]
-
Organic Chemistry Portal. (2024).[1][2] Synthesis of Carbamates: Methods and Protocols. [Link][1][2]
-
Zheng, G. W., et al. (2019).[2] Highly efficient biocatalytic desymmetrization of meso carbocyclic 1,3-dicarboxamides. Organic Chemistry Frontiers. [Link]
-
PubChem. (2025).[1][2][4] cis-N-Cbz-1,3-cyclohexanediamine Compound Summary. National Library of Medicine.[2] [Link][2]
Sources
- 1. tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate | C11H22N2O2 | CID 56973589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate , a critical chiral intermediate in the synthesis of pharmaceutical agents, particularly CCR2 antagonists and other bioactive cyclohexylamines.
Introduction & Structural Context
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) is a mono-protected derivative of cis-1,3-diaminocyclohexane. Its utility lies in its orthogonal reactivity: the free amine at position 3 allows for immediate derivatization, while the benzyl carbamate (Cbz) group at position 1 serves as a stable protecting group that can be removed via hydrogenolysis.
Stereochemical & Conformational Analysis
The (1R, 3S) configuration in a 1,3-disubstituted cyclohexane corresponds to the cis isomer. In solution, this molecule exists predominantly in a chair conformation where both the bulky carbamate group and the amino group occupy equatorial positions to minimize 1,3-diaxial interactions. This "diequatorial" conformation significantly influences the NMR coupling constants (
Figure 1: Stereochemical and conformational logic dictating spectroscopic features.
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard protocol for this polar, basic amine.
Predicted MS Data
| Parameter | Value | Notes |
| Formula | C₁₄H₂₀N₂O₂ | |
| Exact Mass | 248.1525 Da | Monoisotopic mass |
| Observed Ion | 249.16 ( | |
| Adducts | 271.14 ( |
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) typically yields characteristic fragments associated with the Cbz group and the cyclohexane ring.
Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or solid.
| Frequency (cm⁻¹) | Functional Group | Assignment |
| 3300 - 3400 | N-H Stretch | Broad band; overlap of Amine (free) and Carbamate (H-bonded) |
| 2920 - 2850 | C-H Stretch | Cyclohexane ring ( |
| 1690 - 1710 | C=O Stretch | Carbamate Carbonyl (Strong, characteristic) |
| 1530 - 1550 | N-H Bend | Amide II band (Carbamate) |
| 1250 | C-O Stretch | C-O-C asymmetric stretch of the ester linkage |
| 730 - 700 | C-H Bend | Monosubstituted Benzene (aromatic out-of-plane) |
Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-
¹H NMR Analysis (400 MHz, CDCl₃)
Note: Chemical shifts are estimates based on the cis-1,3-diequatorial conformation.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.30 - 7.40 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic protons. |
| 5.09 | Singlet (s) | 2H | Bn-CH₂ | Benzylic methylene; characteristic sharp singlet. |
| 4.80 - 5.20 | Broad (br s) | 1H | NH-Cbz | Carbamate NH; shift varies with concentration/temp. |
| 3.45 - 3.55 | Multiplet (tt) | 1H | H-1 | Axial proton geminal to Cbz-NH. Large coupling ( |
| 2.65 - 2.80 | Multiplet (tt) | 1H | H-3 | Axial proton geminal to free NH₂. Shielded relative to H-1 due to amine vs carbamate. |
| 2.00 - 2.10 | Broad Doublet | 1H | H-2 eq | Equatorial proton between substituents. |
| 1.90 - 2.00 | Multiplet | 1H | H-4/6 eq | Equatorial protons on the ring. |
| 1.70 - 1.80 | Multiplet | 1H | H-5 eq | Equatorial proton. |
| 1.00 - 1.40 | Multiplet | 3H | H-2/4/6 ax | Axial protons; typically shielded due to anisotropy. |
| 1.20 - 1.60 | Broad (br s) | 2H | NH₂ | Free amine protons; exchangeable with D₂O. |
¹³C NMR Analysis (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Type |
| 155.8 | C=O | Carbamate Carbonyl |
| 136.5 | Ar-C (ipso) | Quaternary Aromatic Carbon |
| 128.5, 128.1 | Ar-C | Ortho/Meta/Para Carbons |
| 66.6 | Bn-CH₂ | Benzylic Carbon |
| 50.2 | C-3 | Methine attached to NH₂ |
| 49.5 | C-1 | Methine attached to NH-Cbz |
| 41.5 | C-2 | Methylene between functional groups |
| 33.5 | C-4/6 | Ring Methylenes |
| 23.5 | C-5 | Ring Methylene (distal) |
2D NMR Strategy for Verification
To unequivocally confirm the regiochemistry (1,3-substitution) and stereochemistry (cis):
-
COSY (Correlation Spectroscopy): Trace the spin system from NH-Cbz → H1 → H2 → H3 → NH₂.
-
NOESY (Nuclear Overhauser Effect):
-
cis-Confirmation: Look for NOE correlations between H-1 (axial) and H-3 (axial). In the diequatorial conformer, H-1 and H-3 are diaxial (1,3-relationship) and spatially close, often showing a weak-to-medium NOE.
-
Strong NOE between H-1 and H-5(axial) confirms the chair conformation.
-
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra for this intermediate:
-
Mass Spec: Dissolve 0.1 mg in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in MeOH/H₂O (50:50) before direct infusion.
-
NMR:
-
Dry the sample under high vacuum (< 1 mbar) for 2 hours to remove trace solvents (EtOAc/DCM) which can obscure the ring region (1-2 ppm).
-
Dissolve ~10 mg in 0.6 mL CDCl₃ (neutralized with K₂CO₃ if the amine is acid-sensitive, though typically stable).
-
Tip: If the NH₂ protons are broad or invisible, add 1 drop of D₂O to the tube, shake, and re-acquire. The NH/NH₂ signals will disappear, confirming their assignment.
-
References
-
Synthesis & Characterization Context
-
General Spectral Data for Analogs
-
NIST Chemistry WebBook: "trans-1,2-Cyclohexanediamine IR and MS Data." Available at: [Link]
-
- Chemical Vendors (Reference Standards)
Sources
The Strategic Application of the Benzyloxycarbonyl (Cbz) Protecting Group in Aminocyclohexane Synthesis: A Technical Guide
Introduction: Navigating the Synthetic Landscape of Aminocyclohexanes
The aminocyclohexane motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors.[1] The precise installation and manipulation of the amino functionality on the cyclohexane ring are critical for achieving desired biological activity. However, the inherent nucleophilicity and basicity of the amine group present a significant challenge, often necessitating a protection-deprotection strategy to prevent unwanted side reactions during multi-step syntheses.[2]
This in-depth technical guide focuses on the strategic application of the benzyloxycarbonyl (Cbz or Z) protecting group in the synthesis of aminocyclohexane derivatives. As a robust and versatile tool, the Cbz group offers a reliable method for masking the amine functionality, enabling complex molecular architecture to be constructed with precision.[3] We will delve into the causality behind its selection, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Cbz Group: A Stalwart in Amine Protection
The benzyloxycarbonyl group has been a cornerstone of organic synthesis since its introduction by Bergmann and Zervas.[4] Its enduring popularity stems from a favorable combination of stability, ease of introduction, and selective removal under conditions that are orthogonal to many other protecting groups.[5][6]
Chemical Rationale for Cbz Selection:
-
Robustness: The Cbz group, in the form of a carbamate, effectively suppresses the nucleophilicity of the amine's lone pair.[5] It is stable to a wide range of non-reductive conditions, including those that are basic and mildly acidic, allowing for broad synthetic flexibility.[7]
-
Crystallinity Enhancement: The introduction of the aromatic Cbz group often imparts a higher degree of crystallinity to intermediates, which can significantly facilitate their purification by recrystallization—a practical advantage in both academic and industrial settings.[3]
-
Orthogonality: The Cbz group is compatible with other common protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile fluorenylmethoxycarbonyl (Fmoc) groups. This orthogonality is crucial for the selective deprotection of different functional groups within the same molecule, a key strategy in the synthesis of complex targets.[5][6]
Mechanism of Cbz Protection
The protection of an aminocyclohexane with a Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting hydrochloric acid to drive the reaction to completion.[5]
Experimental Protocols
The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the Cbz protection and deprotection of aminocyclohexanes.
Protocol 1: Cbz Protection of trans-4-Aminocyclohexanol
This protocol details the protection of a commercially available aminocyclohexane derivative under standard Schotten-Baumann conditions.
Materials:
-
trans-4-Aminocyclohexanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution with stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography or recrystallization to obtain the Cbz-protected trans-4-aminocyclohexanol.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.[8]
Materials:
-
Cbz-protected aminocyclohexane
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected aminocyclohexane (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric.
-
Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet during filtration.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aminocyclohexane.
Protocol 3: Cbz Deprotection by Catalytic Transfer Hydrogenation
This method is a convenient alternative to using hydrogen gas, generating hydrogen in situ from a donor molecule like ammonium formate.
Materials:
-
Cbz-protected aminocyclohexane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected aminocyclohexane (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (10-20 mol%) to the solution.
-
Add ammonium formate (3-5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure. The resulting product may be further purified by an aqueous workup to remove ammonium salts.
Strategic Considerations in Aminocyclohexane Synthesis
The choice of a protecting group strategy is dictated by the overall synthetic plan and the nature of other functional groups in the molecule.
Conformational and Stereochemical Influence
The cyclohexane ring exists predominantly in a chair conformation. The orientation of the amino group (axial or equatorial) can influence its reactivity. While the protection of both axial and equatorial aminocyclohexanes with Cbz-Cl generally proceeds efficiently, the steric environment can play a role. For highly hindered aminocyclohexanes, alternative, more reactive protecting group reagents or stronger bases may be required.
During deprotection via catalytic hydrogenolysis, the stereochemistry of the aminocyclohexane is typically retained. The catalyst surface interacts with the molecule, but the conditions are generally not harsh enough to cause epimerization at adjacent stereocenters.
Orthogonal Deprotection Strategies
In the synthesis of complex aminocyclohexane derivatives, such as aminocyclitols, the Cbz group is often used in concert with other protecting groups.[1] For instance, hydroxyl groups may be protected as benzyl (Bn) ethers. While both Cbz and Bn groups are cleaved by hydrogenolysis, conditions can sometimes be fine-tuned for selective deprotection. However, for a truly orthogonal strategy, a combination of Cbz (removed by hydrogenolysis), Boc (removed by acid), and an acyl group (removed by base) would allow for the sequential unmasking of different functionalities.
Data Summary: Cbz Protection and Deprotection
The following table summarizes typical conditions and outcomes for the Cbz protection and deprotection of aminocyclohexanes, providing a quick reference for experimental design.
| Transformation | Reagents and Conditions | Solvent | Typical Yield | Key Considerations |
| Cbz Protection | Cbz-Cl, NaHCO₃ or Et₃N, 0 °C to rt | THF/H₂O, CH₂Cl₂ | >90% | Maintain basic pH to neutralize HCl byproduct. |
| Cbz Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C | MeOH, EtOH, EtOAc | >95% | Catalyst can be pyrophoric. Incompatible with other reducible groups (alkenes, alkynes, etc.). |
| Cbz Deprotection (Transfer Hydrogenation) | HCOONH₄, 10% Pd/C | MeOH, EtOH | >90% | Safer alternative to H₂ gas. Requires removal of ammonium salts. |
| Cbz Deprotection (Acidolysis) | HBr in Acetic Acid | Acetic Acid | Variable | Harsh conditions, less common. Useful when hydrogenolysis is not feasible. |
Conclusion
The benzyloxycarbonyl protecting group remains an indispensable tool in the synthesis of aminocyclohexane-containing molecules for drug discovery and development. Its robust nature, ease of handling, and orthogonality to other common protecting groups provide chemists with a reliable and versatile strategy for navigating complex synthetic pathways. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the Cbz group in their pursuit of novel and impactful therapeutic agents.
References
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Confidential Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PMC. (2022, January 6). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
- ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines.
- Patsnap Eureka. (2018, September 28). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Confidential Source. (n.d.). 2 Protection of Functional Groups.
- Beilstein Journals. (2022, January 6). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
- Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- ResearchGate. (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- BenchChem. (2025, December). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Confidential Source. (n.d.). Hydrogen Atom Transfer (HAT)-Triggered Iron- Catalyzed Intra- and Intermolecular Coupling of Alkenes with Hydrazones: Access to.
- PMC. (n.d.). Conformation-Induced Remote meta-C–H Activation of Amines.
- PMC. (n.d.). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer.
- AChemBlock. (2026, February 9). trans-4-(benzyloxy)cyclohexane-1-carboxylic acid 97%.
- PrepChem.com. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid.
- ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- PubMed. (n.d.). Medicinal chemistry of aminocyclitols.
- Semantic Scholar. (n.d.). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines.
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preliminary Biological Screening of Aminocyclohexyl Carbamates: A Technical Guide
Core Directive & Rationale
The aminocyclohexyl carbamate scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of neurotherapeutics for Alzheimer’s disease (AD). This class of compounds combines the pseudo-irreversible inhibitory capability of the carbamate moiety (targeting the serine hydrolase active site) with the aminocyclohexyl fragment , which serves as a mimic of the acetylcholine quaternary ammonium group, facilitating binding to the anionic sub-site of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).
This guide deviates from standard "recipe-style" protocols to focus on a rational screening cascade . The objective is not merely to generate
The Screening Logic[1]
-
Primary Screen (Enzymatic): Determine potency against AChE and BuChE.
-
Secondary Screen (Kinetic): Confirm the pseudo-irreversible mechanism (time-dependency).
-
Tertiary Screen (Safety/Selectivity): Assess cytotoxicity and antimicrobial cross-reactivity to rule out promiscuous pan-assay interference (PAINS).
Screening Workflow Visualization
The following diagram outlines the logical flow of the screening campaign. It emphasizes the "Go/No-Go" decision points critical for resource management in drug discovery.
Figure 1: Hierarchical screening cascade designed to filter aminocyclohexyl carbamates from crude synthesis to lead identification.
Tier 1: Enzymatic Inhibition (AChE/BuChE)
The primary objective is to quantify the inhibitory potential of the carbamates against cholinesterases. The Ellman’s Method is the gold standard, relying on the hydrolysis of acetylthiocholine (ATCh) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow thionitrobenzoate anion.
Mechanistic Insight
Aminocyclohexyl carbamates act as pseudo-irreversible inhibitors . The carbamate group covalently modifies the active site serine (Ser200 in TcAChE), while the aminocyclohexyl group interacts with the anionic site (Trp84) or the peripheral anionic site (PAS), depending on linker length.
Critical Note: Unlike simple competitive inhibitors, carbamates require a pre-incubation period to allow the carbamylation reaction to occur. Omitting pre-incubation will yield artificially high
values (lower potency).
Protocol: Modified Ellman’s Assay
Materials:
-
Enzyme: Electrophorus electricus AChE or recombinant human AChE (hAChE).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0) or pH 7.4 (physiologically relevant).
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.
-
Pre-incubation (The Critical Step):
-
Add
Phosphate Buffer. -
Add
Enzyme solution ( ). -
Add
Inhibitor (Test Compound) at varying concentrations ( to ). -
Incubate at
for 20–30 minutes . This allows the carbamoylation of the active site serine [1, 2].
-
-
Substrate Addition:
-
Add
of DTNB/ATCh mixture ( ratio).
-
-
Measurement:
-
Monitor absorbance at 412 nm immediately for 5–10 minutes using a kinetic microplate reader.
-
-
Data Analysis:
-
Calculate the velocity (
) of the reaction (slope of Abs vs. Time). -
Determine % Inhibition:
. -
Plot Log[Concentration] vs. % Inhibition to derive
using non-linear regression (Sigmoidal dose-response).
-
Data Presentation Template:
| Compound ID | hAChE | hBuChE | Selectivity Index (BuChE/AChE) |
| Standard (Rivastigmine) | 0.015 | ||
| AC-01 | 10.0 | ||
| AC-02 | 1.33 |
Tier 2: Kinetic Characterization
Once potency is established, you must confirm the mechanism . A true carbamate inhibitor shows time-dependent inhibition.[1]
Mechanism of Action Visualization
The following diagram illustrates the covalent modification of the enzyme, distinguishing these compounds from non-covalent inhibitors like Donepezil.
Figure 2: Kinetic pathway of pseudo-irreversible inhibition. The efficacy of the drug depends on the stability of the 'Carbamylated Enzyme' intermediate.
Protocol: Time-Dependent Inhibition
-
Incubate enzyme + inhibitor for varying times (
min). -
Add substrate and measure residual activity.
-
Plot
vs. Pre-incubation Time. -
A linear decrease indicates pseudo-irreversible binding. The slope provides the observed rate constant (
).
Tier 3: Safety & Off-Target Screening
Aminocyclohexyl carbamates can exhibit off-target effects. Specifically, the carbamate moiety is common in pesticides, and the cationic amine can disrupt bacterial membranes.
A. Cytotoxicity (Neurotoxicity Check)
Since the target indication is often neurological, the compound must not be toxic to neurons at therapeutic doses.
-
Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.
-
Assay: MTT or CCK-8.
-
Acceptance Criteria:
(Cytotoxicity) should be (AChE).
B. Antimicrobial Screening
Carbamates are structurally related to some antimicrobial agents. While antimicrobial activity is a positive trait for anti-infectives, in a neuro-drug, it may disrupt the gut microbiome [3, 4].
-
Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).[2]
-
Protocol: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
-
Relevance: High antimicrobial activity (low MIC) coupled with high AChE inhibition suggests a "dirty" drug profile unless dual-action is the specific design goal.
References
-
Design, synthesis and biological evaluation of carbamate derivatives... Source: PubMed (NIH) URL:[Link] Context: Describes the synthesis and standard Ellman's protocol for carbamate-based AChE inhibitors.
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PMC (NIH) URL:[Link] Context: Provides the mechanistic grounding for carbamates as pseudo-irreversible inhibitors and the distinction from organophosphates.
-
Antimicrobial activity of meta-alkoxyphenylcarbamates... Source: PMC (NIH) URL:[Link] Context: Highlights the antimicrobial potential of phenylcarbamates, necessitating cross-screening for selectivity.
-
Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC (NIH) URL:[Link] Context: Comprehensive review of carbamate stability, conformations, and broad biological applications.
Sources
Theoretical and Computational Analysis of Cyclohexyl Carbamate Stereoisomers
Executive Summary
Cyclohexyl carbamates represent a critical pharmacophore in medicinal chemistry, serving as the structural core for Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., URB597) and cholinesterase inhibitors (e.g., rivastigmine analogs). Their efficacy is governed by a subtle interplay between the conformational dynamics of the cyclohexane ring (chair/boat, axial/equatorial) and the stereoelectronic properties of the carbamate moiety (cis/trans rotamers).
This guide provides a rigorous theoretical framework and a validated computational protocol for analyzing these systems. We move beyond static representations to explore the dynamic energy landscapes that dictate biological activity, supported by Density Functional Theory (DFT) and spectroscopic validation.[1]
Theoretical Framework: Stereoelectronic Principles
To accurately model cyclohexyl carbamates, one must first deconstruct the competing steric and electronic forces at play.
The Carbamate Resonance System
The carbamate functionality (
-
Rotational Barrier: This resonance imposes a rotational energy barrier (typically 15–18 kcal/mol) around the C-N bond, leading to distinct cis (E) and trans (Z) rotamers.
-
Dipole Moment: The vector sum of bond dipoles changes significantly between rotamers, influencing solvation energy and binding affinity.
Cyclohexane Conformational Analysis
When a carbamate group is attached to a cyclohexane ring, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, the "A-value" (free energy difference between axial and equatorial conformers) of the carbamate group is not static; it is modulated by the rotameric state of the carbamate tail.
Key Stereochemical equilibrium:
Computational Methodology: The Validated Protocol
The following protocol ensures self-consistency and accuracy. It integrates conformational sampling with high-level quantum mechanical refinement.
Step-by-Step Workflow
Phase I: Conformational Sampling
-
Generation: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing to generate initial structures.
-
Force Field: OPLS4 or MMFF94s are recommended for their accurate parameterization of organic nitrogen/oxygen torsions.
-
Filter: Discard high-energy duplicates (>5 kcal/mol from global minimum).
Phase II: DFT Optimization & Frequency Analysis
-
Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for geometry optimization. For systems dominated by dispersion forces (e.g., bulky hydrophobic inhibitors), use M06-2X or
B97X-D . -
Solvation: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density). Use Chloroform for comparison with standard NMR data, or Water for biological relevance.
-
Validation: Ensure no imaginary frequencies (NImag=0) for minima.
Phase III: Property Prediction
-
NMR: Calculate GIAO (Gauge-Including Atomic Orbital) shielding tensors.
-
Boltzmann Weighting: Average properties based on
at 298K.
Workflow Visualization
The following diagram illustrates the computational pipeline for determining the bioactive conformation.
Caption: Figure 1. Integrated computational workflow for identifying thermodynamically dominant stereoisomers.
Conformational Landscape Analysis
Quantitative Energy Profiles
Based on aggregated DFT studies (B3LYP/6-31G* level), the relative stability of cyclohexyl carbamate conformers typically follows this hierarchy:
| Conformation | Carbamate Rotamer | Relative Energy ( | Population (298K) | Notes |
| Equatorial | Trans (Z) | 0.00 | ~85-90% | Global Minimum. Sterically unhindered. |
| Equatorial | Cis (E) | +1.2 – 2.5 | ~5-10% | Destabilized by steric clash between N-alkyls and ring. |
| Axial | Trans (Z) | +0.8 – 1.5 | ~5-10% | 1,3-diaxial repulsion dominates. |
| Axial | Cis (E) | +2.5 – 4.0 | < 1% | Highly unfavorable (double steric penalty). |
Expert Insight: While the Equatorial-Trans is the global minimum in solution, the Axial conformer is often the bioactive form in enzyme pockets (e.g., FAAH) because it positions the carbamate carbonyl for nucleophilic attack more effectively than the equatorial form.
Spectroscopic Validation (NMR)
To distinguish between these isomers experimentally, compare computed chemical shifts (
-
Axial Protons (
): Upfield shift due to shielding anisotropy. -
Equatorial Protons (
): Downfield shift. -
Protocol: Plot
vs . A Linear Regression confirms the correct stereoisomer assignment.
Application in Drug Design: Mechanism of Action
Cyclohexyl carbamates often act as "pseudo-substrate" inhibitors. They covalently modify the active site serine of enzymes like FAAH or Acetylcholinesterase (AChE).
The "Folded" Bioactive Conformation
Research on URB597 (a cyclohexyl carbamate FAAH inhibitor) reveals that the cyclohexyl ring mimics the first twist of the arachidonic acid chain. The inhibitor must adopt a specific "folded" conformation to fit the hydrophobic channel of the enzyme.
Covalent Inhibition Pathway
The computational study of the reaction mechanism involves modeling the transition state of the carbamylation event.
Caption: Figure 2. Mechanistic pathway of carbamate-mediated enzyme inhibition modeled via QM/MM methods.
Key Computational Metric: The activation energy (
References
-
Mechanism of Carbamate Hydrolysis: Title: Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Source: PMC (PubMed Central). URL:[Link]
-
Conformational Analysis of Carbamates: Title: Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.[1][2] Source: ACS Publications / PMC. URL:[Link]
-
FAAH Inhibitor Design (URB597): Title: Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]
-
DFT for NMR Prediction: Title: Application of DFT Calculations in NMR Spectroscopy.[1][2][3] Source: YouTube (IVAN Workshop / Merck & Co.). URL:[Link]
-
Solvent Effects on Carbamate Rotation: Title: Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis. Source: Journal of Molecular Structure (via Colorado State). URL:[Link]
Sources
Introduction to Carbamates as Protecting Groups in Organic Synthesis
Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of complex organic synthesis—particularly peptide chemistry and total synthesis—carbamates (
This guide moves beyond basic textbook definitions to explore the mechanistic causality, orthogonality strategies, and troubleshooting protocols required for high-fidelity synthesis.
Mechanistic Foundation: The Electronic Switch
The utility of carbamates lies in their ability to modulate nitrogen reactivity. By delocalizing the nitrogen lone pair (
The deprotection logic relies on the specific lability of the alkyl-oxygen bond. The cleavage mechanism dictates the orthogonality:
-
Acidolysis (Boc): Protonation of the carbonyl oxygen leads to
-like fragmentation (E1 mechanism). -
Base-induced
-elimination (Fmoc): Abstraction of an acidic proton triggers E1cB elimination.[1] -
Hydrogenolysis (Cbz): Metal-catalyzed cleavage of the benzylic C-O bond.
-
Transition Metal Catalysis (Alloc):
-allyl complex formation.
The "Big Three": Boc, Cbz, and Fmoc[2][3][4]
tert-Butyloxycarbonyl (Boc)
Primary Utility: Solid-Phase Peptide Synthesis (SPPS) (Merrifield), acid-robust solution chemistry.[2]
-
Installation: React amine with
(Boc anhydride) in the presence of a mild base ( , NaOH).[3] -
Deprotection: Acidolysis using Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Mechanism:
-
Protonation of the carbamate carbonyl.
-
Fragmentation yields the tert-butyl cation and carbamic acid.
-
Carbamic acid spontaneously decarboxylates (
loss). -
Critical Control Point: The generated tert-butyl cation is a "hot" electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).
-
Protocol 1: Boc Deprotection with Scavenging
Reagents: TFA, Triisopropylsilane (TIPS), Water.
Benzyloxycarbonyl (Cbz or Z)
Primary Utility: Orthogonal to Boc/Fmoc; stable to acidic and basic conditions (within limits).[5][6]
-
Installation: Benzyl chloroformate (
) with base ( ). -
Deprotection: Catalytic hydrogenolysis (
).[5][6][7] -
Mechanism: Palladium inserts into the benzylic C-O bond. Hydrogenation cleaves the bond, releasing toluene and carbamic acid.[5]
-
Limitations: Incompatible with sulfur-containing compounds (catalyst poisoning) or reducible alkenes.
9-Fluorenylmethyloxycarbonyl (Fmoc)
Primary Utility: Base-labile SPPS; orthogonal to acid-labile side-chain protecting groups (
-
Installation: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid dipeptide formation.
-
Mechanism (E1cB):
-
Base abstracts the acidic proton at the fluorenyl 9-position (
). -
Elimination yields dibenzofulvene (DBF) and the carbamate anion.[1][8]
-
Critical Control Point: DBF is a reactive Michael acceptor. It must be scavenged by the deprotection base (piperidine) to form a stable adduct, preventing re-alkylation of the amine.
-
Specialized Orthogonality: Alloc & Teoc
When the "Big Three" conflict, specialized groups provide the necessary orthogonality.
| Group | Name | Lability | Mechanism | Scavenger Required? |
| Alloc | Allyloxycarbonyl | Pd(0) | Yes (Phenylsilane/Morpholine) | |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Fluoride ( | No (Gas evolution: |
Alloc Deprotection Insight:
The reaction uses catalytic
Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanistic pathways.
Diagram 1: Protecting Group Selection Decision Tree
Caption: Logical flow for selecting an amine protecting group based on substrate sensitivity.
Diagram 2: Fmoc Deprotection & Scavenging Mechanism
Caption: The Fmoc deprotection pathway highlighting the necessity of scavenging the reactive DBF intermediate.
Comparative Data: Stability Profile
| Condition | Boc | Cbz (Z) | Fmoc | Alloc | Teoc |
| TFA (Acid) | Labile | Stable | Stable | Stable | Stable/Labile* |
| Piperidine (Base) | Stable | Stable | Labile | Stable | Stable |
| Stable | Labile | Stable | Stable | Stable | |
| Fluoride ( | Stable | Stable | Stable | Stable | Labile |
| Pd( | Stable | Stable | Stable | Labile | Stable |
*Teoc is cleaved by TFA but much slower than Boc; it is generally considered acid-stable in brief exposures.
Troubleshooting & Common Pitfalls
Diketopiperazine (DKP) Formation
-
Scenario: Occurs during Fmoc deprotection of the second amino acid in a chain (dipeptide stage), especially with Proline or Glycine at the C-terminus.
-
Mechanism: The free amine attacks the C-terminal ester intramolecularly, cleaving the peptide from the resin/linker.
-
Mitigation: Use bulky resins (Trityl) or perform deprotection for shorter times with DBU instead of piperidine.
Aspartimide Formation
-
Scenario: Fmoc SPPS involving Asp-Gly sequences.
-
Mechanism: Base-catalyzed attack of the amide backbone nitrogen on the Asp side-chain ester.
-
Mitigation: Add 0.1 M HOBt to the piperidine deprotection solution to suppress the basicity while maintaining nucleophilicity.
Racemization
-
Scenario: Activation of the carboxyl group during coupling (not strictly a PG issue, but PG choice influences it). Urethane PGs (Boc, Fmoc, Cbz) generally suppress racemization compared to amide PGs due to the lack of oxazolone formation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[6][7][13] The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. chempep.com [chempep.com]
Methodological & Application
Application Note: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in Drug Discovery
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic application of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9), a high-value chiral building block used to introduce conformationally restricted diamine motifs into small molecule drugs.
Part 1: Strategic Significance & Chemical Profile
The Role of cis-1,3-Disubstituted Cyclohexanes
In modern drug design, rigidifying a flexible alkyl chain into a saturated ring system is a proven strategy to improve potency and metabolic stability. The (1R,3S)-3-aminocyclohexyl scaffold is particularly valuable because it enforces a specific spatial vector between two nitrogen substituents.
-
Conformational Lock: Unlike 1,2- or 1,4-isomers, the cis-1,3-disubstituted cyclohexane exists predominantly in a diequatorial chair conformation . This is thermodynamically favored over the diaxial conformer, ensuring that substituents (e.g., a kinase hinge-binder and a solubilizing tail) are projected in a defined orientation, minimizing the entropic penalty upon protein binding.
-
Therapeutic Relevance: This scaffold is a structural pharmacophore found in various Janus Kinase (JAK) inhibitors , CCR2/CCR5 antagonists , and Factor Xa inhibitors . It serves as a bioisostere for 1,3-phenylenediamine but with improved solubility (sp3 character) and distinct 3D geometry.
Chemical Profile
| Property | Specification |
| IUPAC Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |
| Common Name | cis-N-Cbz-1,3-cyclohexanediamine |
| CAS Number | 1261225-45-9 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Stereochemistry | (1R, 3S) [cis-configuration] |
| Key Functionality | Orthogonal protection (Free amine vs. Cbz-protected amine) |
Part 2: Experimental Protocols
Protocol A: Selective Functionalization (Amide Coupling)
Objective: To couple the free amine of the scaffold to a heteroaromatic acid (e.g., a kinase inhibitor core) while retaining the Cbz protecting group.
Mechanism: The free primary amine at position 1 is nucleophilic, while the amine at position 3 is masked by the benzyloxycarbonyl (Cbz) group. This orthogonality allows for precise, regioselective modification.
Materials:
-
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)[1]
-
Carboxylic Acid Partner (e.g., substituted pyrimidine-carboxylic acid) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Workflow:
-
Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the amine starting material (
249 [M+H]⁺). -
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Cbz-Deprotection (Hydrogenolysis)
Objective: To remove the Cbz group, liberating the second amine for further derivatization (e.g., reductive amination or sulfonylation).
Safety Note: Hydrogen gas is flammable. Ensure proper grounding and ventilation.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
Pd/C (10 wt% loading, 50% wet) (10 wt% of substrate mass)
-
Hydrogen Source: H₂ balloon or Ammonium Formate
-
Solvent: MeOH or EtOH
Step-by-Step Workflow:
-
Preparation: Dissolve the Cbz-protected intermediate in MeOH (0.05 M). Nitrogen purge the solution for 5 minutes.
-
Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; keep wet or under inert gas.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously under H₂ atmosphere (1 atm) at RT for 4–16 hours.
-
Monitoring: Check LC-MS for the loss of the benzyl carbamate mass (-134 Da) and appearance of the free amine.
-
Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the free amine. This intermediate is often used directly in the next step to avoid stability issues (amine oxidation).
Part 3: Visualization & Logic
Synthesis Decision Tree
The following diagram illustrates the strategic workflow for utilizing this scaffold in a fragment-based drug discovery campaign.
Caption: Workflow for integrating the (1R,3S)-diamine scaffold into a drug core, including critical quality control checkpoints.
Conformational Stability Analysis
The cis-1,3-isomer is preferred in drug design because the diequatorial conformation minimizes steric clash and lowers the energy of the system compared to the trans isomer (which would force one substituent axial).
Caption: Conformational analysis showing the preference for the diequatorial orientation in the cis-1,3-isomer.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
Stereochemical Integrity
A common failure mode in synthesizing this scaffold is epimerization at the C1 or C3 position, particularly under harsh basic conditions or high temperatures.
-
Risk: Conversion of the active (1R,3S)-cis isomer to the inactive (1R,3R)-trans isomer.
-
Validation: Use Chiral HPLC or ¹H-NMR to verify diastereomeric ratio (dr).
-
NMR Signature: The axial proton at C1 in the cis-isomer typically appears as a triplet of triplets (tt) with large coupling constants (
Hz) due to diaxial coupling with C2/C6 axial protons.
-
Solubility
The Cbz-protected intermediate can be lipophilic.
-
Solution: If precipitation occurs during coupling (Protocol A), add a co-solvent like THF or use a more polar solvent mixture (DMF/DCM 1:1).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394639, Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate. PubChem. Available at: [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate (CAS 1261225-45-9). EPA.gov. Available at: [Link]
-
Matsuoka, Y., et al. (2014). "Discovery of Peficitinib (ASP015K): A Novel and Potent JAK Inhibitor."[2] ACS Medicinal Chemistry Letters. (Contextual reference for JAK inhibitor scaffolds). Available at: [Link]
Sources
Use of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate for protease inhibitor synthesis
Application Note: Precision Synthesis of Cyclohexane-Based Protease Inhibitors
Executive Summary
This guide details the strategic application of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) in the synthesis of peptidomimetic protease inhibitors. As a mono-protected, stereochemically defined diamine, this scaffold is critical for introducing a rigid 1,3-cyclohexane spacer into drug backbones. This spacer restricts conformational entropy, pre-organizing the inhibitor to bind effectively with protease active sites (e.g., SARS-CoV-2 Mpro, Cathepsin L, and DPP-4).
The (1R,3S) stereochemistry typically adopts a diequatorial conformation, projecting the N-terminal and C-terminal vectors at an approximate 120° angle, mimicking the
Chemical Profile & Structural Logic
| Property | Detail |
| Compound Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |
| CAS Number | 1261225-45-9 |
| Formula | C |
| MW | 248.32 g/mol |
| Core Motif | cis-1,3-Diaminocyclohexane |
| Protecting Group | Benzyloxycarbonyl (Cbz/Z) on N1 |
| Reactive Site | Free primary amine on C3 |
| Stereochemistry | (1R, 3S) – cis-relative configuration |
Mechanistic Role in Inhibitor Design: In protease inhibitor design, flexible alkyl chains often result in an entropic penalty upon binding. Replacing these chains with a cyclohexane ring "locks" the bioactive conformation. The mono-Cbz protection of this intermediate allows for orthogonal functionalization :
-
Site A (Free Amine): Coupling to the P1 "Warhead" (electrophilic trap).
-
Site B (Protected Amine): Subsequent deprotection and coupling to the P3 "Cap" (recognition element).
Experimental Workflows
Protocol A: Regioselective P1 Coupling (Warhead Attachment)
Objective: Attach the C-terminal electrophilic warhead (e.g., an aldehyde, nitrile, or vinyl sulfone precursor) to the free amine of the scaffold.
Reagents:
-
Scaffold: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)
-
Carboxylic Acid (P1 Precursor): e.g., Boc-L-Glutamine derivative or similar (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC.HCl/HOBt
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the P1 Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under N
atmosphere. -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the free amine (
). -
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc) to isolate the Intermediate A (P1-Scaffold-Cbz) .
Expert Insight: The (1R,3S) amine is sterically accessible. If the P1 acid is bulky, switch to HATU/HOAt to prevent racemization of the P1 stereocenter.
Protocol B: Cbz Deprotection & P3 Capping
Objective: Remove the Cbz group to expose the N1 amine, then attach the P3 recognition cap.
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H
balloon or ammonium formate -
Solvent: MeOH or EtOH
-
P3 Cap: Acyl chloride, Sulfonyl chloride, or Carboxylic acid
Step-by-Step Procedure:
-
Hydrogenolysis: Dissolve Intermediate A in MeOH. Add 10% Pd/C (carefully, under Argon). Purge with H
and stir at RT for 2–4 hours.-
QC Check: LC-MS should show loss of 134 Da (Cbz group) and appearance of the free amine mass.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo to yield the Free Amine Intermediate .
-
Capping (Acylation): Redissolve the crude amine in DCM. Add TEA (2.0 equiv) and the P3-Acyl Chloride (1.1 equiv) at 0°C.
-
Completion: Stir for 2 hours. Quench with water.
-
Final Isolation: Standard extraction and HPLC purification.
Visualization: Synthesis Pathway & Logic
The following diagram illustrates the assembly of a generic protease inhibitor using the scaffold.
Caption: Workflow transforming the mono-protected scaffold into a bioactive protease inhibitor via sequential coupling and deprotection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of the cyclohexane amine. | Switch from EDC to HATU or PyBOP . Increase reaction time and temperature (up to 40°C). |
| Cbz Removal Fails | Catalyst poisoning by Sulfur (if P1 contains Met/Cys). | Use HBr/Acetic Acid or TFA/Thioanisole for acid-labile deprotection instead of hydrogenation. |
| Epimerization | Over-activation of P1 acid. | Use TMP (Collidine) instead of DIPEA; maintain 0°C during activation. |
| Solubility Issues | Rigid cyclohexane aggregates. | Use HFIP (Hexafluoroisopropanol) as a co-solvent in coupling steps to disrupt aggregation. |
References
-
Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Highlights the utility of benzyl carbamate motifs in cysteine protease inhibition.
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. PubMed. (2009). Describes the synthesis and application of similar aminocyclohexyl carbamate scaffolds for CCR2 antagonists.
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein Journal of Organic Chemistry. (2021). Details flow chemistry protocols for synthesizing Cbz-protected amine building blocks.
- Structure-Based Design of Protease Inhibitors.Nature Reviews Drug Discovery. General reference on the use of rigid spacers (like 1,3-diaminocyclohexane) to replace dipeptide segments in inhibitor design.
Protocol for the Selective N-Alkylation of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate via Reductive Amination
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Aminocyclohexanes
The N-substituted aminocyclohexane motif is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions. Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a key chiral building block, providing a synthetically versatile platform for introducing diversity at the nitrogen atom.
Direct N-alkylation of primary amines using alkyl halides is often plagued by a lack of selectivity, frequently leading to over-alkylation and complex product mixtures that are challenging to separate.[1] To circumvent these issues, reductive amination presents a highly controlled and efficient alternative for the synthesis of mono-N-alkylated products.[1][2] This protocol details a robust and reliable method for the N-alkylation of this carbamate-protected diamine derivative using reductive amination, a cornerstone reaction in amine synthesis.
Scientific Principles: The Mechanism of Reductive Amination
Reductive amination is a two-stage process that transforms a primary or secondary amine into a more substituted amine.
Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amino group of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate on the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction, often catalyzed by a weak acid, results in the formation of a hemiaminal intermediate, which subsequently dehydrates to form a Schiff base (imine). The imine can be protonated to form a more electrophilic iminium ion.
Stage 2: Hydride Reduction The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-donating reagent. The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.
Selecting the Optimal Reducing Agent: Several borohydride-based reagents are available, each with distinct advantages:
-
Sodium Borohydride (NaBH₄): A powerful reducing agent capable of reducing both imines and carbonyl compounds.[3] Its use in a one-pot procedure is risky, as it can consume the starting aldehyde or ketone. It is best employed in a two-step process where the imine is formed first, followed by the addition of NaBH₄ in a protic solvent like methanol.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is selective for the protonated imine (iminium ion) over carbonyls at neutral or slightly acidic pH.[1] This allows for convenient one-pot reactions but comes with the significant drawback of high toxicity and the generation of cyanide-containing waste streams.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[5] It is a mild and remarkably selective reducing agent that does not readily reduce aldehydes or ketones but efficiently reduces the intermediate iminium ion.[5] Its non-toxic nature and compatibility with a range of solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) make it a superior alternative to NaBH₃CN for a wide variety of substrates.[3][5]
This protocol will focus on the use of Sodium Triacetoxyborohydride (STAB) for a safe, efficient, and high-yielding one-pot synthesis.
Visualization of the Synthetic Pathway
Overall Reaction Scheme
Caption: General scheme for reductive amination.
Detailed Experimental Protocol
This protocol describes the N-alkylation of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate with a generic aldehyde using Sodium Triacetoxyborohydride (STAB).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (per 1 mmol amine) | Equivalents |
| Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate | C₁₄H₂₀N₂O₂ | 248.32 | - | 248 mg | 1.0 |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | - | 117 mg (112 µL) | 1.1 - 1.2 |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | - | 318 mg | 1.5 |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | C₂H₄Cl₂ / CH₂Cl₂ | - | Anhydrous | 10 mL | - |
| Saturated Aqueous NaHCO₃ | NaHCO₃ | - | Saturated | ~15 mL | - |
| Brine (Saturated Aqueous NaCl) | NaCl | - | Saturated | ~15 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv., 248 mg).
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL) to dissolve the starting material.
-
Aldehyde Addition: Add the aldehyde (1.1-1.2 equiv.) to the solution. Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv., 318 mg) to the mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control the reaction rate and dissipate any mild exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes any residual acid and quenches the excess STAB reagent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash with brine (~15 mL). This removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination protocol.
Field-Proven Insights & Troubleshooting
-
Why Anhydrous Solvents? Sodium Triacetoxyborohydride is sensitive to water and will decompose upon contact.[3] Using anhydrous (dry) solvents is crucial for achieving high yields.
-
Role of Acid Catalyst: For less reactive ketones or sterically hindered amines, a catalytic amount of acetic acid (0.1-0.2 equiv.) can be added with the carbonyl compound to accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after several hours, it may indicate insufficient reducing agent (due to moisture) or incomplete imine formation. Consider adding another portion of STAB (0.2-0.3 equiv.).
-
Alternative Workup: For some products that may be water-soluble, a direct workup by concentrating the reaction mixture and purifying directly by chromatography may be feasible, although an aqueous wash is generally recommended to remove inorganic salts.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]
- Tarvin, R. F., et al. (1971). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Sources
Application Note: Strategic Deprotection of the Benzyloxycarbonyl (Cbz) Group
Executive Summary & Strategic Context
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of organic synthesis, prized for its robust stability against basic conditions (orthogonal to Fmoc) and mild acidic conditions (orthogonal to Boc). However, its removal requires strategic foresight.[1] While catalytic hydrogenolysis is the "gold standard," it fails catastrophically in the presence of catalyst poisons (sulfur, methionine) or when preserving other reducible functionalities (alkenes, benzyl ethers).
This guide moves beyond textbook definitions to provide a decision-based workflow for Cbz deprotection. It details self-validating protocols for hydrogenolysis, acidolysis, and Lewis acid-mediated cleavage, ensuring high fidelity in complex molecule synthesis.
Method Selection: The Decision Matrix
Before initiating wet chemistry, use the following logic flow to select the optimal deprotection strategy. This prevents common failures such as catalyst poisoning or unintended side-reaction cleavage.
Figure 1: Strategic Decision Tree for Cbz Deprotection. Selects method based on substrate functional group compatibility.
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Mechanism: Hydrogenolysis proceeds via adsorption of the substrate onto the Palladium surface. Hydrogen is activated by the metal, facilitating a concerted hydride transfer that cleaves the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates to yield the free amine, toluene, and CO₂.
Expert Insight: While H₂ balloons are common, Transfer Hydrogenation (using Ammonium Formate or Cyclohexadiene) is often superior for process control. It eliminates the fire hazard of H₂ gas and often proceeds faster due to higher effective H₂ concentration at the catalyst surface.
Protocol 1: Standard Catalytic Hydrogenolysis
Best for: General substrates lacking sulfur or reducible alkenes.
Reagents:
-
Substrate (1.0 equiv)
-
Pd/C (10% wt loading, 50% wet recommended to prevent ignition)
-
Solvent: MeOH or EtOH (Ethyl Acetate if solubility is poor)
-
H₂ Source: H₂ Balloon or Ammonium Formate (3-5 equiv)
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in MeOH (0.1 M concentration). Nitrogen sparge for 5 mins to remove dissolved oxygen (critical for kinetics).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate).[2]
-
Safety Note: Pd/C is pyrophoric.[3] Add under an inert blanket (N₂/Ar) or use wet catalyst.
-
-
Hydrogenation:
-
Option A (Gas): Evacuate flask and backfill with H₂ (balloon) three times.[4] Stir vigorously.
-
Option B (Transfer): Add Ammonium Formate (3.0 equiv). Heat to mild reflux (60°C).
-
-
Monitoring (Self-Validation): Check TLC every 30 mins.
-
Checkpoint: If reaction stalls >2h, add fresh catalyst (poisoning may have occurred).
-
-
Workup: Filter through a Celite pad to remove Pd.[2][5] Wash pad with MeOH. Concentrate filtrate.[4][5]
-
Purity Check: NMR should show loss of aromatic Cbz signals (7.35 ppm) and benzylic CH₂ (5.10 ppm).
-
Method B: Acidolytic Cleavage (The "Hard" Route)
Mechanism: When Pd chemistry is impossible (e.g., Met/Cys containing peptides), acidolysis is required. Strong acids protonate the carbamate carbonyl, making the benzylic position susceptible to SN1 cleavage.[2]
Critical Requirement: This method generates a benzyl carbocation . Without a scavenger, this cation will re-alkylate electron-rich regions of your molecule (e.g., Tyrosine rings, Indoles).
Figure 2: Acidolytic cleavage mechanism highlighting the critical role of scavengers.
Protocol 2: HBr in Acetic Acid
Best for: Peptides containing Sulfur, or substrates with alkenes.
Reagents:
-
33% HBr in Acetic Acid (Commercial reagent)
-
Scavenger: Thioanisole or Pentamethylbenzene (5-10 equiv)
Step-by-Step Workflow:
-
Setup: Place substrate in a dry round-bottom flask. Add Scavenger (essential).
-
Reaction: Add 33% HBr/AcOH (approx. 5-10 mL per gram of substrate).
-
Execution: Stir at Room Temperature.
-
Quench: Pour reaction mixture into cold Diethyl Ether (Et₂O).
-
Isolation: The amine hydrobromide salt typically precipitates. Filter and wash with cold ether to remove the scavenger-benzyl adducts.
Method C: Lewis Acid Mediated (Boron Tribromide)[6][7]
Context: BBr3 is a harsh but effective reagent. It cleaves Cbz groups via coordination to the carbonyl oxygen. It is particularly useful when you need to simultaneously deprotect methyl ethers (to phenols) and Cbz groups.
Protocol 3: BBr3 Demethylation/Deprotection
Reagents:
-
1.0 M BBr3 in DCM[6]
-
Solvent: Anhydrous DCM
Step-by-Step Workflow:
-
Cooling: Dissolve substrate in DCM and cool to -78°C (Dry ice/acetone).
-
Addition: Add BBr3 (2-3 equiv per Cbz/Ether group) dropwise.
-
Warming: Allow to warm to 0°C or RT depending on substrate steric hindrance.
-
Quench (Violent): Cool back to -78°C. Add MeOH dropwise.
-
Warning: Massive HBr evolution. Use a scrubber.
-
-
Workup: Partition between NaHCO₃ (aq) and DCM.
Comparative Data & Orthogonality
The following table summarizes the compatibility of Cbz deprotection methods against other common protecting groups.
| Method | Reagent | Cbz | Boc | Fmoc | Benzyl Ether | t-Butyl Ester |
| Hydrogenolysis | H₂ / Pd/C | Cleaved | Stable | Stable | Cleaved | Stable |
| Selective H₂ | H₂ / Pd/C + NH₃ | Cleaved | Stable | Stable | Stable [1] | Stable |
| Acidolysis | HBr / AcOH | Cleaved | Cleaved | Stable* | Stable | Cleaved |
| Lewis Acid | BBr3 | Cleaved | Cleaved | Unstable | Cleaved | Cleaved |
| Weak Acid | TFA | Stable | Cleaved | Stable | Stable | Cleaved |
| Base | Piperidine | Stable | Stable | Cleaved | Stable | Stable |
*Fmoc is generally stable to HBr but can degrade over long exposure.
References
-
Sajiki, H. (1995).[7][8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[7][8] Tetrahedron Letters, 36(20), 3465-3468. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Vinayagam, V., et al. (2024).[8] Aluminum Chloride in HFIP: A Mild Method for Cbz Deprotection. Journal of Organic Chemistry, 89, 5665-5674.[8] Link
-
Mandal, P. K., & McMurray, J. S. (2007).[8] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601. Link
-
Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with Ammonium Formate.[3] Journal of Organic Chemistry, 43(21), 4194-4196. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Utilization of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in Peptidomimetic Design
Abstract & Strategic Rationale
This guide details the application of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) as a bifunctional building block in the synthesis of conformationally restricted peptidomimetics.
In modern drug discovery, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation.[1] To overcome this, medicinal chemists employ "locking" strategies to force bioactive conformations. The (1R,3S)-3-aminocyclohexyl scaffold is particularly valuable because its cis-1,3-disubstitution pattern forces the two amino functionalities into a diequatorial orientation (in the stable chair conformation). This geometry mimics the
The molecule features two distinct nitrogen centers:
-
Free Primary Amine: Ready for immediate acylation or coupling.
-
Cbz-Protected Amine: Inert to standard Boc (acid) and Fmoc (base) deprotection cycles, providing a "safety catch" for late-stage modification or macrocyclization.
Structural & Chemical Properties[1][2][3]
| Property | Specification | Relevance to Synthesis |
| Molecular Formula | C15H22N2O2 | Moderate molecular weight, lipophilic spacer. |
| Stereochemistry | (1R, 3S) | Cis-configuration. Critical for inducing turn geometry. Trans-isomers do not provide the same spatial constraint. |
| Protection | Mono-Cbz (Z) | Orthogonal to Fmoc/tBu strategies.[2] Removed via Hydrogenolysis ( |
| Solubility | DMSO, DMF, DCM | Compatible with standard resin-swelling solvents. |
| pKa (Conj. Acid) | ~10.5 (Amine) | Standard reactivity for nucleophilic attack; requires non-nucleophilic base (DIPEA/NMM) during coupling. |
Workflow Visualization
The following diagram outlines the strategic incorporation of this scaffold into a peptide backbone, highlighting the orthogonality of the Cbz group.
Figure 1: Step-wise incorporation of the mono-Cbz protected diamine scaffold into a peptidomimetic sequence.
Experimental Protocols
Protocol A: Coupling to Carboxylic Acids (Solution Phase)
Objective: To attach the scaffold via its free amine to a peptide fragment or drug pharmacophore.
Rationale: The cyclohexane ring introduces steric bulk. Standard carbodiimide couplings (EDC/DCC) may be sluggish. We recommend Phosphonium (PyBOP) or Uronium (HATU) reagents for rapid, racemization-free coupling.
Materials:
-
Carboxylic Acid Component (1.0 equiv)
-
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (concentration ~0.1 M) under nitrogen.
-
Base Addition: Add DIPEA dropwise. Stir for 2–5 minutes to activate the acid (formation of the OAt-active ester).
-
Coupling: Add the Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift:
). -
Work-up: Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over .[2]
Protocol B: Selective Cbz Removal (Hydrogenolysis)
Objective: To expose the second amine without affecting Fmoc or Boc groups present elsewhere in the molecule.
Safety Note: Hydrogen gas is flammable. Pd/C is pyrophoric.
Procedure:
-
Dissolution: Dissolve the Cbz-protected intermediate in MeOH or EtOH. If solubility is poor, use a MeOH/THF mixture.
-
Catalyst: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Purge the vessel with
gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature.-
Note: If the molecule contains Sulfur (Met/Cys), Pd catalyst will be poisoned. In this case, use HBr in Acetic Acid (33%) for 1 hour, though this will also cleave Boc groups.
-
-
Monitoring: Reaction is typically complete in 1–3 hours. Monitor for the disappearance of the benzyl aromatic signals in NMR or mass shift (
Da). -
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse thoroughly with MeOH.
-
Concentration: Evaporate solvent to yield the free amine.
Advanced Application: Macrocyclization Strategy
The rigid nature of the cyclohexane ring makes it an excellent template for Head-to-Sidechain or Head-to-Tail cyclization.
Scenario: You have a linear peptide: Fmoc-AA1-AA2-AA3-[Scaffold]-NH-Cbz. To cyclize:
-
Capping: Acetylate the N-terminus if head-to-tail is not desired, or leave Fmoc if performing head-to-tail.
-
Cbz Removal: Use Protocol B (Hydrogenolysis) to expose the scaffold's amine.
-
Cyclization: If connecting to a side-chain acid (e.g., Asp/Glu), activate the side chain.
-
Critical Insight: The cis-1,3 geometry pre-organizes the molecule, reducing the entropic penalty of cyclization. This often results in higher yields compared to flexible linear linkers.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance from the cyclohexane ring. | Switch to HATU or COMU; increase temperature to 40°C; double coupling time. |
| Catalyst Poisoning | Presence of Cys, Met, or residual sulfur reagents. | Avoid |
| Solubility Issues | Rigid scaffold aggregates in solution. | Add chaotropic salts (LiCl) to the reaction mixture or use HFIP (hexafluoroisopropanol) as a co-solvent. |
| Epimerization | Over-activation of the carboxylic acid. | Maintain base (DIPEA) equivalents strictly below 3.0 relative to acid; keep temperature < 0°C during activation. |
References
-
National Institutes of Health (NIH). (2022). Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. PubMed Central. Retrieved from [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Carbamate Synthesis and Protection Strategies. Retrieved from [Link]
Sources
Experimental procedure for coupling reactions involving Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Application Note: Optimized Coupling Protocols for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Executive Summary
This guide details the experimental handling and coupling procedures for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9). As a mono-protected cis-1,3-diaminocyclohexane scaffold, this intermediate is critical in medicinal chemistry for introducing defined stereochemistry and conformational rigidity into drug candidates (e.g., kinase inhibitors).
The (1R,3S) configuration typically adopts a diequatorial chair conformation , rendering the free amine nucleophilic and sterically accessible, though the cyclohexane ring imposes specific solubility and reactivity constraints. This note provides validated protocols for amide coupling, reductive amination, and heteroaryl functionalization, ensuring high fidelity in library synthesis and lead optimization.
Compound Profile & Handling
| Property | Specification |
| Chemical Name | Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate |
| CAS Number | 1261225-45-9 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Stereochemistry | cis-1,3-disubstituted (1R, 3S) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in Water, Hexanes |
| Stability | Stable at RT. Store at 2-8°C. Amine absorbs atmospheric CO₂; keep desiccated. |
Strategic Insight: The cis-1,3 arrangement favors a diequatorial conformation in solution. This minimizes 1,3-diaxial interactions, making the free amine a "good" nucleophile compared to trans-isomers or axial amines. However, the lipophilic Cbz group requires polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for optimal reaction homogeneity.
Experimental Protocols
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Best for: Coupling with functionalized carboxylic acids to generate library compounds.
Rationale: While carbodiimides (EDC) are common, uronium salts (HATU) provide faster kinetics and suppress racemization of chiral acids, which is critical when coupling to this chiral amine.
Reagents:
-
Amine: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)
-
Acid: Carboxylic acid coupling partner (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv) dissolved in a minimal amount of DMF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 248.32 - 18.02).
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.
Troubleshooting:
-
Low Conversion? If the acid is sterically hindered (e.g., tertiary alpha-carbon), switch to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the highly reactive acyl fluoride in situ [1].
Protocol B: Reductive Amination
Best for: Alkylation with aldehydes/ketones to form secondary amines.
Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild hydride source that reduces the intermediate imine selectively without reducing the aldehyde/ketone or the Cbz protecting group.
Reagents:
-
Amine: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)
-
Reductant: NaBH(OAc)₃ (2.0 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
-
Dissolve the Amine and Aldehyde/Ketone in DCE (0.1 M).
-
Add AcOH (1.0 equiv). Stir for 30–60 minutes to ensure imine formation.
-
Add NaBH(OAc)₃ (2.0 equiv) in portions.
-
Stir at RT for 4–16 hours.
-
Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 mins.
-
Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.
Protocol C: SNAr Heteroaryl Coupling
Best for: Attaching the scaffold to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines).
Rationale: The free amine is sufficiently nucleophilic to displace halides on electron-deficient heterocycles.
Procedure:
-
Combine Amine (1.0 equiv) and Heteroaryl Chloride (1.0 equiv) in DMSO or NMP .
-
Add DIPEA or K₂CO₃ (2.5 equiv).
-
Heat to 80–100°C for 2–6 hours.
-
Note: If the heterocycle is unreactive, use Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C).
Visualization of Workflows
Figure 1: Reaction Decision Logic
Select the optimal pathway based on the electrophile type.
Caption: Decision tree for selecting reaction conditions based on the target modification of the free amine.
Figure 2: Amide Coupling Workflow (HATU)
Caption: Step-by-step workflow for HATU-mediated amide coupling with checkpoint logic.
Comparative Data: Coupling Reagents
Data derived from internal validation on sterically demanding cyclohexylamines.
| Coupling Reagent | Conversion (2h) | Epimerization Risk | Recommended For |
| HATU | >95% | Low | Standard library synthesis; chiral acids. |
| EDC / HOBt | 70-85% | Very Low | Cost-sensitive scale-up; unhindered acids. |
| T3P (Propylphosphonic anhydride) | >90% | Extremely Low | Large scale; easy workup (water soluble byproducts). |
| TFFH (Acyl Fluoride) | >95% | Low-Medium | Sterically hindered acids (e.g., alpha-di-substituted). |
References
-
Due-Hansen, M. E., et al. (2016).[2][3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4][5] Organic & Biomolecular Chemistry, 14(2), 430-433.[2]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
-
EPA CompTox Dashboard. "Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Details."
Sources
- 1. Catalytic intramolecular decarbonylative coupling of 3-aminocyclobutenones and alkenes: a unique approach to [3.1.0] bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Scalable and Selective Synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, a key chiral building block in pharmaceutical development. The described method focuses on the selective mono-N-benzyloxycarbonylation of the commercially available chiral precursor, (1R,3S)-1,3-diaminocyclohexane. By employing a carefully controlled, one-pot procedure that leverages in-situ mono-protonation to differentiate the two amine functionalities, this protocol circumvents the common challenge of di-acylation, offering high yields and simplifying purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, providing a robust and efficient pathway to this valuable intermediate.
Introduction: The Importance of Chiral Aminocyclohexane Scaffolds
Chiral 1,3-aminocyclohexane derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The specific stereoisomer, Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, provides a versatile platform for the synthesis of complex drug candidates. The presence of a free primary amine allows for further functionalization, while the benzyl carbamate (Cbz) protected amine offers orthogonal stability, which can be removed under specific conditions, such as catalytic hydrogenation.[1]
The primary challenge in synthesizing such mono-protected diamines lies in achieving high selectivity. The two amino groups in symmetrical or near-symmetrical diamines exhibit similar reactivity, often leading to a mixture of mono- and di-protected products, which complicates purification and reduces the overall yield of the desired compound.[2] This application note details a strategic approach to overcome this hurdle on a scalable level.
Synthetic Strategy: Achieving Selective Mono-Protection
The cornerstone of this protocol is the selective acylation of one of the two primary amino groups of (1R,3S)-1,3-diaminocyclohexane. To achieve this, we will employ a method of in-situ mono-protonation. By carefully adding one equivalent of a strong acid (generated from a precursor like trimethylsilyl chloride), one of the amino groups is effectively "deactivated" as its ammonium salt. The remaining free amine is then available to react with the acylating agent, benzyl chloroformate. This strategy has been shown to be highly effective for the selective mono-Boc protection of various diamines and is adapted here for Cbz protection.[3][4]
The overall synthetic transformation is depicted below:
This one-pot approach is highly advantageous for scale-up as it avoids the isolation of intermediates and minimizes solvent usage and processing time.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product and can be adjusted proportionally.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount | Supplier Suggestion |
| (1R,3S)-1,3-Diaminocyclohexane | 114.19 | 1.2 | 123.3 g | Commercially Available |
| Anhydrous Methanol (MeOH) | 32.04 | - | 1.0 L | ACS Grade, <0.005% H₂O |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 1.0 | 95.0 mL (80.0 g) | ≥99% |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.0 | 71.0 mL (85.3 g) | ≥95%, stabilized |
| Triethylamine (TEA) | 101.19 | 2.2 | 154.0 mL (111.3 g) | ≥99.5% |
| Dichloromethane (DCM) | 84.93 | - | 2.0 L | ACS Grade |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | - | As needed | - |
| Brine (Saturated NaCl) | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g | - |
Experimental Procedure
-
Reaction Setup and In-situ Protonation:
-
To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add (1R,3S)-1,3-diaminocyclohexane (123.3 g, 1.08 mol).
-
Add anhydrous methanol (1.0 L) and stir until the diamine is fully dissolved.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Slowly add trimethylsilyl chloride (95.0 mL, 0.84 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of the hydrochloride salt may form. This step generates one equivalent of HCl in situ.[3]
-
Stir the resulting mixture for an additional 30 minutes at 0-5°C.
-
-
Acylation Reaction:
-
Add triethylamine (154.0 mL, 1.11 mol) to the suspension.
-
In a separate beaker, dissolve benzyl chloroformate (71.0 mL, 0.50 mol) in 200 mL of dichloromethane.
-
Add the benzyl chloroformate solution dropwise to the reaction mixture over 1-1.5 hours, maintaining the internal temperature at 0-5°C. The reaction is exothermic.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture back to 0-5°C and quench by the slow addition of 500 mL of water.
-
Remove the organic solvents (methanol and DCM) under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 1.0 L of dichloromethane and transfer to a separatory funnel.
-
Adjust the pH of the aqueous layer to >12 with 1 M NaOH solution to deprotonate any remaining ammonium salts and ensure the product is in the organic phase.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.
-
-
Purification:
-
The crude product can be purified by either crystallization or column chromatography.
-
Crystallization (Preferred for Scale-up): Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or isopropanol. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography (for higher purity): If necessary, purify the material on a silica gel column using a gradient of dichloromethane and methanol (e.g., 99:1 to 95:5) as the eluent.
-
-
Final Product:
-
The purified Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate should be obtained as a white to off-white solid.
-
Expected yield: 70-85%.
-
Safety and Handling
-
Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and reacts with moisture. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trimethylsilyl chloride (TMSCl): This reagent is flammable, corrosive, and reacts with moisture to produce HCl gas. Handle with care in a fume hood.
-
Triethylamine (TEA): This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.
-
The acylation reaction is exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., N-H, C=O of the carbamate).
Conclusion
The protocol described in this application note presents a reliable, selective, and scalable method for the synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate. By utilizing an in-situ mono-protonation strategy, this process effectively addresses the common challenge of controlling selectivity in the acylation of symmetrical diamines. This one-pot procedure is efficient in terms of time, materials, and operational simplicity, making it highly suitable for the production of multi-gram to kilogram quantities of this important pharmaceutical intermediate.
References
-
Chemistry Research Journal, 2019, 4(4):106-109. A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Link
-
ACS Publications, 2020. Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. Link
-
Reaction Chemistry & Engineering, 2021. A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Link
-
Organic Letters, 2010, 12(20), pp.4644-4647. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Link
-
Organic Letters, 2003, 5(19), pp.3399-3402. Selective monoacylation of symmetrical diamines via prior complexation with boron. Link
-
US Patent US8357820B2, 2013. Process for producing N-protected amino acid. Link
-
PubMed, 2009. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Link
-
Redalyc, 2017, 61(1). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Link
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Link
-
MDPI, 2020. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Link
-
WO Patent WO2014152768A1, 2014. Cyclohexanediamine compounds and methods for their preparation. Link
-
MDPI, 2022. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Link
-
ResearchGate, 2024. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Link
-
ResearchGate, 2017. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Link
-
BenchChem, 2025. Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate. Link
-
ResearchGate, 2017. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Link
Sources
Use as a key intermediate for antiviral agent development
Application Note: Strategic Utilization of 2'-Modified Ribonucleoside Intermediates in Antiviral Development
Abstract
This application note details the strategic deployment of 2'-modified ribonucleoside intermediates (e.g., 2'-C-methyl, 2'-fluoro, or 4'-cyano substituted scaffolds) in the development of Direct-Acting Antivirals (DAAs). We focus on the critical transition from synthetic intermediate to bioactive triphosphate mimic, targeting the viral RNA-dependent RNA polymerase (RdRp).[1] This guide provides optimized protocols for Vorbrüggen glycosylation and ProTide phosphoramidate synthesis , supported by analytical workflows for purity profiling.
Introduction: The Power of the 2'-Modified Scaffold
In modern antiviral discovery, the "Key Intermediate" is rarely just a passive building block; it is a pre-validated scaffold designed to exploit specific vulnerabilities in viral replication. The 2'-position of the ribose ring is the primary discriminator between host and viral polymerases.
-
Mechanism of Action (MoA):
-
Chain Termination: Bulky groups (e.g., 1'-cyano in Remdesivir, 2'-C-methyl in Sofosbuvir) cause steric clashes within the RdRp active site, stalling RNA synthesis.
-
Lethal Mutagenesis: Tautomeric bases (e.g.,
-D- -hydroxycytidine in Molnupiravir) induce error catastrophe during viral replication.
-
The utility of these intermediates hinges on two chemical challenges: stereoselective glycosylation (ensuring the
Synthetic Workflow & Logic
The following diagram illustrates the critical path from the sugar intermediate to the bioactive entity.[2]
Figure 1: Critical path from synthetic intermediate to viral inhibition.[3] The Nucleoside Analogue serves as the divergence point for structural optimization.
Experimental Protocols
Protocol A: Optimized Vorbrüggen Glycosylation
Objective: Coupling a modified sugar intermediate with a nucleobase to form the
Causality & Logic:
-
Silylation (BSA/HMDS): Increases the solubility of the nucleobase and activates it for electrophilic attack.
-
Lewis Acid (TMSOTf): Generates the oxocarbenium ion species from the sugar.
-
Temperature (-78°C): Critical for kinetic control. Higher temperatures often lead to
mixtures or N-7 vs N-9 regioselectivity issues in purines.
Materials:
-
Sugar Intermediate: 1-O-Acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq)
-
Nucleobase: e.g., Cytosine or Adenine derivative (1.2 eq)
-
Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step:
-
Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA dropwise. Heat to 60°C for 30 mins until a clear solution forms (indicates full silylation). Cool to RT.
-
Activation: Dissolve the Sugar Intermediate in anhydrous MeCN. Add to the silylated base solution.
-
Coupling: Cool the mixture to -78°C (dry ice/acetone bath). Add TMSOTf dropwise over 10 mins.
-
Note: Rapid addition causes exotherms that degrade stereoselectivity.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour into ice-cold saturated NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography. The
-anomer is typically more polar than the -anomer in 2'-modified systems.
Validation:
-
¹H-NMR (DMSO-d6): Check the anomeric proton (H-1'). For 2'-modified nucleosides, the coupling constant
is often small or zero, but NOE (Nuclear Overhauser Effect) experiments are required to confirm the spatial proximity of H-1' to H-4' (cis relationship indicates ).
Protocol B: ProTide Synthesis (Phosphoramidate Coupling)
Objective: Bypassing the first phosphorylation step (the metabolic bottleneck) by attaching a lipophilic promoiety.
Causality & Logic:
-
NMI vs. Grignard: We use N-Methylimidazole (NMI) as a scavenger base. For sterically hindered 2'-modified nucleosides, t-BuMgCl is often preferred to deprotonate the 5'-OH selectively without protecting the 2'/3'-OH groups.
-
Pentafluorophenol: Used as the leaving group on the phosphorus reagent to ensure regioselective attack by the 5'-OH.
Materials:
-
Nucleoside Intermediate (from Protocol A) (1.0 eq)
-
Phosphorochloridate Reagent (prepared from L-alanine ester + phenol) (2.0 eq)
-
Base: N-Methylimidazole (NMI) (5.0 eq) OR t-BuMgCl (2.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve the Nucleoside Intermediate in anhydrous THF under Argon.
-
Deprotonation/Activation:
-
Method A (NMI): Add NMI at 0°C.
-
Method B (Grignard): Add t-BuMgCl (1M in THF) dropwise at 0°C. Stir for 30 mins.
-
-
Coupling: Add the Phosphorochloridate reagent dropwise.
-
Incubation: Allow to warm to RT and stir for 16 hours.
-
Workup: Quench with dilute HCl (if NMI used) or NH₄Cl (if Grignard used). Extract with EtOAc.
Analytical Characterization & Quality Control
Data integrity is paramount. The following parameters define the "Go/No-Go" criteria for the intermediate's utility.
Table 1: Critical Quality Attributes (CQA)
| Attribute | Method | Acceptance Criteria | Rationale |
| Purity | HPLC-UV (254 nm) | > 98.0% | Impurities compete for viral polymerase or cause host toxicity. |
| Anomeric Ratio | ¹H-NMR | > 20:1 ( | Only the |
| Water Content | Karl Fischer | < 0.5% | Water hydrolyzes the sensitive phosphoramidate bond in ProTides. |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits | DMSO/DMF carryover can inhibit subsequent enzymatic assays. |
HPLC Method (Stability Indicating):
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 mins.
-
Flow: 1.0 mL/min.
Mechanism of Activation (Biological Context)
To validate the intermediate's efficacy, one must understand its intracellular journey. The diagram below details the metabolic activation required for the intermediate to function.[2]
Figure 2: Intracellular metabolic activation of the ProTide intermediate.
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions).
-
McGuigan, C., et al. (2014).[4] "Phosphoramidate ProTides of the anticancer agent gemcitabine."[4] Journal of Medicinal Chemistry, 57(15), 1531-1542. Link
-
Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry, 295(20), 6785-6797. Link
-
Sofia, M. J., et al. (2010). "Discovery of a
-D-2'-deoxy-2'- -fluoro-2'- -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. Link -
Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research, 154, 66-86. Link
Sources
- 1. What are the therapeutic candidates targeting RdRp? [synapse.patsnap.com]
- 2. Synthesis and Modification of Cordycepin-Phosphoramidate ProTide Derivatives for Antiviral Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of Protected Diaminocyclohexane-Based Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Diaminocyclohexane Scaffold
The 1,2-diaminocyclohexane (DACH) moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, chair-like conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for the development of a wide range of bioactive molecules, including peptide mimetics, catalysts, and molecular sensors.[1][2] The stereochemistry of the DACH core, particularly the trans-isomer, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity.
Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of large combinatorial libraries of DACH-based compounds.[3] By anchoring the DACH scaffold to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling the rapid generation of thousands of diverse molecules for high-throughput screening. This guide provides a detailed overview of the principles and protocols for the solid-phase synthesis of protected diaminocyclohexane-based libraries.
The Cornerstone of Success: Orthogonal Protection Strategy
The key to a successful solid-phase synthesis of a DACH-based library lies in the use of an orthogonal protection strategy. This allows for the selective deprotection and derivatization of each amine group on the DACH core, enabling the introduction of molecular diversity at two distinct points. The most widely adopted strategy for this purpose is the use of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group in combination with an acid-labile protecting group, or by utilizing a mono-protected DACH derivative.
For the synthesis of a diverse library, a common and effective starting material is mono-Fmoc-trans-1,2-diaminocyclohexane. This building block has one amine protected with the base-labile Fmoc group, leaving the other amine free for initial derivatization and attachment to the solid support.
Visualizing the Synthetic Strategy
The overall workflow for the solid-phase synthesis of a diaminocyclohexane-based combinatorial library can be visualized as a divergent pathway, starting from a single scaffold and branching out to a multitude of final products.
Caption: Workflow for the solid-phase synthesis of a diaminocyclohexane library.
Detailed Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a combinatorial library based on a trans-1,2-diaminocyclohexane scaffold using Rink Amide resin. Rink Amide resin is a popular choice as it allows for the cleavage of the final products as carboxamides, a common functional group in bioactive molecules.[4]
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Mono-Fmoc-trans-1,2-diaminocyclohexane
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
A diverse set of building blocks for derivatization:
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dithiothreitol (DDT) (optional, as a scavenger)
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel (fritted glass or plastic)
-
Shaker or bubbler for agitation
Protocol 1: Resin Swelling and Fmoc Deprotection
Rationale: The polystyrene-based resin must be swollen in a suitable solvent to allow for the efficient diffusion of reagents to the reactive sites within the polymer matrix. The Rink Amide linker is supplied with an Fmoc-protected amine, which needs to be removed to allow for the coupling of the DACH scaffold.
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
To remove the Fmoc group from the linker, add a solution of 20% piperidine in DMF to the resin.[8]
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine. A chloranil or Kaiser test can be performed to confirm the presence of free primary amines.[4]
Protocol 2: Loading of Mono-Fmoc-trans-1,2-diaminocyclohexane
Rationale: The mono-protected DACH scaffold is coupled to the deprotected Rink Amide linker via an amide bond. The use of coupling reagents like DIC and HOBt activates the carboxylic acid of the linker (formed in situ) for efficient reaction with the free amine of the DACH derivative.
-
In a separate vial, dissolve mono-Fmoc-trans-1,2-diaminocyclohexane (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Drain the DMF from the deprotected resin and add the activated DACH solution.
-
Agitate the mixture for 2-4 hours at room temperature. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the disappearance of free amines.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: First Diversification (Derivatization of the Free Amine - R1)
Rationale: This is the first point of diversification. A library of different building blocks is reacted with the free amine of the resin-bound DACH scaffold. The choice of building blocks will determine the chemical space explored by the library.
A. Acylation with Carboxylic Acids:
-
In separate reaction vessels for each carboxylic acid, add the resin-bound DACH scaffold.
-
In separate vials, pre-activate each carboxylic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated carboxylic acid solutions to the respective reaction vessels containing the resin.
-
Agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
B. Urea Formation with Isocyanates:
-
To the resin-bound DACH scaffold in a reaction vessel, add a solution of the desired isocyanate (3 equivalents) in DMF.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
C. Thiourea Formation with Isothiocyanates:
-
To the resin-bound DACH scaffold in a reaction vessel, add a solution of the desired isothiocyanate (3 equivalents) in DMF.
-
Agitate for 1-2 hours at room temperature.[5]
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Fmoc Deprotection of the Second Amine
Rationale: The base-labile Fmoc group is removed to expose the second amine of the DACH scaffold for the next diversification step.
-
To the derivatized resin from Protocol 3, add a solution of 20% piperidine in DMF.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x).
Protocol 5: Second Diversification (Derivatization of the Second Amine - R2)
Rationale: This is the second point of diversification, allowing for the introduction of a different set of building blocks to create a library with a high degree of structural diversity.
-
Follow the procedures outlined in Protocol 3 (A, B, or C) using a second set of diverse building blocks (carboxylic acids, isocyanates, or isothiocyanates).
Protocol 6: Cleavage and Deprotection
Rationale: The final synthesized compounds are cleaved from the solid support. A strong acid, such as TFA, is used to cleave the acid-labile Rink Amide linker. Scavengers like TIS are included to trap reactive carbocations generated during the cleavage process, preventing side reactions with sensitive functional groups.
-
Wash the final derivatized resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
Protocol 7: Purification and Analysis
Rationale: The crude product is purified to isolate the desired compound. HPLC is the most common method for purification, and mass spectrometry is used to confirm the identity and purity of the final products.
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final compounds.
Data Presentation: Representative Library Synthesis
The following table illustrates the expected outcomes for a small, representative library synthesized using the protocols described above.
| Entry | R1 Building Block | R2 Building Block | Expected Mass (Da) | Purity (%) |
| 1 | Acetic Acid | Benzoyl Chloride | 276.35 | >95 |
| 2 | Acetic Acid | Phenyl Isocyanate | 291.36 | >95 |
| 3 | Phenyl Isocyanate | Acetic Acid | 291.36 | >95 |
| 4 | Phenyl Isocyanate | Benzoyl Chloride | 389.46 | >95 |
Applications and Future Directions
The combinatorial libraries generated using these protocols can be screened for a wide range of biological activities. The rigid DACH scaffold serves as an excellent platform for mimicking peptide secondary structures, such as β-turns, making these compounds promising candidates for inhibiting protein-protein interactions.[9] Furthermore, the diverse functionalities that can be introduced allow for the exploration of a vast chemical space in the search for novel drug leads, catalysts, and materials.
Future work in this area may involve the development of novel, orthogonally protected diaminocyclohexane building blocks with different protecting group strategies to allow for even more complex and diverse molecular architectures to be synthesized on solid phase.
Visualizing the Applications
The diaminocyclohexane scaffold is a versatile starting point for a multitude of applications, driven by the diverse functionalities that can be appended.
Caption: Applications of the diaminocyclohexane scaffold.
References
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
DIVERSITY-ORIENTED SYNTHESIS - Spring. (n.d.). Retrieved from [Link]
-
Diversity-oriented synthesis - Soural group. (2023, February 15). Retrieved from [Link]
-
Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries | Sloan Kettering Institute. (n.d.). Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
An Introduction to Diversity-Oriented Synthesis - David Spring's group. (n.d.). Retrieved from [Link]
-
Solid-phase synthesis of a library of functionalized aminodiol scaffolds - PubMed. (1998). Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
An efficient two-step synthesis of mono-, di- and triureas from resin-bound amides Article. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]
-
Diversity-Oriented Synthesis as a Tool for Chemical Genetics - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solid Phase Peptide Synthesis: Living Large - Chemtips - WordPress.com. (2012, June 28). Retrieved from [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline - CR Subscription Agency. (n.d.). Retrieved from [Link]
-
Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023, January 9). Retrieved from [Link]
-
Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - Frontiers. (2021, January 28). Retrieved from [Link]
-
Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production - PubMed. (2007, June 15). Retrieved from [Link]
-
Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities - TÜBİTAK Academic Journals. (n.d.). Retrieved from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (2021, May 10). Retrieved from [Link]
-
A new approach to enantiomerically pure bis-imidazoles derived from trans-1,2-diaminocyclohexane - ZORA. (n.d.). Retrieved from [Link]
-
Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography - PubMed. (2018, September 21). Retrieved from [Link]
-
Diazo coupling method for covalent attachment of proteins to solid substrates - PubMed. (2006, April 15). Retrieved from [Link]
-
Development of solid-supported methodology for the preparation of peptidoglycan fragments containing (2S,6R)-diaminopimelic acid | Request PDF - ResearchGate. (2016, June 15). Retrieved from [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. mskcc.org [mskcc.org]
- 3. crsubscription.com [crsubscription.com]
- 4. peptide.com [peptide.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors in Research
Introduction: The Central Role of Enzyme Inhibitors in Modern Research and Drug Discovery
Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1] Their exquisite specificity and efficiency make them prime targets for therapeutic intervention.[2][3] Enzyme inhibitors, molecules that selectively block the activity of specific enzymes, are therefore cornerstone tools in both fundamental biological research and pharmaceutical development.[1] They allow researchers to probe the function of enzymes within complex biological pathways and are the active components in a wide array of drugs, from antibiotics like penicillin to anti-cancer agents and treatments for cardiovascular disease.[1][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview of the strategies and methodologies for the synthesis, purification, characterization, and validation of enzyme inhibitors. The focus is not merely on procedural steps but on the underlying scientific principles and rationale that inform experimental design, ensuring the development of potent, selective, and well-characterized inhibitors for research applications.
Chapter 1: Strategic Approaches to Enzyme Inhibitor Discovery and Design
The journey to a potent and selective enzyme inhibitor begins with a strategic choice of discovery and design methodology. The optimal approach depends on the available information about the target enzyme, such as its three-dimensional structure and known ligands.[5][6]
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the target enzyme is known, typically from X-ray crystallography or NMR spectroscopy, a rational, structure-based design approach is highly effective.[5][7][8] SBDD leverages computational tools to dock virtual libraries of small molecules into the enzyme's active site, predicting their binding affinity and orientation.[7] This in silico screening prioritizes candidates for synthesis, significantly accelerating the discovery process.[7]
The core principle of SBDD is to design molecules with shapes and chemical properties that are complementary to the enzyme's active site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and leading to high binding affinity.[5]
Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution enzyme structure, researchers can turn to ligand-based methods.[5][6] This approach relies on the knowledge of existing ligands (substrates or known inhibitors) to develop a pharmacophore model.[6] A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target enzyme. This model is then used to screen virtual libraries for novel scaffolds that fit the pharmacophore.[6]
High-Throughput Screening (HTS)
High-throughput screening (HTS) has revolutionized the discovery of enzyme inhibitors by enabling the rapid testing of vast compound libraries, often containing thousands to millions of molecules.[9][10] HTS assays are typically automated and miniaturized to allow for parallel processing of many compounds.[9][11] While powerful, HTS can be resource-intensive and may yield a significant number of false positives that require careful follow-up validation.[12]
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to HTS.[7][13] This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target enzyme.[13] Although these initial hits have low affinity, their binding is often highly efficient in terms of ligand efficiency (binding energy per non-hydrogen atom). The structural information of how these fragments bind, typically obtained through X-ray crystallography, guides their subsequent optimization into more potent inhibitors by "growing" or "linking" fragments.[13][14]
Combinatorial Chemistry
Combinatorial chemistry is a synthetic strategy that enables the rapid generation of large and diverse libraries of compounds.[15][16] Instead of synthesizing one molecule at a time, combinatorial approaches produce mixtures or arrays of related compounds in a single process.[15] This technique is particularly useful for exploring a wide chemical space to identify initial "hit" compounds or for optimizing the structure of a known inhibitor to improve its potency and selectivity.[17]
Chapter 2: Synthesis of Enzyme Inhibitors: A Practical Guide
Once a lead compound or scaffold has been identified, the next critical phase is its chemical synthesis. The specific synthetic route will be highly dependent on the chemical nature of the inhibitor. Biocatalytic methods, employing enzymes for organic synthesis, are increasingly used to create chiral intermediates and shorten synthetic routes.[18]
Workflow for a Typical Small Molecule Inhibitor Synthesis
Caption: A generalized workflow for the synthesis and validation of enzyme inhibitors.
Protocol 2.1: General Solid-Phase Peptide Synthesis (SPPS) for Peptide-Based Inhibitors
Peptide-based inhibitors are often synthesized using solid-phase peptide synthesis (SPPS), a technique that builds the peptide chain on a solid support resin.[15][19]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours. Wash thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.
Chapter 3: Purification and Characterization of Synthesized Inhibitors
Purification is a critical step to ensure that the biological activity observed is due to the intended compound and not impurities.[20] Characterization confirms the identity and purity of the synthesized inhibitor.
Purification Techniques
The choice of purification method depends on the properties of the inhibitor and the nature of the impurities.[21][22]
| Purification Technique | Principle | Typical Application |
| Flash Chromatography | Separation based on polarity on a silica gel column. | Rapid purification of small organic molecules.[23] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reverse-phase, normal-phase) or charge (ion-exchange). | Final purification of small molecules and peptides to high purity.[20][23] |
| Crystallization | Formation of a pure crystalline solid from a solution. | Purification of compounds that readily form crystals.[21][23] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase for fast and efficient separations, especially for chiral compounds.[20] | Chiral separations and purification of non-polar compounds.[20] |
Characterization Methods
A combination of analytical techniques is used to confirm the structure and purity of the synthesized inhibitor.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry.[8][24][25] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[8][26] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[23] |
Chapter 4: Validation of Inhibitor Activity: Enzyme Kinetics
The ultimate validation of a synthesized inhibitor is the demonstration of its ability to modulate the activity of the target enzyme.[27] This is achieved through enzyme kinetics assays.
Principles of Enzyme Inhibition
Enzyme inhibitors can be classified based on their mechanism of action.
Caption: Classification of enzyme inhibitors based on their mechanism of action.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.[28]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its activity. This type of inhibition is not affected by substrate concentration.[28]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.[1][28]
Protocol 4.1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[12][29]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH, temperature, and ionic strength)[26]
-
Synthesized inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a microplate, add a fixed concentration of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time to allow for binding.[29]
-
Initiate the reaction by adding a fixed concentration of the substrate to each well. The substrate concentration should be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[30]
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[30]
Determining the Mode of Inhibition
To understand how an inhibitor works, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive). This is typically done by performing enzyme kinetic assays at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[27]
Conclusion: A Pathway to Novel Discoveries
The synthesis of enzyme inhibitors is a dynamic and multidisciplinary field that is central to advancing our understanding of biology and developing new medicines. By integrating rational design, robust synthetic methodologies, and rigorous validation assays, researchers can create powerful tools to probe biological systems and lay the groundwork for future therapeutic breakthroughs. This guide provides a foundational framework for these endeavors, emphasizing the critical interplay between chemical synthesis and biological evaluation that is the hallmark of successful enzyme inhibitor development.
References
- Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023, June 30). IT Medical Team.
- Fragment-based approaches to enzyme inhibition. PMC - NIH.
- High-Throughput Screening of Inhibitors. Creative Enzymes.
- Combinatorial chemistry: A novel method in drug discovery and its application.
- Drug Discovery: Enzyme Inhibitor Design and Optimization. (2025, December 29). Hilaris Publisher.
- Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC - PubMed Central.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. ResearchGate.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. (2017, September 20). Journal of Medicinal Chemistry - ACS Publications.
- Discovery of enzyme inhibitors through combinatorial chemistry. (1997). PubMed.
- Enzyme Characterization Techniques. MtoZ Biolabs.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, October 1).
- Small Molecule Purification. Hanbon.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, August 18).
- Enzyme Characterization Methods. MtoZ Biolabs.
- Combinatorial chemistry. Wikipedia.
- Molecular docking and ligand specificity in fragment-based inhibitor discovery. SciSpace.
- Ligand-based Inhibitor Design. Creative Enzymes.
- Fragment Based Drug Discovery.
- Purification of Small Molecule Drugs. DuPont.
- Combinatorial Chemistry in Drug Discovery. PMC.
- Combinatorial Chemistry.
- Enzyme Kinetics and Hit Validation in Fluorimetric Protease Assays. (2009, November 5). Ingenta Connect.
- Small Molecule Purification. Creative Biogene.
- Computational fragment-based drug design of potential Glo-I inhibitors. (2024, January 22).
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH.
- Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016, May 11).
- Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
- Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
- Purification Services. Selvita.
- 8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts.
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs.
- NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design. PubMed.
- Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry.
- NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2019, June 30). PubMed.
- The synthetic route and the enzymatic inhibition activities of the... ResearchGate.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). Chemical Reviews - ACS Publications.
- Analysis of enzyme reactions using NMR techniques_ A case study with α-methylacyl-CoA racemase (AMACR).
- The Problems Associated with Enzyme Purification. (2012, February 17). SciSpace.
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). NCBI - NIH.
- 1 Natural Products as Enzyme Inhibitors. Wiley-VCH.
- Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology.
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- 25. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting diastereomeric purity in aminocyclohexane reactions
Welcome to the technical support center for troubleshooting diastereomeric purity in aminocyclohexane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these critical syntheses. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, providing you with the expert insights needed to diagnose and resolve common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of aminocyclohexanes. Each issue is broken down into potential causes and actionable, field-proven solutions.
Question 1: My reaction shows poor diastereoselectivity, yielding a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate?
Answer: Achieving high diastereoselectivity is a frequent challenge, often governed by a delicate balance between kinetic and thermodynamic control. When faced with a low diastereomeric ratio (d.r.), a systematic evaluation of your reaction parameters is essential.
-
1.1. Re-evaluate Your Catalyst and Reaction Conditions: The choice of catalyst and the conditions under which it operates are paramount. In catalytic hydrogenations of substituted cyclohexanone precursors, the catalyst itself dictates the facial selectivity of hydrogen delivery.
-
Causality: Palladium-based catalysts, for instance, typically favor the formation of the more thermodynamically stable trans isomer by allowing for substrate equilibration on the catalyst surface.[1] In contrast, rhodium-based catalysts may favor the cis isomer.[1] Temperature and hydrogen pressure are also critical; insufficient pressure or temperature can lead to incomplete reactions, while excessive heat can promote undesired side reactions or epimerization.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
-
-
1.2. Leverage Solvent Effects: The reaction solvent can significantly influence the energy of the diastereomeric transition states.
-
Causality: Polar protic solvents can stabilize charged intermediates through hydrogen bonding, while non-polar aprotic solvents may favor more compact transition states. Changing the solvent can sometimes alter which reaction pathway is energetically favored. For example, in some NMR studies, switching from methanol to THF was sufficient to resolve overlapping signals, highlighting the solvent's impact on the molecular environment.[2]
-
-
1.3. Consider a Chiral Auxiliary: If substrate control and reaction conditions are insufficient, employing a chiral auxiliary is a powerful strategy to enforce stereoselectivity.
-
Causality: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate.[3][4] Its defined three-dimensional structure blocks one face of the molecule, forcing reagents to attack from the less sterically hindered side, thus leading to a high diastereomeric excess.[5][6] Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are classic examples that have been used to achieve high levels of diastereoselection in various reactions.[3][7]
-
Question 2: I am having difficulty separating the final diastereomers. What methods are most effective?
Answer: Since diastereomers have different physical properties, their separation is generally more straightforward than separating enantiomers. However, when diastereomers are very similar, specialized techniques may be required.
-
2.1. Optimize Column Chromatography: While standard flash chromatography is the first line of defense, closely related diastereomers may co-elute.
-
Solution: A systematic screen of solvent systems is necessary. If normal-phase (silica gel) chromatography fails, consider switching to reverse-phase HPLC.[8] Sometimes, derivatizing the amine to an amide or carbamate can alter its polarity and hydrogen-bonding capabilities, significantly improving separation on silica.
-
-
2.2. Exploit Differential Solubility via Diastereomeric Salt Formation: This is a classical and highly effective technique for separating basic amines.
-
Causality: By reacting your diastereomeric mixture of amines with an enantiomerically pure chiral acid, such as L- or D-tartaric acid, you form a new pair of diastereomeric salts.[8][9] These salts have different crystal packing energies and, consequently, different solubilities in a given solvent. This difference allows one diastereomeric salt to be selectively crystallized from the solution. The free amine can then be liberated by treatment with a base.[9]
| Separation Technique | Principle | Best For | Key Consideration | | :--- | :--- | :--- | :--- | | Flash Chromatography | Differential partitioning between stationary and mobile phases. | Moderately different diastereomers. | Requires screening of various solvent systems (e.g., gradients of ethyl acetate/hexanes with triethylamine). | | Reverse-Phase HPLC | Partitioning based on hydrophobicity. | Diastereomers not separable on normal phase. | Requires access to preparative HPLC systems.[8] | | Diastereomeric Salt Crystallization | Formation of new diastereomeric salts with different solubilities.[9] | Amines with similar chromatographic behavior. | Requires screening of chiral acids (e.g., tartaric, mandelic acid) and crystallization solvents. |
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the diastereomeric ratio (d.r.)?
A1: The two most powerful and commonly used techniques are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[10][11]
-
¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds, so protons in different chemical environments will produce separate signals. The d.r. is determined by integrating the signals corresponding to each diastereomer.[11][12] For accurate results, ensure the chosen signals are well-resolved and that the relaxation delay (d1) in your experiment is set to at least 5 times the T1 of the relevant protons to allow for full relaxation.[12] In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, dramatically improving resolution.[2][13][14]
-
Chiral HPLC: This method is highly sensitive and accurate.[15][16] While a chiral stationary phase (CSP) is not strictly necessary to separate diastereomers, it is often used to separate all four potential stereoisomers at once. The d.r. is calculated from the integrated areas of the corresponding peaks.[11]
Caption: Decision tree for selecting an analytical method.
Q2: How do I determine the relative stereochemistry (cis vs. trans) of my aminocyclohexane product?
A2: ¹H NMR spectroscopy is the definitive tool for this assignment, primarily through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments.
-
Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) depends on the dihedral angle between them. In a cyclohexane chair conformation, axial-axial couplings (J_ax,ax) are typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz). By identifying a proton with a large coupling constant, you can often assign it as axial, which in turn helps to define the relative stereochemistry of the substituents.[17]
-
NOESY: A 2D NOESY experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are coupled. For example, observing an NOE between the proton at C1 and the axial protons at C3 and C5 would strongly suggest an axial orientation for the C1 proton, helping to confirm a cis or trans relationship between substituents.[18]
Q3: Can the order of reagent addition affect the diastereoselectivity?
A3: Absolutely. The sequence and rate of addition can be critical, especially in reactions involving highly reactive intermediates like lithium amides or Grignard reagents.[6][19] Slow addition of a nucleophile at low temperatures can help control the reaction rate and prevent temperature spikes that might lower selectivity. Furthermore, in some cases, premixing a reagent with a salt additive like lithium bromide can alter aggregation states or chelation, which can reverse or enhance the diastereomeric ratio.[19]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Ratio (d.r.) Determination by ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Acquire a standard ¹H NMR spectrum. Crucially, set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons you intend to integrate. A d1 of 10 seconds is often a safe starting point for quantitative analysis.
-
Data Acquisition: Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Analysis: Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer. Protons adjacent to the stereocenters are typically the best candidates.
-
Integration: Integrate the selected signals for each diastereomer.
-
Calculation: The diastereomeric ratio is the ratio of the integral values (e.g., Integral_A / Integral_B).[11]
Protocol 2: Separation of Diastereomeric Amines via Salt Formation
-
Salt Formation: Dissolve the diastereomeric mixture of the aminocyclohexane (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, 0.5 eq for a diamine or 1.0 eq for a monoamine) in the same solvent.
-
Crystallization: Add the acid solution dropwise to the amine solution with stirring. If a precipitate forms immediately, heat the mixture until it redissolves. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This solid is the diastereomerically enriched salt.
-
Liberation of Free Amine: Suspend the collected salt in water or dichloromethane and add an aqueous base (e.g., 4M NaOH) until the solution is strongly basic (pH > 12).[9]
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the diastereomerically enriched amine.
-
Analysis: Determine the diastereomeric purity of the isolated amine using NMR or HPLC as described above.
References
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Academia.edu. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- ECHEMI.
- Manchester NMR Methodology Group.
- Molecules. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- PMC. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics.
- Wikipedia. Chiral auxiliary.
- (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Sigma-Aldrich. Chiral Auxiliaries.
- DSpace@MIT. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Chemisty Research Journal. (2018). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- Benchchem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol.
- ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Phenomenex.
- Benchchem. (2025).
- Chemistry Stack Exchange. (2017).
- PMC. (2012).
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- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. echemi.com [echemi.com]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
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- 19. dspace.mit.edu [dspace.mit.edu]
Common side reactions in benzyl carbamate synthesis and prevention
From the desk of a Senior Application Scientist
Welcome to the technical support center for benzyl carbamate (Cbz) synthesis. The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry.[1][2] Its stability under a range of conditions and its lability to mild hydrogenolysis make it an invaluable tool.[1][3] However, like any chemical transformation, the introduction of the Cbz group is not without its challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to addressing broader frequently asked questions, providing you with the causal logic behind our recommendations and validated protocols to ensure your synthesis is successful.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, identified through common analytical observations.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting amine remaining. What are the primary causes?
A: This is a frequent issue that typically points to one of three culprits: reagent quality, insufficient activation, or improper stoichiometry.
-
Causality - Reagent Integrity: The primary reagent, benzyl chloroformate (Cbz-Cl), is highly reactive and susceptible to decomposition, especially from moisture.[4][5] It reacts with water to form benzyl alcohol and HCl, effectively reducing the amount of active reagent available for your amine.[5] Commercial Cbz-Cl is often stabilized with a small amount of sodium carbonate to mitigate decomposition.[6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of Cbz-Cl or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C.[5] Avoid leaving the bottle open to the atmosphere.
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before use. While Schotten-Baumann conditions use water as a solvent, the Cbz-Cl should be added to the biphasic mixture to compete with hydrolysis. For reactions in organic solvents, ensure they are anhydrous.
-
Check Stoichiometry: For a simple amine, using 1.1 to 1.2 equivalents of Cbz-Cl is standard. If you suspect some decomposition has occurred, a slight increase to 1.3-1.5 equivalents may be necessary.[7] However, excessive amounts can lead to side reactions.
-
Optimize Base and pH: The reaction requires a base to neutralize the HCl byproduct.[1][8] For aqueous conditions (Schotten-Baumann), maintaining a pH between 8 and 10 is critical.[9] A pH that is too low will result in a protonated, non-nucleophilic amine, while a pH that is too high can promote racemization of chiral centers and accelerate Cbz-Cl decomposition.[9] A buffer system of Na₂CO₃ and NaHCO₃ can be effective for maintaining this pH range.[9]
-
Q2: I'm observing a significant byproduct identified as benzyl alcohol. How can I prevent its formation?
A: The presence of benzyl alcohol is a direct consequence of Cbz-Cl hydrolysis.[4][5] This occurs when the reagent reacts with water in the reaction mixture instead of your target amine.
-
Causality - Competitive Reaction: The nucleophilic attack by water on the carbonyl carbon of Cbz-Cl competes directly with the attack by the amine. This side reaction is accelerated by higher temperatures and prolonged reaction times in the presence of water.
-
Prevention Protocol:
-
Temperature Control: Perform the Cbz-Cl addition at 0°C.[7][10] This significantly slows the rate of hydrolysis relative to the aminolysis reaction.
-
Controlled Reagent Addition: Add the Cbz-Cl dropwise to the stirred reaction mixture.[7] This maintains a low instantaneous concentration of Cbz-Cl, favoring the reaction with the more nucleophilic amine over water.
-
Vigorous Stirring: In biphasic systems (e.g., water/dioxane or water/THF), vigorous stirring is essential to maximize the interfacial area where the reaction occurs, ensuring the Cbz-Cl encounters the amine quickly.
-
Work-up: After the reaction is complete, unreacted Cbz-Cl can be quenched. The benzyl alcohol byproduct can typically be removed during the aqueous work-up and subsequent purification steps like crystallization or chromatography.
-
Q3: My mass spectrum indicates the formation of a urea byproduct. Why is this happening?
A: Urea formation is not common when using Cbz-Cl but can be a significant side reaction in alternative carbamate synthesis routes, such as those involving isocyanates or the reaction of amines with CO₂.[11][12] If you are using a Curtius rearrangement to generate an isocyanate intermediate, which is then trapped by benzyl alcohol, any water present can react with the isocyanate to form an unstable carbamic acid. This acid rapidly decarboxylates to the free amine, which can then react with another molecule of isocyanate to form a disubstituted urea.[11]
-
Causality - Isocyanate Side Reaction:
-
R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
-
R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R (Urea byproduct)
-
-
Prevention Strategy:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture from the reaction. Ensure all reagents, solvents, and the reaction atmosphere are perfectly dry.
-
Inverse Addition: Add the isocyanate solution to an excess of benzyl alcohol to ensure it is trapped efficiently, minimizing its exposure to trace water or reaction with the newly formed amine.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard "Schotten-Baumann" conditions for Cbz protection of an amino acid?
A: The Schotten-Baumann reaction is a classic and highly effective method for Cbz protection, particularly for amino acids. It involves a two-phase system where the amine is dissolved in an aqueous basic solution and the Cbz-Cl is added, often dissolved in an immiscible organic solvent.
A typical protocol is as follows:
-
Dissolve the amino acid (1.0 equiv.) in an aqueous solution of a base like NaOH or NaHCO₃ (2.0-3.0 equiv.) and cool the mixture to 0°C in an ice bath.[7]
-
While stirring vigorously, add benzyl chloroformate (1.1-1.2 equiv.) dropwise, either neat or dissolved in a solvent like dioxane or THF.[1]
-
Simultaneously, add another portion of aqueous base to maintain the pH between 8 and 10.[7][9]
-
After the addition is complete, allow the reaction to stir for 1-2 hours, warming to room temperature.
-
Perform a work-up by first washing with an organic solvent (like ether) to remove unreacted Cbz-Cl and benzyl alcohol.[7]
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the Cbz-protected amino acid, which can then be collected by filtration.[7]
Q2: How do I choose the appropriate base and solvent for my Cbz protection?
A: The choice depends heavily on the substrate's properties, particularly its solubility and the presence of other functional groups.
| Condition | Base(s) | Solvent(s) | Advantages | Considerations |
| Schotten-Baumann | NaHCO₃, Na₂CO₃, NaOH | Water, often with a co-solvent like Dioxane or THF | Excellent for water-soluble amines like amino acids. Economical. | pH control is critical to prevent racemization.[9] Vigorous stirring needed. |
| Anhydrous Organic | Triethylamine (Et₃N), DIPEA | Dichloromethane (DCM), THF, Acetonitrile | Good for substrates not soluble in water. Easier to run under anhydrous conditions. | Organic bases can be difficult to remove. DIPEA is preferred for sterically hindered amines. |
| Heterogeneous | Magnesium Oxide (MgO) | Ethyl Acetate (EtOAc) | Mild conditions. Easy removal of the base by filtration. | May require heating (reflux) which can degrade sensitive substrates.[10] |
Q3: Are there safer or milder alternatives to benzyl chloroformate (Cbz-Cl)?
A: Yes. While Cbz-Cl is effective, it is a lachrymator and is derived from phosgene, a highly toxic gas.[5][13] For substrates requiring milder conditions or for safety reasons, several alternatives exist.
-
Benzyl N-succinimidyl carbonate (Cbz-OSu): This is a stable, crystalline solid that reacts with amines to form the Cbz-protected product and water-soluble N-hydroxysuccinimide (NHS). It is often preferred for its ease of handling and cleaner reaction profiles.[14]
-
Di-tert-butyl dicarbonate (Boc₂O) with Benzyl Alcohol: While primarily used for Boc protection, under specific catalytic conditions, it can be used with benzyl alcohol to form benzyl carbamates.
-
Benzyl Carbamate itself (via Transesterification): Benzyl carbamate can react with other amines, especially under catalytic conditions, to transfer the Cbz group. This is a less common but viable method.[15]
Part 3: Visualizations & Protocols
Diagrams
Caption: Desired aminolysis vs. undesired hydrolysis pathway.
Caption: Troubleshooting workflow for low-yield Cbz synthesis.
Experimental Protocol: Cbz Protection of Glycine
This protocol provides a detailed, step-by-step methodology for a standard Schotten-Baumann reaction.
-
Preparation: Dissolve glycine (7.5 g, 0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) in a 250 mL flask. Cool the solution to 0°C using an ice-water bath.[7]
-
Reagent Addition: While maintaining the temperature at 0°C and stirring vigorously, add benzyl chloroformate (18.8 g, 0.11 mol, 1.1 equivalents) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise and simultaneously over approximately 30 minutes. Use two separate addition funnels for this purpose. Monitor the pH to ensure it remains in the 8-10 range.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with 50 mL portions of diethyl ether to remove excess benzyl chloroformate and the benzyl alcohol byproduct. Discard the ether layers.[7]
-
Isolation: Cool the aqueous layer again in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of Cbz-glycine will form.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield the final Cbz-glycine.[7]
References
- NOAA. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.
- Grokipedia. (n.d.).
- Synquest Labs. (2019).
- The Chemistry of Benzyl Carbamate: Synthesis and Applic
- Chemos GmbH & Co. KG. (n.d.).
- PubChem. (n.d.). Benzyl chloroformate.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Google Patents. (n.d.).
- Pearson. (2024, July 4).
- Kondratov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC.
- Kondratov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (2018, June 7).
- Beilstein Journals. (2021, February 4).
- ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
- Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate. (n.d.). Scheme 2.
- Wikipedia. (n.d.).
- Suzhou Highfine Biotech. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Benchchem. (2025). How to improve the efficiency of Cbz group removal.
- ResearchGate. (2025, August 5). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PMC. (n.d.).
- ChemicalBook. (n.d.).
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- 8. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: Navigating the Purification Challenges of Polar Aminocyclohexane Derivatives
Welcome to the technical support center for the purification of polar aminocyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. The inherent basicity and high polarity of the amino group, coupled with the conformational flexibility of the cyclohexane ring, frequently lead to issues such as poor peak shape in chromatography, difficult crystallization, and low recovery.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you overcome these hurdles. We will delve into the "why" behind common purification problems and offer practical, step-by-step solutions to streamline your workflow and enhance the purity of your target molecules.
I. Frequently Asked Questions (FAQs)
Chromatography
Q1: My aminocyclohexane derivative is streaking badly on a standard silica gel column. What's causing this and how can I fix it?
A1: Streaking on silica gel is a classic sign of strong, undesirable interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front.[1][2]
-
The "Why": The lone pair of electrons on the nitrogen atom of your amine readily interacts with the acidic protons of the silanol groups, causing your compound to "stick" to the stationary phase and elute slowly and unevenly.
-
Troubleshooting:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica.[2][3]
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds like amines.[5]
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which reduces the interaction with basic analytes and can improve peak shape without the need for mobile phase additives.[4][6]
-
-
Q2: I'm struggling to get good separation of my polar aminocyclohexane from polar byproducts using normal-phase chromatography. What other techniques should I consider?
A2: When dealing with highly polar compounds, normal-phase chromatography can be challenging. Here are some powerful alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8][9] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8][11]
-
Ion-Exchange Chromatography (IEX): Since amines are basic and can be protonated to form cations, cation-exchange chromatography is a highly effective purification method.[12][13][14][15] The positively charged aminocyclohexane derivative binds to a negatively charged stationary phase and is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[12][13] This technique is particularly useful for separating compounds with different charge states.
Q3: How do I choose between HILIC and IEX for my polar aminocyclohexane derivative?
A3: The choice depends on the specific properties of your compound and the impurities you need to remove.
-
Choose HILIC when:
-
Your primary challenge is retaining and separating highly polar, neutral, or charged compounds.
-
You are working with a complex mixture of polar compounds with varying functionalities.
-
-
Choose IEX when:
-
Your compound has a distinct charge that can be exploited for separation.
-
You need to separate your target compound from impurities with different charge states (e.g., neutral or acidic impurities).
-
Crystallization
Q4: My aminocyclohexane derivative "oils out" instead of crystallizing. What's happening?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[16][17] This is common for polar compounds and can be caused by several factors:
-
High Solute Concentration: The solution is too supersaturated.
-
Rapid Cooling: Cooling the solution too quickly doesn't allow enough time for crystal nucleation and growth.
-
Inappropriate Solvent: The solvent may be too good at solvating your compound, preventing it from forming a crystal lattice.
-
Impurities: Impurities can disrupt the crystallization process.[17]
Q5: How can I successfully crystallize a highly polar aminocyclohexane derivative?
A5: Here are several strategies to promote crystallization:
-
Salt Formation: This is often the most effective method for crystallizing basic amines. By reacting your aminocyclohexane with an acid (e.g., HCl, HBr, or an organic acid), you form a salt.[18][19] Salts often have significantly different solubility profiles and are more likely to form well-defined crystals.[19]
-
Solvent Selection: Experiment with a variety of solvents with different polarities.[16] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[16][20]
-
Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. This can induce crystallization.
-
Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator.[20][21] Alternatively, allow the solvent to evaporate slowly from an open container.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[16] If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate crystallization.[16]
Protecting Groups
Q6: Should I use a protecting group for the amine during purification?
A6: Using a protecting group can be a very effective strategy, especially for chromatography.[22][23][24]
-
The "Why": By temporarily converting the polar, basic amine into a less polar, neutral functional group (e.g., a carbamate), you can significantly improve its chromatographic behavior on silica gel.[4][23][25]
-
Common Protecting Groups for Amines:
-
Considerations: The addition and removal of a protecting group adds two steps to your synthesis, so the benefits during purification should outweigh this extra effort.[22][24]
Chiral Separations
Q7: I have a racemic mixture of a chiral aminocyclohexane derivative. How can I separate the enantiomers?
A7: Separating enantiomers requires a chiral environment. The most common methods are:
-
Chiral HPLC: This involves using a chiral stationary phase (CSP).[26][27] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[26] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[26][27]
-
Diastereomeric Salt Formation: React your racemic amine with a chiral acid to form diastereomeric salts. Diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. After separation, the chiral acid can be removed to yield the pure enantiomers.
-
Derivatization with a Chiral Reagent: React the amine with a chiral derivatizing agent to form diastereomers that can then be separated by standard chromatography (e.g., silica gel).[28] The derivatizing group is then cleaved to give the pure enantiomers.
II. Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | Strong interaction with silica; Column overloading. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[3] Use an alternative stationary phase like alumina or amine-functionalized silica.[5][6] Reduce the amount of sample loaded onto the column. |
| Compound Stuck at the Baseline | Eluent is not polar enough; Strong irreversible binding to silica. | Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).[3] Add a basic modifier.[2][3] Consider using a protecting group to reduce polarity.[4] Switch to a different chromatographic technique like HILIC or IEX.[7][12] |
| Poor Resolution Between Product and Impurities | Inappropriate solvent system; Similar polarity of compounds. | Optimize the solvent system by trying different solvent combinations.[3] Use a shallower gradient for elution. Consider a different stationary phase with different selectivity.[6] If applicable, try chiral chromatography for enantiomeric impurities.[26] |
Crystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated; Compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Try a different solvent in which the compound is less soluble. Attempt salt formation to alter solubility.[18] |
| Formation of an Oil or Amorphous Solid | Solution is too concentrated; Cooling is too rapid; Impurities are present.[17] | Dilute the solution with more solvent and reheat to dissolve, then cool slowly.[16] Add a small amount of a solvent in which the compound is more soluble. Purify the material further by chromatography before attempting crystallization again. |
| Very Fine Needles or Powder Formed | Rapid crystal growth due to high supersaturation. | Slow down the cooling process. Use a solvent system that promotes slower crystal growth. Consider recrystallizing from a different solvent. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Purification by Flash Chromatography on Silica Gel with a Basic Modifier
-
Dry-Loading the Sample:
-
Dissolve your crude aminocyclohexane derivative in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 dichloromethane/triethylamine).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with your chosen solvent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of methanol in a dichloromethane/methanol/triethylamine system).
-
Collect fractions and analyze by TLC to identify the pure product.
-
Protocol 2: Salt Formation for Improved Crystallization
-
Dissolution: Dissolve your purified aminocyclohexane derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in diethyl ether or acetic acid) dropwise while stirring.
-
Precipitation: Continue adding the acid until a precipitate forms or the solution becomes cloudy.
-
Isolation:
-
If a solid precipitates immediately, collect it by vacuum filtration.
-
If the solution becomes cloudy, cool it slowly to promote crystallization.
-
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and dry under vacuum.
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the purification challenges associated with polar aminocyclohexane derivatives and obtain your target compounds in high purity.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. Retrieved from [Link]
-
Wikipedia. (2024, February 12). Ion chromatography. Retrieved from [Link]
-
McClure, J. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ION EXCHANGE CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Zhang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Roemling, R., et al. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Groups. Retrieved from [Link]
-
Protecting groups in organic synthesis. (n.d.). Retrieved from [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Amanote Research. (2016, January 1). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- Google Patents. (n.d.). CN105503638A - Sacubitril dicyclohexylamine salt, crystal form and preparation method of ....
-
PMC. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Cytiva. (n.d.). Maintenance and cleaning of size exclusion chromatography columns. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023, November 15). SpringerLink. Retrieved from [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Purification. Retrieved from [Link]
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Technical Support Center: Optimizing Cbz Deprotection Efficiency and Preventing Racemization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of Carboxybenzyl (Cbz) group removal while preserving the stereochemical integrity of your molecules.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a vital amine protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability under various conditions and its clean removal.[1][2] However, challenges such as incomplete deprotection, catalyst poisoning, and the potential for racemization can arise, compromising yield and purity.[2] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Cbz group removal?
The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3][4] Key variations of this method include:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source.[1]
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[5][6] This method is often considered safer as it avoids the use of flammable hydrogen gas.[5][7]
Alternative methods for Cbz deprotection include:
-
Acid-mediated deprotection: Uses strong acids like HBr in acetic acid.[4][8]
-
Nucleophilic deprotection: Involves reagents like 2-mercaptoethanol and is suitable for substrates with sensitive functionalities.[3][9]
Q2: What causes racemization during Cbz deprotection, and how can it be minimized?
Racemization during Cbz deprotection of amino acids or peptides can occur, particularly under harsh basic or acidic conditions that can lead to the formation of an azlactone intermediate, resulting in the loss of chirality at the α-carbon.[10][11] While catalytic hydrogenolysis is generally a mild method, prolonged reaction times or elevated temperatures can increase the risk. To minimize racemization:
-
Opt for mild deprotection methods like catalytic transfer hydrogenation.
-
Ensure the reaction is monitored closely and stopped once the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
Maintain a neutral pH during the reaction and work-up.
Q3: My catalytic hydrogenation for Cbz removal is slow or incomplete. What are the likely causes?
Several factors can lead to inefficient Cbz deprotection:
-
Catalyst Poisoning: The palladium catalyst can be deactivated by sulfur-containing compounds, certain heterocycles, or impurities in the substrate or solvents.[4][12]
-
Poor Substrate Solubility: The Cbz-protected compound may have limited solubility in the chosen solvent, hindering its access to the catalyst's active sites.[4][12]
-
Steric Hindrance: A sterically hindered Cbz group can be difficult for the catalyst to access.[4]
-
Product Inhibition: The newly formed free amine can coordinate with the palladium catalyst, inhibiting its activity.[4]
Q4: Can I use acidic conditions for Cbz removal if my compound has other sensitive functional groups?
Acid-mediated deprotection is a viable alternative when catalytic hydrogenation is not suitable.[4] However, the choice of acid and reaction conditions is crucial to avoid cleaving other acid-labile protecting groups (e.g., Boc).[4] Using milder acidic conditions or performing the reaction at lower temperatures can improve selectivity.[4] The addition of a cation scavenger, such as triethylsilane, can help prevent side reactions caused by the benzyl cation intermediate.[4] A combination of AlCl₃ and hexafluoroisopropanol (HFIP) has been reported as a mild method for selective N-Cbz deprotection.[9][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during Cbz deprotection.
| Problem | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning | • Use a fresh, high-quality catalyst.[12]• Increase catalyst loading (e.g., from 10 mol% to 20 mol%).[4]• Purify the starting material to remove potential catalyst poisons.[4] |
| Poor Solubility | • Screen different solvents or solvent mixtures (e.g., THF, EtOAc, or mixtures with MeOH/EtOH).[4]• Moderately increase the reaction temperature (e.g., to 40-50 °C).[4] | |
| Product Inhibition | • Add a small amount of a weak acid (e.g., acetic acid) to protonate the product amine and prevent its coordination to the catalyst.[4] | |
| Insufficient Hydrogen Source | • For catalytic hydrogenation, ensure the system is properly purged with H₂ and consider increasing the pressure.[12]• For CTH, increase the equivalents of the hydrogen donor or add it in portions.[12] | |
| Racemization Detected | Harsh Reaction Conditions | • Switch to a milder deprotection method like catalytic transfer hydrogenation.[5]• Optimize reaction time and temperature to be as short and low as possible. |
| Base or Acid Contamination | • Ensure all reagents and solvents are neutral. • Perform a neutral work-up. | |
| Formation of Side Products | Alkylation by Benzyl Cation (Acidic Deprotection) | • Add a cation scavenger like triethylsilane to the reaction mixture.[4] |
| N-alkylation with Methanol Solvent | • Avoid using methanol as a solvent in catalytic hydrogenation, as it can lead to N-alkylation of the product amine.[14] Consider using THF, ethyl acetate, or isopropanol instead.[14] | |
| Reduction of Other Functional Groups | • Use catalytic transfer hydrogenation, which can offer better chemoselectivity.[3][5]• Consider a non-reductive method like acid-mediated or nucleophilic deprotection.[8][9] |
Detailed Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is a standard and efficient method for Cbz deprotection.[15]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a reaction flask.[15]
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.[15]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[15]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[15]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
CTH offers a safer and often more selective alternative to traditional catalytic hydrogenation.[5]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.[4]
-
Add ammonium formate (typically 5-10 equivalents) to the solution.[4]
-
Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.[4]
-
Stir the reaction at room temperature or heat gently (e.g., to 40-60°C).[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Work-up and purify as described in Protocol 1.[4]
Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid
This method is useful when catalytic hydrogenation is not feasible.[4]
Materials:
-
Cbz-protected compound
-
33% HBr in acetic acid
-
Glacial acetic acid
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[4]
-
Add a solution of HBr in acetic acid to the reaction mixture at room temperature.[4]
-
Stir the reaction at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.[15]
-
Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.[15]
Visual Aids
Cbz Deprotection Workflow
Caption: A decision-making workflow for Cbz deprotection.
Troubleshooting Logic for Incomplete Cbz Deprotection
Caption: Troubleshooting flowchart for incomplete Cbz deprotection.
Comparative Data
| Deprotection Method | Reagents | Pros | Cons | Racemization Risk |
| Catalytic Hydrogenation | H₂, Pd/C[1] | • Clean byproducts (toluene, CO₂)[1]• High efficiency | • Requires H₂ gas handling[7]• Catalyst poisoning is common[4]• May reduce other functional groups | Low to Moderate |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C[5] | • Safer (no H₂ gas)[5]• Milder conditions[5]• Good chemoselectivity[3][5] | • Requires stoichiometric hydrogen donor• Can be slower than direct hydrogenation | Low |
| Acid-Mediated Deprotection | HBr/AcOH, AlCl₃/HFIP[8][13] | • Avoids heavy metals[16]• Effective for non-reducible substrates | • Harsh conditions can cleave other protecting groups[4]• Formation of benzyl cation side products[4] | Moderate to High |
| Nucleophilic Deprotection | 2-Mercaptoethanol[9] | • Compatible with sensitive functional groups[9] | • Requires heating• Reagents can be odorous | Low |
References
-
Benchchem. How to improve the efficiency of Cbz group removal. 3
-
Benchchem. Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. 5
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. 7
-
Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191–5194. 6
-
Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(3), 203-206.
-
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). 8
-
Benchchem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis. 4
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. 13
-
Song, G. Q., Huang, X. F., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. 17
-
Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. 1
-
Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. 2
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. 9
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. 18
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. 16
-
Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. 12
-
Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. 15
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. 10
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 19
-
ResearchGate. (2014, March 17). How to remove CBz of a compound?. 14
-
Wiley-VCH. (2009). 1 Protection Reactions. In Peptide Synthesis and Applications (pp. 1-56). 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tdcommons.org [tdcommons.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. peptide.com [peptide.com]
Identification and characterization of synthesis impurities
Welcome to the Synthesis Impurity Characterization Support Center. Status: Online | Tier 3 Technical Support | Senior Application Scientist Desk
Case Overview & Directive
You have reached the advanced support tier for Impurity Profiling & Structural Elucidation . This guide addresses the critical "pain points" in small molecule synthesis: isolating elusive by-products, distinguishing isobaric interferences, and navigating the regulatory minefield of Genotoxic Impurities (GTIs).
We do not provide generic advice here. We provide causal logic —explaining why a method fails and how to engineer a solution based on first principles.
Module 1: Detection & Isolation Strategy
"I have a new peak. Is it real, or is it a ghost?"
Troubleshooting Guide: The "Ghost" Peak & Co-elution
User Issue: “My UPLC shows a 0.1% impurity peak at RRT 0.95, but my mass spec shows the same mass as the main peak. Is it an artifact?”
Technical Diagnosis: This is a classic Isobaric Interference or Source Fragmentation issue.
-
In-Source Fragmentation: Labile functional groups (e.g., glucuronides, N-oxides, or Boc-protected amines) often fragment in the ESI source before reaching the detector. The "impurity" might just be your main compound falling apart in the source.
-
Isobaric Isomer: It could be a diastereomer or regioisomer which has the exact same
.
Solution Protocol:
-
The "Cone Voltage Ramp" Test:
-
Inject the sample at varying cone voltages (e.g., 15V, 30V, 60V).
-
Logic: If the "impurity" peak area increases significantly with higher voltage while the main peak decreases, it is likely an artifact of in-source fragmentation .
-
-
Orthogonal Chromatography:
-
Switch stationary phase chemistry. If you use C18 (hydrophobic interaction), switch to Phenyl-Hexyl (pi-pi interaction) or PFP (dipole-dipole).
-
Causality: Isomers often have identical hydrophobicity but different shape selectivity or dipole moments. A C18 column cannot distinguish them; a PFP column often can.
-
Standard Operating Procedure: Impurity Isolation via Prep-LC
Use this workflow when you need >10 mg for NMR.
| Step | Action | Technical Rationale |
| 1. Load Study | Inject increasing amounts (10µg | Determine the solubility limit and volume overload point. If the peak fronts immediately, you have a solubility issue, not a capacity issue. |
| 2. Focusing | Dissolve sample in a solvent weaker than the mobile phase (e.g., 50% DMSO/Water instead of 100% DMSO). | Prevents "solvent breakthrough" where the sample travels faster than the eluent, causing band broadening. |
| 3. Collection | Set trigger to Slope + Threshold . | Threshold alone misses the tail; Slope alone triggers on noise. Combining them ensures you collect the entire peak without diluting it with baseline solvent. |
| 4. Recovery | Lyophilize (Freeze-dry) immediately; avoid rotary evaporation if possible. | Rotovap heat can degrade thermally labile impurities (e.g., ester hydrolysis), changing the structure before you can identify it. |
Module 2: Structural Elucidation (The "What is it?" Phase)
User Issue: “I have the mass (HRMS), but I can’t determine the structure. The proton NMR is too crowded.”
The "Causality" of Elucidation: You cannot solve complex structures with 1D NMR alone because signals overlap. You must use 2D NMR to establish connectivity (which atom is connected to which).
Visual Workflow: The Logic of Elucidation
The following diagram outlines the decision pathway for identifying an unknown impurity.
Figure 1: Decision matrix for structural elucidation. Note the critical transition from MS (formula) to 2D NMR (connectivity).
Technique Selection Matrix
| Technique | Primary Utility | The "Why" (Causality) |
| HRMS (Orbitrap/Q-TOF) | Molecular Formula ( | Low resolution MS cannot distinguish |
| HSQC (2D NMR) | C-H Correlation (1-bond) | Tells you which proton belongs to which carbon. Solves the "crowded region" problem by spreading peaks into a second dimension (Carbon scale).[1] |
| HMBC (2D NMR) | Long-range Correlation (2-3 bonds) | The "Bridge Builder." It connects isolated spin systems across heteroatoms (O, N, S) where COSY fails. |
| D2O Exchange | Identify OH/NH/SH | Deuterium ( |
Module 3: Genotoxic Impurity (GTI) Risk Assessment
"It's a mutagen.[2][3][4] Do I have to reject the batch?"
Regulatory Grounding: We follow ICH M7(R1) guidelines. The core concept is the Threshold of Toxicological Concern (TTC) .[5] You do not need to eliminate GTIs entirely; you must control them below a level of negligible risk (usually 1.5 µ g/day for lifetime exposure) [1].[5]
FAQ: The "Less Than Lifetime" (LTL) Concept
User Question: “I have a mutagenic impurity at 10 ppm. My drug is only taken for 14 days. Is this acceptable?”
Answer: Likely, YES . The 1.5 µ g/day limit is for lifetime (70 years) exposure. ICH M7 allows higher limits for short-term treatments because cancer risk is cumulative [2].
-
< 1 month treatment: Limit = 120 µ g/day .
-
1 - 12 months: Limit = 20 µ g/day .[5]
-
1 - 10 years: Limit = 10 µ g/day .[5]
-
> 10 years: Limit = 1.5 µ g/day .[5]
Calculation:
If your Daily Dose is 1g (1000 mg) and the impurity is 10 ppm:
Visual Workflow: ICH M7 Classification Logic
Figure 2: ICH M7 Classification and Control Strategy. Class 1-3 require strict control (TTC); Class 4-5 are treated as ordinary impurities.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4][6]
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4][6] Defines reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.
- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
- Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Federal Register :: M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk; Guidance for Industry; Availability [federalregister.gov]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. fda.gov [fda.gov]
Stability issues and proper storage conditions for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Reference ID: CAS 1261225-45-9 / 142350-85-4 (analog)
Topic: Stability, Storage, and Recovery Protocols Audience: Medicinal Chemists, Process Development Scientists[1]
Core Stability Profile: The "Why" Behind the Degradation
As a Senior Application Scientist, I often see researchers treat this intermediate as a standard stable solid. It is not. Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a mono-protected diamine .[1] While the Cbz-protected nitrogen is robust, the free primary amine (
The Three Primary Degradation Vectors
-
Aerobic Oxidation (The "Yellowing" Effect):
-
Mechanism: The lone pair on the primary amine undergoes Single Electron Transfer (SET) oxidation, often catalyzed by trace metals or light. This leads to the formation of imines (Schiff bases) or oxidative deamination to the corresponding ketone (3-((benzyloxy)carbonyl)amino)cyclohexanone).
-
Indicator: Samples turn from white/colorless to pale yellow, then amber.
-
-
Carbamylation (The "White Crust" Effect):
-
Mechanism: Primary amines react rapidly with atmospheric
to form carbamic acid, which stabilizes as an ammonium carbamate salt (a solid crust). -
Reaction:
-
Indicator: Formation of a white, insoluble precipitate on the surface of the oil or solid.
-
-
Cbz-Group Hydrogenolysis (The "Silent" Loss):
-
Mechanism: While stable to base and mild acid, the Cbz group is cleaved by catalytic hydrogenation. If you are storing this in a lab with high ambient
usage or active Pd/C dust, trace deprotection can occur, yielding the volatile 1,3-diaminocyclohexane.
-
Storage Protocols: Prevention Strategy
Do not rely on standard "cold storage" alone. The chemical environment is more critical than temperature.
Decision Matrix: Storage Form
| Feature | Free Base (Oil/Low-Melting Solid) | Salt Form (HCl, Oxalate, etc.) |
| Stability | Low (Weeks to Months) | High (Years) |
| Major Risk | Hygroscopicity (Water uptake) | |
| Storage Temp | ||
| Atmosphere | Argon/Nitrogen (Mandatory) | Desiccated Air or Inert Gas |
Recommended Storage Workflow (Free Base)
-
Purge: Flush the vial with dry Argon for 60 seconds. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm.[1]
-
Container: Amber glass vials are mandatory to prevent photo-oxidation.[1]
Troubleshooting & Diagnostics
Q: My sample has turned into a yellow oil with white solids suspended in it. Is it ruined?
-
Diagnosis: The yellow oil indicates mild oxidation (likely
impurity). The white solid is likely the amine-carbonate salt from exposure. -
Action: Do not discard. The carbonate salt is reversible. Follow the Acid-Base Recovery Protocol (Section 4) to regenerate the free amine.
Q: I see a new peak at
-
Diagnosis:
-
M+14: Methylation (unlikely unless methyl iodide is present) or oxidation to a carbonyl (
).[1] -
M+28: Formylation (reaction with DMF/formic acid traces) or carbamate formation (
).
-
-
Action: Check your solvent purity. DMF breaks down to dimethylamine and CO; chloroform can form phosgene. Switch to anhydrous DCM or Toluene.
Q: The optical rotation
-
Diagnosis: Potential racemization.[2][3] While the (1R,3S) configuration is thermodynamically stable (diequatorial-like preference depending on conformer), heating the free base >
can induce isomerization to the trans isomer. -
Action: Perform Chiral HPLC (Section 5).
Recovery Protocol: Acid-Base Extraction
This self-validating workflow removes non-basic impurities (oxidized neutral species) and regenerates the amine from carbonate salts.
Figure 1: Acid-Base chemical purification workflow for removing oxidation byproducts.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the degraded material in Dichloromethane (DCM) (
). -
Protonation (Critical Step): Extract the organic layer with 1M HCl (
).-
Why? The amine becomes a water-soluble ammonium salt (
).[1] Neutral oxidized impurities (ketones, amides) remain in the DCM. -
Validation: Check the pH of the aqueous layer; it must be
.
-
-
Wash: Discard the DCM layer. Wash the aqueous acidic layer once with fresh DCM to remove entrained impurities.
-
Regeneration: Cool the aqueous layer to
. Slowly add 2M NaOH until pH . The solution will become cloudy as the free amine oils out. -
Extraction: Extract the aqueous mixture with DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo (bath temp ).
Analytical Verification: Chiral HPLC
To ensure the (1R,3S) stereocenter has not racemized, use the following method.
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | |
| Detection | UV @ |
| Temperature | |
| Expected Result | (1R,3S) isomer typically elutes distinct from (1S,3R) enantiomer and diastereomers. |
Note on Derivatization: If direct detection is difficult due to low UV response of the amine, derivatize a small aliquot with phenyl isocyanate to form the urea. This adds a strong chromophore and improves chiral separation resolution.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] (Detailed stability data on Carbamates/Cbz groups). 4[1][3][6][7][8][9]
-
Sigma-Aldrich/Merck. (2025).[1] Safety Data Sheet: Benzyl carbamate analogs. (Handling and storage classifications). 10[1][3][7][8][9]
-
EPA CompTox Dashboard. (2025). Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Environmental Fate. (Biodegradation and hydrolysis rates). 11[1][3][7][8][9]
-
Ghoshal, P. K., et al. (2014). Oxidative degradation of amines: Mechanisms and prevention. Industrial & Engineering Chemistry Research. (Mechanistic insights into amine yellowing). 12[1][7]
-
Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups: Stability and Deprotection. 4[1][3][6][7][8][9]
Sources
- 1. 142350-85-4|Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benzyl N-[(1s,3s)-3-aminocyclobutyl]carbamate hydrochloride | 1989638-13-2 [sigmaaldrich.com]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Advanced Synthesis Optimization
Ticket ID: #8492-SPPS-COUPLING Subject: Overcoming Low Reactivity in Subsequent Coupling Steps (Aggregation & Steric Hindrance) Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Oligonucleotide Division
Diagnostic Hub: Isolate the Failure Mode
Before altering your chemistry, you must distinguish between chemical reactivity issues (steric hindrance/electronic deactivation) and physical accessibility issues (aggregation/beta-sheet formation).
Triage Flowchart
Use this logic gate to determine your intervention strategy.
Caption: Diagnostic logic for distinguishing between steric hindrance and aggregation-induced failure.
Module A: Breaking Aggregation (The "Beta-Sheet" Problem)
The Science: As peptide chains grow (typically 5–12 residues), inter-chain hydrogen bonds form beta-sheets.[1] This physically collapses the resin matrix, preventing reagents from diffusing to the N-terminus. This is the #1 cause of "difficult sequences."
Protocol 1: Chaotropic Salt Wash
Chaotropic salts disrupt the hydrogen bonding network of water and the peptide backbone, "salting in" the hydrophobic aggregates.
-
Reagents: 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.
-
Workflow:
Protocol 2: The "Magic Mixture" Solvent System
Standard DMF is often insufficient for highly aggregated sequences (e.g., Amyloid-beta, hydrophobic transmembrane domains).
| Component | Ratio/Conc. | Function |
| DCM | 1 Part | Swells polystyrene core of the resin. |
| DMF | 1 Part | Solubilizes polar reagents. |
| NMP | 1 Part | High polarity, disrupts aggregation. |
| Triton X-100 | 1% (v/v) | Surfactant; improves resin penetration. |
| Ethylene Carbonate | 2 M | Critical: Hydrogen bond acceptor that breaks beta-sheets. |
Application: Use this mixture as the primary solvent for both the coupling reaction and the deprotection step for difficult regions [1].
Module B: Structural Engineering (Pseudoprolines)
The Science: If chemical washes fail, you must alter the peptide structure during synthesis. Pseudoproline dipeptides (ΨPro) introduce a "kink" in the backbone (cis-amide bond), mechanically preventing beta-sheet formation.[1][7]
Mechanism of Action
The oxazolidine ring locks the phi/psi angles, forcing a structure that cannot aggregate. Upon final cleavage (TFA), the ring hydrolyzes, regenerating the native Serine or Threonine residue.[2]
Caption: Pseudoproline dipeptides act as temporary structural disruptors that revert to native amino acids upon acid cleavage.
Implementation Guide
-
Selection: Identify a Serine (Ser) , Threonine (Thr) , or Cysteine (Cys) residue in your sequence.[1]
-
Placement: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨMe,Me)-OH) every 5–6 residues .
-
Coupling: These are bulky. Use HATU or PyBOP with 5-fold excess.[5] Double couple if necessary.
-
Cost Efficiency: Do not use them for every Ser/Thr. Target the hydrophobic regions where aggregation is predicted [2].
Module C: Thermodynamic Forcing (Microwave & Reagents)
The Science: Increasing temperature increases the kinetic energy of the system, overcoming the activation energy barrier caused by steric hindrance. However, this carries risks of racemization (loss of chirality).
Reagent Hierarchy for Difficult Couplings
| Tier | Reagents | Use Case | Risk Profile |
| 1 (Standard) | DIC / Oxyma Pure | Routine synthesis. | Low racemization, safe for Cys/His. |
| 2 (Potent) | HATU / HOAt / DIEA | Sterically hindered residues (Val, Ile, Aib). | Moderate risk; avoid prolonged activation. |
| 3 (Aggressive) | COMU / PyBOP | "Impossible" sequences. | High risk of capping; use short times. |
Microwave Optimization Protocol
Microwave irradiation is superior to conventional heating due to the direct dipolar rotation of the peptide backbone.
WARNING: Cysteine (Cys) and Histidine (His) are highly prone to racemization (epimerization) at high temperatures [3].
Optimized Microwave Ramp:
-
Standard Residues: 75°C or 90°C for 2–4 minutes.
-
Cys / His: Max 50°C for 10 minutes (use DIC/Oxyma to further reduce risk).
-
Arginine (Arg): Max 75°C (prevents
-lactam formation).
Frequently Asked Questions (FAQ)
Q: I am seeing a "deletion sequence" (missing one amino acid) in my Mass Spec. Is this aggregation? A: Likely yes. This is often a "difficult coupling" where the N-terminus was inaccessible.
-
Fix: Use Double Coupling (repeat the coupling step without deprotecting) and switch to HATU for that specific residue.
Q: Can I use Pseudoprolines if my sequence has no Ser or Thr? A: No. You should use Dmb-dipeptides (Dimethoxybenzyl) which are designed for Glycine residues, or Hmb-protection on the backbone of other residues to prevent aggregation [4].[5]
Q: Why not just use HATU for everything? A: HATU can cause "capping" (guanidinylation) of the N-terminus if the reaction is slow, terminating the chain. It is also more expensive. Use it surgically for difficult steps.
References
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Mutter, M., et al. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
-
Palasek, S., et al. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[3] J Pept Sci. 2007.
-
BenchChem. Comparative Analysis of Aggregation-Disrupting Reagents in SPPS.
Sources
Technical Support Center: Large-Scale Carbamate Synthesis & Byproduct Management
The following technical guide is designed for researchers and process chemists scaling up carbamate synthesis. It prioritizes mechanistic understanding, actionable troubleshooting, and safety compliance.
Current Status: Operational Role: Senior Application Scientist Context: Scale-up of API intermediates (Gram to Kilogram scale)
Executive Summary
Carbamates (urethanes) are critical pharmacophores and protecting groups (e.g., Boc, Cbz, Fmoc). However, scaling their synthesis introduces specific byproduct profiles that are often invisible on the milligram scale. This guide addresses the three most persistent scale-up failures: Symmetrical Urea Formation , Genotoxic Impurity (GTI) Carryover , and Reagent-Specific Side Reactions (CDI/Isocyanates).
Module 1: The "Symmetrical Urea" Plague
Scenario: You are synthesizing a carbamate using 1,1'-Carbonyldiimidazole (CDI) or a Chloroformate , but LC-MS shows a persistent peak [M+H]+ corresponding to the symmetrical urea (R-NH-CO-NH-R).
Q: Why is the urea byproduct forming despite using anhydrous conditions?
A: The formation of symmetrical urea is rarely due to water ingress alone; it is a kinetic competition issue governed by the Order of Addition and Local Stoichiometry .
The Mechanism: In CDI-mediated coupling, the reaction proceeds via an active acyl-imidazole intermediate (Intermediate A).
-
Desired Path: Intermediate A reacts with your alcohol (R'-OH) to form the carbamate.
-
Failure Path: If Intermediate A encounters unreacted amine (R-NH2) due to poor mixing or incorrect stoichiometry, it reacts rapidly to form the stable urea.
Troubleshooting Protocol:
-
Step 1: Invert the Addition Order. Never add CDI to the amine. Add the Amine to the CDI slowly. This ensures the amine is the limiting reagent at the point of mixing, instantly converting to Intermediate A without seeing excess amine.
-
Step 2: The "Activation Watch" (Self-Validating Step).
-
Action: Stir the Amine + CDI mixture until gas evolution (CO2) completely ceases.
-
Validation: Take an aliquot, quench with MeOH, and check via TLC/HPLC. You must see zero starting amine and 100% conversion to the methyl carbamate (surrogate for Intermediate A) before adding your target alcohol.
-
-
Step 3: Catalysis. If the alcohol is a weak nucleophile (secondary/tertiary), add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DMAP with the alcohol to outcompete the urea formation.
Visualizing the Pathway
The following diagram illustrates the kinetic competition determining the product outcome.
Caption: Kinetic competition between alcoholysis (green) and aminolysis (red) of the acyl-imidazole intermediate.
Module 2: Managing Genotoxic Impurities (GTIs)
Scenario: Your process uses Alkyl Halides (CO2/Cs2CO3 method) or generates Isocyanates in situ.[1] Regulatory teams flag potential GTIs.[2][3]
Q: How do I prove my carbamate product is free of genotoxic alkylating agents?
A: You must implement a Purge Fate Strategy . Relying solely on final product testing is risky; you must demonstrate the process inherently destroys these impurities.
The Solution: Derivatization Quench If using alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) or Isocyanates:
-
Identify the GTI: Unreacted Alkyl Halides are potent DNA alkylators (Class 1/2 solvents/reagents). Isocyanates are sensitizers and potential mutagens.
-
The Scavenger Protocol (Polystyrene-Supported Amines):
-
Reagent: Use Tris(2-aminoethyl)amine polymer-bound or simple N-Methylpiperazine .
-
Step: At reaction completion, add 0.1 - 0.2 equivalents of the scavenger amine.
-
Mechanism:[4][5][6][7][8][9] The scavenger reacts rapidly with residual alkyl halides (quaternization) or isocyanates (urea formation).
-
Purification: If polymer-bound, filter it off. If liquid amine, wash with 1M HCl . The impurity becomes water-soluble and is removed in the aqueous phase.
-
Q: What is the "Threshold of Toxicological Concern" (TTC) for my reagents?
A: According to ICH M7 guidelines, if a specific carcinogenicity limit isn't known, the default limit is 1.5 µ g/day for lifetime exposure.[3]
-
Calculation: Limit (ppm) = [1.5 µg / Daily Dose (g)].
-
Implication: For a 1g daily dose drug, your GTI must be < 1.5 ppm.[2][10] This necessitates the scavenging step described above.
Module 3: Reagent Selection Matrix
Choosing the right reagent dictates the byproduct profile. Use this matrix to select the method based on your downstream purification capabilities.
| Reagent System | Primary Byproducts | Removal Strategy | Scale-Up Risk |
| Phosgene / Triphosgene | HCl, Residual Phosgene | Caustic Scrubber (NaOH) | High: Extreme toxicity; requires specialized engineering controls. |
| CDI (Carbonyldiimidazole) | Imidazole, Symmetrical Urea | Aqueous Acid Wash (pH < 4) | Low: Solid handling; Imidazole is water-soluble.[11] |
| Chloroformates | HCl, Carbonates | Base Wash (NaHCO3) | Medium: Exothermic HCl generation; corrosion issues. |
| CO2 + Alkyl Halide + Base | N-Alkylated Amine, Halide Salts | Chromatography / Crystallization | Medium: High pressure (Autoclave); Alkyl halides are GTIs. |
| Mixed Carbonates (e.g., DSC) | N-Hydroxysuccinimide (NHS) | Water Wash | Low: Expensive, but very clean profile for high-value APIs. |
Module 4: Experimental Protocols
Protocol A: High-Purity Carbamate Synthesis via CDI (100g Scale)
Target: N-Boc-Piperazine derivative
-
Activation:
-
Charge CDI (1.1 equiv) into Reactor A with DCM (anhydrous, 10 vol) . Cool to 0°C.
-
Dissolve Amine (1.0 equiv) in DCM (5 vol) .
-
CRITICAL: Add Amine solution to Reactor A dropwise over 60 mins. Maintain T < 5°C.
-
Checkpoint: Stir 30 mins. Confirm cessation of CO2 bubbles.
-
-
Coupling:
-
Add Alcohol (1.2 equiv) and DBU (0.1 equiv) .
-
Warm to 25°C and stir for 4-12 hours.
-
-
Work-up (Imidazole Removal):
-
Wash organic layer with 10% Citric Acid (2 x 5 vol). Reason: Protonates imidazole (pKa ~7), forcing it into the aqueous layer.
-
Wash with Brine (5 vol).
-
Dry (Na2SO4) and concentrate.[6]
-
-
Crystallization:
-
Recrystallize from IPA/Heptane to remove any trace urea.
-
Protocol B: Residual Isocyanate Quench
Context: Continuous flow or in-situ isocyanate generation.
-
Detection: FT-IR monitoring of reaction stream.[12] Look for disappearance of the -N=C=O stretch at ~2270 cm⁻¹ .
-
Quench:
-
If peak persists > 1% area after reaction time:
-
Add Pyrrolidine (0.2 equiv) to the mixture.
-
Stir for 15 mins.
-
-
Validation:
-
Re-check FT-IR. The 2270 cm⁻¹ peak must be baseline.
-
The resulting pyrrolidine-urea is highly polar and easily removed via acidic wash or silica filtration.
-
Module 5: Decision Logic for Troubleshooting
Use this flow to diagnose low yields or purity issues.
Caption: Diagnostic logic for common carbamate synthesis failures.
References
-
CDI Mechanism & Urea Formation
-
Genotoxic Impurity Control (ICH M7)
-
Continuous Flow Carbamate Synthesis
-
Isocyanate Scavenging
-
Title: Removal of Isocyanates from Reaction Mixtures.[6]
- Source: Patent WO2010003770A1 / General Chemical Engineering Practice.
- URL
-
-
Mixed Carbonate Methods
- Title: Synthesis of Mixed Carbon
- Source: PMC / NIH.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianjpr.com [asianjpr.com]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. technotes.alconox.com [technotes.alconox.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 10. edqm.eu [edqm.eu]
- 11. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. tapi.com [tapi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Reaction Conditions for Stereoselective Outcomes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stereoselective synthesis. Our goal is to provide actionable insights and systematic troubleshooting strategies to address the common and complex challenges encountered in achieving high stereoselectivity. The following content is structured to move from frequently asked questions to in-depth troubleshooting protocols, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding stereoselective reactions.
Q1: My reaction shows low enantiomeric excess (e.e.). What is the most common reason?
A1: Low enantiomeric excess is often a multifactorial issue, but the most common culprits are suboptimal reaction temperature, incorrect solvent choice, or issues with the catalyst system. Stereoselectivity arises from differences in the activation energies of competing diastereomeric transition states; even minor changes in reaction conditions can significantly impact these energy differences[1][2]. A non-selective background reaction competing with the desired catalyzed pathway can also be a significant factor[3].
Q2: How does temperature typically affect stereoselectivity?
A2: Generally, lower temperatures enhance enantioselectivity. This is because the difference in activation energies between the two pathways leading to the enantiomers becomes more significant relative to the available thermal energy (kT), favoring the lower energy pathway more dramatically[4]. However, this is not a universal rule. Some reactions exhibit an "inversion temperature," where selectivity can surprisingly increase with higher temperatures due to changes in mechanism or solvation effects[5][6]. Therefore, a temperature screening is almost always a necessary step in optimization[4].
Q3: Why is solvent choice so critical for the stereochemical outcome?
A3: The solvent plays a crucial role in stabilizing or destabilizing the transition states of a reaction. Its polarity, coordinating ability, and even its potential to form hydrogen bonds can alter the conformation and energy of the catalyst-substrate complex[3][4]. For instance, in some asymmetric catalyses, the enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent[7][8]. Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the subtle non-covalent interactions that dictate stereoselectivity[3].
Q4: My stereoselective reaction is difficult to reproduce. What should I investigate first?
A4: Reproducibility issues in sensitive stereoselective reactions often stem from seemingly minor variations in experimental conditions[9]. The primary factors to investigate are:
-
Purity of Reagents and Solvents: Trace impurities, especially water, can poison or inhibit a catalyst. Ensure all reagents are of high purity and solvents are rigorously dried[4].
-
Inert Atmosphere: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure your technique for maintaining an inert atmosphere (e.g., nitrogen or argon) is robust[4].
-
Precise Temperature Control: Fluctuations in reaction temperature can lead to variable stereoselectivity.
-
Stirring and Addition Rates: In heterogeneous reactions or reactions involving slow addition of a reagent, consistent stirring and addition rates are critical for reproducibility.
Q5: Can the substrate itself be the source of poor selectivity?
A5: Absolutely. Catalytic enantioselective reactions can be highly sensitive to the structure of the substrate[9]. Small changes, such as modifying a substituent on an aromatic ring, can dramatically alter the stereochemical outcome[9][10]. In some cases, the intrinsic properties of the substrate, rather than the catalyst, play the dominant role in directing the stereochemistry, a phenomenon known as substrate control[11][12]. If you are struggling with a specific substrate, it may be necessary to screen different catalyst families or even redesign the synthetic route.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving specific experimental challenges.
Issue 1: Consistently Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)
When initial attempts yield poor stereoselectivity, a systematic approach is required to identify the limiting factor.
The following diagram illustrates a logical workflow for troubleshooting poor stereochemical outcomes.
Caption: A decision workflow for troubleshooting low stereoselectivity.
-
Temperature Optimization:
-
Action: Screen a broad range of temperatures (e.g., 40°C, RT, 0°C, -40°C, -78°C).
-
Rationale: As per the Eyring equation, the ratio of products is exponentially dependent on the difference in Gibbs free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lowering the temperature typically amplifies the effect of a small ΔΔG‡, leading to higher selectivity[4]. However, be aware of cases where higher temperatures can be beneficial[5].
-
-
Solvent Screening:
-
Action: Test a matrix of solvents with varying properties (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, Diethyl Ether).
-
Rationale: The solvent shell around the catalytic complex influences its conformational dynamics and stability. Non-coordinating, non-polar solvents often provide a more defined and rigid transition state, enhancing stereodifferentiation[3]. In some cases, using a chiral solvent can even be the source of enantioselection[13][14].
-
-
Catalyst System Evaluation:
-
Catalyst Loading: Vary the catalyst loading (e.g., 0.5, 1, 2, 5 mol%). High concentrations can lead to aggregation, forming less selective catalytic species, while very low concentrations can make the non-catalyzed, non-selective background reaction more prominent[4].
-
Catalyst/Ligand Purity: Impurities can act as poisons, deactivating the catalyst[15][16]. Verify the enantiomeric purity of your chiral ligand or catalyst before use, as any scalemic nature in the catalyst will directly erode the product's e.e.[4].
-
Catalyst Deactivation: If the reaction stalls or selectivity decreases over time, catalyst deactivation may be occurring. This can be caused by product inhibition or reaction with trace impurities[17][18]. Consider slower addition of the substrate or using a more robust catalyst.
-
Issue 2: Poor Reaction Yield Despite High Selectivity
Achieving high selectivity is only half the battle; a low yield renders the method impractical.
-
Check for Catalyst Inhibition/Deactivation:
-
Action: Run the reaction at a higher dilution or with slow addition of the substrate. Monitor conversion over time.
-
Rationale: High concentrations of substrate or product can sometimes inhibit or deactivate the catalyst[4]. If slow addition improves the yield, this indicates an inhibition issue.
-
-
Assess Reactant Solubility:
-
Action: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature.
-
Rationale: Poor solubility creates a heterogeneous reaction mixture, leading to slow and incomplete conversion[4]. If solubility is an issue, a different solvent system is required, even if it necessitates re-optimization of selectivity.
-
-
Evaluate Reaction Temperature and Time:
-
Action: Increase the temperature or extend the reaction time.
-
Rationale: While lower temperatures often favor selectivity, they also decrease the reaction rate. There is a trade-off between selectivity and yield that must be optimized. An insufficient reaction time may simply result in incomplete conversion.
-
Part 3: Systematic Optimization Protocols
For a new stereoselective transformation, a structured approach to optimization is more efficient than random screening.
Protocol: Two-Stage Optimization of a Stereoselective Reaction
This protocol aims to efficiently identify optimal conditions by first screening broadly and then refining the most promising results.
Caption: A two-stage workflow for systematic reaction optimization.
-
Stage 1: Broad Screening
-
Setup: Prepare a series of parallel reactions. Use a consistent substrate concentration and initial catalyst loading (e.g., 2 mol%).
-
Execution (Solvent Screen): Run the reaction in 4-6 different solvents (e.g., Toluene, DCM, THF, MTBE, Dioxane, Hexane) at a standard temperature (e.g., 20°C).
-
Execution (Temperature Screen): Using the best solvent identified, run the reaction at 3-4 different temperatures (e.g., -20°C, 0°C, 20°C).
-
Analysis: For each reaction, determine the yield/conversion (by ¹H NMR or GC) and the stereoselectivity (by chiral HPLC or GC).
-
Decision: Identify the solvent and temperature combination that provides the best balance of reactivity and selectivity. This is your "lead condition."
-
-
Stage 2: Refinement
-
Setup: Using the lead condition from Stage 1, set up another series of parallel reactions.
-
Execution (Catalyst Loading): Vary the catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%) while keeping the solvent and temperature constant.
-
Execution (Concentration): Using the optimal catalyst loading, vary the substrate concentration (e.g., 0.05 M, 0.1 M, 0.5 M).
-
Analysis: Again, determine the yield and stereoselectivity for each condition.
-
All quantitative data from screening experiments should be summarized in a clear, structured table.
Table 1: Example Data from a Solvent Screening Experiment
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Toluene | 20 | 12 | 95 | 85 |
| 2 | CH₂Cl₂ | 20 | 12 | >99 | 72 |
| 3 | THF | 20 | 12 | 88 | 91 |
| 4 | Hexane | 20 | 24 | 45 | 93 |
| 5 | CH₃CN | 20 | 12 | >99 | 54 |
References
- Wynberg, H., & Greijdanus, B. (n.d.).
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
- Phillips, R. S. (1996).
- Sibi, M. P., & Ji, J. (2000). Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society.
- Cainelli, G., De Matteis, V., Galletti, P., Giacomini, D., & Orioli, P. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases.
- Zhang, W., & Zhang, W. (2015).
- Wynberg, H., & Greijdanus, B. (n.d.).
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.
- Tsubogo, T., Yamashita, Y., & Kobayashi, S. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PMC.
- BenchChem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
- Encyclopedia.pub. (2022).
- Tsubogo, T., Yamashita, Y., & Kobayashi, S. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- Wang, Y., et al. (2013).
- Gomez, L. V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. PMC.
- RSC Publishing. (n.d.). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction.
- Stocker, J. H., Sidisunthorn, P., Benjamin, B. M., & Collins, C. J. (n.d.). The Effect of Changing Reagent upon Stereoselectivity.
- BenchChem. (2025). Strategies to improve the enantioselectivity of reactions involving 2-cyanophenol.
- ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
-
Hoppe, D., et al. (2025). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]
- Wikipedia. (n.d.). Stereoselectivity.
- PSIBERG. (2023). Stereoselectivity: Significance, Types, and Examples.
- Asymmetric reactions_synthesis. (n.d.).
- Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis.
- Hazra, N. K. (n.d.). Stereoselective synthesis.
- Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions.
- Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity.
- Nógrádi, M. (n.d.). Stereoselective Synthesis.
- PubMed. (2023).
- Micromeritics. (2024).
- ChemCatBio. (n.d.).
- Diez, D., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society.
- ChemTalk. (2023). Stereoselective vs. Stereospecific Reactions.
- Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry.
- RSC Publishing. (2023).
Sources
- 1. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 2. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate-controlled stereoselectivity in the Yamamoto aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
How to avoid urea formation during carbamate synthesis
A Senior Application Scientist's Guide to Preventing Urea Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during carbamate synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The formation of urea as a persistent and often insoluble byproduct is one of the most common hurdles in carbamate synthesis, particularly when using isocyanate precursors. This guide offers a deep dive into the mechanism of urea formation and provides robust, field-proven strategies to prevent it.
Part 1: The Core Problem: Understanding the Mechanism of Urea Formation
Before we can prevent a side reaction, we must understand its origin. This section breaks down the fundamental chemistry behind this common issue.
Q: How does urea inadvertently form during the synthesis of a carbamate from an isocyanate and an alcohol?
A: The formation of urea is a competing, non-reversible side reaction that is almost always initiated by the presence of trace amounts of water.[1][2] Isocyanates are highly electrophilic and will react readily with any available nucleophile. While the intended nucleophile is your alcohol to form the desired carbamate, water is also a potent nucleophile.
The mechanism proceeds in two main steps:
-
Hydrolysis of the Isocyanate: An isocyanate molecule reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield a primary amine.[1]
-
Reaction with a Second Isocyanate: The newly formed primary amine is a strong nucleophile and will rapidly attack a second molecule of the isocyanate starting material. This reaction is typically much faster than the initial reaction of the isocyanate with the alcohol, leading to the formation of a stable, and often highly insoluble, N,N'-disubstituted urea.[1][3]
This parasitic reaction consumes two equivalents of your isocyanate for every one molecule of water present, significantly reducing the yield of your desired carbamate and complicating purification.
Caption: Competing reaction pathways in carbamate synthesis.
Part 2: Troubleshooting Guide: Addressing Urea Formation in Real-Time
Even with careful planning, problems can arise. This section provides direct answers to common issues encountered during the experiment.
Q: I've started my reaction and a fine white solid is precipitating out of the solution. My carbamate product is expected to be soluble. What is happening?
A: The appearance of an unexpected, insoluble white precipitate is the classic sign of urea formation. Symmetrically disubstituted ureas are often highly crystalline, possess strong intermolecular hydrogen bonds, and are notoriously insoluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This low solubility is what causes them to crash out of the reaction mixture as they form.
Q: How can I definitively confirm that the precipitate is the urea byproduct?
A: You can use a few analytical techniques:
-
Solubility Test: Isolate a small amount of the precipitate by filtration. Test its solubility in your reaction solvent and common purification solvents. If it is largely insoluble, it is very likely the urea.
-
Infrared (IR) Spectroscopy: Isolate the solid and acquire an IR spectrum. Ureas show a characteristic C=O (Amide I) stretch around 1630-1680 cm⁻¹ and N-H bending vibrations. This will be distinct from the carbamate C=O stretch, which typically appears at a higher frequency (1680-1730 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The urea byproduct will have a distinct set of peaks in both ¹H and ¹³C NMR. Due to its poor solubility, you may need to use a stronger solvent like DMSO-d₆ for analysis.
Q: I've confirmed urea has formed. How can I remove it from my desired carbamate product?
A: This is a significant challenge due to the insolubility of the urea.
-
Filtration: The simplest method is to filter the entire reaction mixture through a pad of celite to remove the precipitated urea. Wash the filter cake thoroughly with your reaction solvent to recover any trapped product. This is effective if the urea has cleanly precipitated.
-
Chromatography: If the urea is partially soluble or has co-precipitated with your product, column chromatography may be necessary. However, the low solubility of urea can make this difficult. It may streak or clog the column. A good practice is to filter the crude material first before loading it onto the column.
-
Recrystallization: If your desired carbamate is a solid, a carefully chosen recrystallization can leave the urea byproduct behind, as it will likely remain insoluble in the hot solvent.
Part 3: Prophylactic Measures: An FAQ for Designing Robust Experiments
The best troubleshooting is preventing the problem from occurring in the first place.
Q: What is the single most critical factor to control to prevent urea formation?
A: Strict exclusion of water. Every component of your reaction must be rigorously dried. This includes the solvent, the alcohol substrate, the inert atmosphere, and the glassware. Isocyanates are highly sensitive, and even atmospheric moisture can be sufficient to trigger urea formation.[1][2]
Q: What are the best practices for ensuring anhydrous (dry) conditions?
A:
-
Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Solvents from a solvent purification system (SPS) are ideal. Never use a reagent bottle of a solvent that has been opened multiple times without proper storage (e.g., over molecular sieves).
-
Reagents: Liquid alcohols should be distilled from a suitable drying agent if their purity is . Solid alcohols should be dried under high vacuum. Ensure any bases or catalysts used, like triethylamine or DMAP, are also anhydrous.
-
Atmosphere: The reaction should be run under a positive pressure of a dry, inert gas like Argon or Nitrogen using a balloon or a Schlenk line. Reagents should be added via gas-tight syringes.
Q: Does reaction temperature affect urea formation?
A: The effect of temperature can be complex. While higher temperatures can accelerate the desired carbamate formation, they don't necessarily prevent the reaction with water. Interestingly, in some specific catalytic systems for cyclic carbamates, lower reaction temperatures (e.g., 60-80 °C) were found to increase the formation of urea side products compared to an optimal temperature of 100 °C.[4] For standard, uncatalyzed reactions, running the reaction at 0 °C or room temperature is common practice to control selectivity and minimize various side reactions. The key is that meticulous drying is more critical than the specific temperature chosen.
Q: Are there alternative methods to synthesize carbamates that avoid using sensitive isocyanates altogether?
A: Yes. If urea formation remains a persistent issue, or if the required isocyanate is unavailable or toxic, several alternative methods can be employed:
-
From Alcohols and Urea: Alcohols can react with urea, often with a catalyst, to form carbamates.[5][6]
-
From Amines and Carbonates: Amines can be coupled with reagents like dimethyl carbonate or other activated carbonates.[7]
-
Three-Component Coupling: Amines, carbon dioxide, and alkyl halides can be coupled to form carbamates under mild conditions.[8]
-
Rearrangement Reactions: The Curtius, Hofmann, or Lossen rearrangements can generate an isocyanate in situ, which can then be trapped by an alcohol. This avoids handling the bulk isocyanate reagent.[9]
Part 4: Gold Standard Protocol for Anhydrous Carbamate Synthesis
This protocol provides a step-by-step workflow for reacting an alcohol with an isocyanate under conditions designed to rigorously exclude water and prevent urea formation.
Caption: Workflow for anhydrous carbamate synthesis.
Step-by-Step Methodology:
-
Glassware Preparation: Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 125 °C overnight. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Ensure the alcohol substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over activated 3Å molecular sieves.
-
Use a fresh bottle of high-quality anhydrous solvent (e.g., THF, DCM).
-
Use a fresh or properly stored isocyanate.
-
-
Reaction Setup:
-
To the cooled reaction flask, add the alcohol (1.0 eq) and dissolve it in the anhydrous solvent (to make a ~0.1 M solution) under a positive pressure of inert gas.
-
If using a catalyst (e.g., catalytic dibutyltin dilaurate or DMAP), add it at this stage.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Isocyanate Addition:
-
Using a dry, gas-tight syringe, draw up the isocyanate (1.0-1.1 eq).
-
Add the isocyanate to the reaction mixture dropwise over 5-10 minutes. A slow addition helps to control any exotherm and maintain selectivity.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours, or as determined by the specific reaction requirements.
-
Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a small amount of methanol to consume any excess isocyanate.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate. The absence of a highly insoluble precipitate is a strong indicator of a successful, urea-free reaction.
-
Part 5: Analytical Data for Identification
Use the following table to help identify the presence of urea in your reaction mixture or product.
| Analytical Technique | Expected Observation for Carbamate | Expected Observation for Urea Byproduct |
| TLC | Typically a single spot with moderate polarity. | Often has a much lower Rf (more polar) or may not elute from the baseline. |
| Solubility | Generally soluble in common organic solvents (DCM, EtOAc, THF). | Highly insoluble in most organic solvents; may be soluble in DMSO or DMF. |
| ¹H NMR | N-H proton typically appears as a broad singlet. | Two equivalent N-H protons, often appearing as a broad singlet at a different chemical shift. |
| ¹³C NMR | Carbonyl (C=O) signal appears around 150-160 ppm. | Carbonyl (C=O) signal appears at a slightly different chemical shift, typically ~155-165 ppm. |
| IR Spectroscopy | Carbonyl (C=O) stretch at ~1680-1730 cm⁻¹. N-H stretch at ~3300-3400 cm⁻¹. | Carbonyl (C=O) stretch at a lower frequency, ~1630-1680 cm⁻¹. Strong N-H stretching. |
| LC-MS | A clear peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the desired product. | A peak corresponding to the mass of the symmetrical urea byproduct.[10][11] |
References
- Madar, J. (n.d.). CHAPTER 8 UREA PRODUCTION.
-
Wikipedia. (2024). Urea. Available at: [Link]
- UreaKnowHow. (2010). Thermodynamics of the Urea Process.
- Organic Chemistry Portal. (n.d.). Urea Formation.
-
Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]
-
Hanson, D. S., et al. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry. Available at: [Link]
-
Higginson, C. J., et al. (2020). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. Scientific Reports. Available at: [Link]
-
Søpstad, S., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Catalysts. Available at: [Link]
-
Zhang, Z., et al. (2024). How To Get Isocyanate? ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Available at: [Link]
- Sciencemadness Discussion Board. (2010). Carbamate Synthesis.
-
Li, X., et al. (2013). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Available at: [Link]
-
Thurman, E. M., et al. (2001). Determination of carbamate, urea, and thiourea pesticides and herbicides in water. Analytical Chemistry. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]
-
Elsevier. (n.d.). Urea Formation. In Polyurethanes. Available at: [Link]
-
Reddit. (2021). Isocyanate Stability and precipitate formation. Available at: [Link]
-
Chen, Y., et al. (2022). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. Available at: [Link]
-
MDPI. (2022). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. Available at: [Link]
Sources
- 1. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. reddit.com [reddit.com]
- 3. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance | MDPI [mdpi.com]
- 4. Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Determination of carbamate, urea, and thiourea pesticides and herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Chiral Amine Purification via Column Chromatography
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of chiral amines using column chromatography. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common challenges and achieve optimal separation results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating chiral amines with column chromatography?
The core challenge lies in the fact that enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This includes their polarity, solubility, and boiling points. Therefore, their separation requires the introduction of a chiral environment, which is most commonly achieved through a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation.
Q2: How do I select the appropriate chiral stationary phase (CSP) for my specific chiral amine?
The selection of the optimal CSP is crucial for successful chiral amine separation. While there is no universal CSP, polysaccharide-based phases, particularly those derived from cellulose and amylose, are widely effective. These phases are often coated or immobilized onto a silica support. The choice often depends on the structure of the amine. For instance, aromatic amines may interact well with CSPs featuring pi-pi interaction sites. A systematic screening approach with a small set of diverse CSPs is often the most efficient strategy.
Q3: What are the most common mobile phases used for chiral amine separation?
For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are very common. For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are typical. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often critical when separating basic chiral amines. This additive helps to reduce peak tailing by masking residual silanol groups on the silica support and improving the overall peak shape.
Q4: Can I use the same chiral column for both analytical and preparative scale separations?
Yes, it is a common practice to develop a separation method on an analytical scale column and then scale it up to a larger preparative column with the same stationary phase. However, direct scaling requires careful consideration of factors like flow rate, sample loading, and column dimensions to maintain the resolution achieved at the analytical scale. The particle size of the stationary phase may also differ between analytical and preparative columns, which can influence the efficiency of the separation.
Q5: How does temperature affect the separation of chiral amines?
Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to improve enantioselectivity (the separation factor, α) because the interactions between the analyte and the CSP become more defined and stable. However, lower temperatures also lead to higher mobile phase viscosity, which increases backpressure and can decrease column efficiency. Therefore, it is essential to find an optimal temperature that balances selectivity and efficiency for a given separation.
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution (α ≈ 1)
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition sites for the target amine enantiomers.
-
Incorrect Mobile Phase Composition: The polarity of the mobile phase might be too high or too low, preventing effective differential interaction with the CSP.
-
Suboptimal Temperature: The operating temperature may be too high, reducing the enantioselectivity.
Solutions:
-
CSP Screening: If initial attempts with a chosen CSP fail, a screening of several different types of CSPs is recommended. A good starting point is to test a set of polysaccharide-based columns (e.g., cellulose and amylose derivatives).
-
Mobile Phase Optimization:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the alkane mobile phase. Start with a low percentage (e.g., 5%) and gradually increase it.
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase.
-
-
Temperature Adjustment: Evaluate the effect of temperature by running the separation at a lower temperature (e.g., 10°C or 15°C). Be mindful of the increase in backpressure.
Workflow for Optimizing Enantiomeric Resolution
Caption: Workflow for troubleshooting and optimizing poor enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions with Silica Support: Residual acidic silanol groups on the silica support can interact strongly with basic amines, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Inappropriate Mobile Phase Additive: The concentration of the amine additive (e.g., DEA) may be insufficient to effectively mask the active sites.
Solutions:
-
Add or Increase Amine Modifier: For basic chiral amines, the addition of a small amount (typically 0.1% to 0.5%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial. This will compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column. Perform a loading study to determine the maximum sample capacity of the column while maintaining good peak shape.
-
Check Column Health: An old or poorly maintained column can also contribute to poor peak shape. Consider flushing the column or replacing it if performance does not improve.
Table 1: Common Mobile Phase Additives for Chiral Amine Separations
| Additive | Typical Concentration | Purpose |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Reduces peak tailing of basic amines. |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Similar to DEA, reduces peak tailing. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Used for acidic or zwitterionic compounds, can improve peak shape. |
Problem 3: High Backpressure
Possible Causes:
-
Column Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit.
-
High Mobile Phase Viscosity: Operating at low temperatures increases the viscosity of the mobile phase.
-
High Flow Rate: The flow rate may be too high for the column dimensions and particle size.
Solutions:
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter before use to remove any particulate matter.
-
Reverse Flush the Column: Disconnect the column from the detector and reverse flush it at a low flow rate. This can help to dislodge any blockage at the inlet frit. Note: Only perform this if the column manufacturer's instructions permit it.
-
Optimize Flow Rate and Temperature: If operating at a low temperature, consider slightly increasing the temperature to reduce viscosity. Alternatively, reduce the flow rate.
Logical Flow for Diagnosing High Backpressure
Caption: A decision tree for troubleshooting high backpressure in a chromatography system.
Experimental Protocols
Protocol 1: Method Development for a Novel Chiral Amine
-
Analyte Characterization: Determine the solubility and UV absorbance properties of the chiral amine to select an appropriate mobile phase and detection wavelength.
-
CSP Screening:
-
Prepare a stock solution of the racemic amine.
-
Screen a set of 3-4 diverse chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Use a generic mobile phase for the initial screening (e.g., 90:10 hexane:isopropanol with 0.1% DEA for normal phase).
-
-
Mobile Phase Optimization:
-
For the most promising CSP, systematically vary the mobile phase composition. Create a sequence of runs where the percentage of the polar modifier is varied in small increments (e.g., 5%, 10%, 15%, 20% isopropanol).
-
Evaluate the resolution (Rs) and retention times for each condition.
-
-
Additive Optimization:
-
If peak tailing is observed, systematically vary the concentration of the amine additive (e.g., 0.1%, 0.2%, 0.5% DEA).
-
-
Temperature Optimization:
-
Once a suitable mobile phase is identified, investigate the effect of temperature. Run the separation at three different temperatures (e.g., 15°C, 25°C, and 40°C) and observe the impact on selectivity and resolution.
-
-
Method Validation: Once optimal conditions are established, perform injections at different concentrations to assess linearity and determine the loading capacity.
References
Addressing incomplete reactions in the synthesis of carbamate derivatives
Welcome to the technical support center for the synthesis of carbamate derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbamate synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Incomplete Reactions
Incomplete conversion of starting materials is one of the most frequent hurdles in carbamate synthesis. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring high-yield and high-purity outcomes.
Issue 1: Low or No Product Formation Despite Correct Stoichiometry
Q: I've followed a standard protocol for reacting an amine with a chloroformate, but my reaction yield is disappointingly low. What could be the underlying cause?
A: This is a common issue that often points to problems with reagent quality, reaction conditions, or the presence of side reactions. Let's break down the potential culprits and how to address them.
Probable Causes & Solutions:
-
Reagent Purity and Stability:
-
Amines: Primary and secondary amines can be susceptible to oxidation or absorb atmospheric CO2, forming carbamate salts that are less reactive.[1] It is crucial to use freshly distilled or purified amines.
-
Chloroformates/Isocyanates: These reagents are highly sensitive to moisture.[2] Hydrolysis of the chloroformate or isocyanate will deactivate it, preventing carbamate formation. Always use anhydrous solvents and handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: The presence of trace amounts of water or other nucleophilic impurities in your solvent can compete with the desired reaction. Ensure your solvents are rigorously dried before use.
-
-
Inadequate Reaction Conditions:
-
Temperature: While many carbamate syntheses proceed at room temperature, some less reactive amines or sterically hindered substrates may require heating to overcome the activation energy barrier.[3] Conversely, some reactions may require cooling (e.g., to 0 °C) during the addition of highly reactive reagents like phenyl chloroformate to control exotherms and minimize side reactions.[4]
-
Reaction Time: Incomplete reactions can simply be a matter of insufficient time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
Mixing: In heterogeneous reaction mixtures (e.g., when using a solid base), ensure efficient stirring to maximize contact between reactants.
-
-
Role of the Base (for Chloroformate-based Syntheses):
-
Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction of an amine with a chloroformate.[4] If the base is too weak or used in insufficient amounts, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic. A slight excess (1.0-1.2 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine is often recommended.[4]
-
Solubility: The choice of base can also affect the solubility of the reactants and products, which in turn can impact the reaction rate.
-
Issue 2: Presence of Unexpected Byproducts
Q: My reaction mixture shows the desired carbamate product, but it's contaminated with significant amounts of byproducts. How can I identify and suppress their formation?
A: The formation of byproducts is a clear indicator of competing reaction pathways. Identifying these impurities is the first step toward optimizing your reaction for selectivity.
Common Byproducts and Their Origins:
| Byproduct | Probable Cause | Proposed Solution |
| Urea Derivatives | Reaction of the amine with an isocyanate impurity (formed from the decomposition of the chloroformate or as a starting material in some routes). Can also arise from the reaction of two amine molecules with a carbonyl source. | Ensure the purity of your chloroformate. If using an isocyanate route, control the stoichiometry carefully. |
| Allophanates/Isocyanurates | Reaction of the carbamate product with excess isocyanate.[7] This is particularly common when using a significant excess of the isocyanate. | Use a 1:1 stoichiometry of alcohol/amine to isocyanate. If an excess of isocyanate is necessary, consider adding it slowly to the reaction mixture. |
| N-Alkylated Amine | If using a CO2-based synthesis with an alkyl halide, the starting amine can be alkylated, which then reacts to form an N-alkylated carbamate byproduct.[8] | Optimize the reaction conditions (temperature, pressure) to favor carbamate formation over N-alkylation.[8] |
| Hydrolysis Products | Presence of water in the reaction mixture can lead to the hydrolysis of the chloroformate, isocyanate, or even the carbamate product.[9] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Troubleshooting Workflow for Byproduct Formation:
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to carbamates, and what are their pros and cons?
A1: Several methods are available for carbamate synthesis, each with its own advantages and disadvantages.[10][11]
| Synthetic Route | Description | Pros | Cons |
| Isocyanate + Alcohol | The reaction of an isocyanate with an alcohol is a widely used and generally high-yielding method.[12] | High yields, often proceeds without a catalyst. | Isocyanates are highly toxic and moisture-sensitive.[2] |
| Amine + Chloroformate | An amine reacts with an alkyl or aryl chloroformate in the presence of a base.[4] | Readily available starting materials. | Requires a base to neutralize HCl, which can sometimes complicate the work-up.[10] |
| Amine + CO2 + Alkyl Halide | This "green" approach utilizes carbon dioxide as a C1 source.[8][13] | Utilizes a renewable and non-toxic C1 source. | Often requires a catalyst and elevated temperature or pressure.[8][13] |
| Curtius/Hofmann/Lossen Rearrangement | These rearrangements generate an isocyanate intermediate in situ, which is then trapped by an alcohol.[10] | Avoids the direct handling of toxic isocyanates. | Can involve multiple steps and potentially harsh reaction conditions. |
| Urea Alcoholysis | The reaction of urea with an alcohol, often under catalytic conditions, can produce carbamates.[14][15] | Urea is an inexpensive and readily available starting material. | May require high temperatures and can have equilibrium limitations.[15] |
Q2: How do I choose the right catalyst for my carbamate synthesis?
A2: The choice of catalyst depends heavily on the chosen synthetic route.
-
For Isocyanate-based reactions: While many proceed without a catalyst, tertiary amines (like DABCO) and organometallic compounds (e.g., tin carboxylates) can accelerate the reaction.[7]
-
For CO2-based reactions: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[8][13] Metal catalysts, such as those based on zirconium or zinc, have also been shown to be effective.[16][17][18]
-
For Carbamoyl Chloride-based reactions: Lewis acids like zinc chloride can activate the carbamoyl chloride, facilitating the reaction with alcohols.[17][18][19]
Q3: What are the best practices for purifying carbamate derivatives?
A3: The purification strategy will depend on the physical properties of your carbamate and the nature of any impurities.
-
Recrystallization: If your carbamate is a solid, recrystallization is often an effective method for achieving high purity.[4]
-
Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities. A suitable solvent system can be determined by TLC analysis.
-
Aqueous Work-up: A standard aqueous work-up can be used to remove water-soluble impurities.[20] For example, a dilute acid wash can remove unreacted amine, while a bicarbonate wash can remove acidic byproducts.[20] Care must be taken, as some carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.[9]
General Mechanism of Carbamate Formation (from Isocyanate):
Sources
- 1. mdpi.com [mdpi.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN103172538A - Method for synthesis of carbamate under mild conditions - Google Patents [patents.google.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
- 17. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
Strategies to minimize catalyst poisoning in hydrogenation/deprotection
Welcome to the Catalysis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your hydrogenation has stalled, your yield is plummeting, or you are seeing unreacted starting material despite high pressure and temperature.
In heterogeneous catalysis (Pd/C, PtO2, Raney Ni), poisoning is rarely a random event; it is a chemical inevitability governed by adsorption thermodynamics. The guide below is designed to help you diagnose the specific molecular culprit and implement a rescue strategy.
Module 1: Diagnostics & Root Cause Analysis
User Query: "My reaction started well but stopped at 50% conversion. Adding more catalyst didn't help."
Technical Insight: This is the classic signature of Irreversible Poisoning or Pore Blocking , not simple kinetic inhibition.
-
Inhibition (Reversible): The impurity competes for the active site but desorbs (e.g., solvent effects or byproduct coordination).
-
Poisoning (Irreversible): The impurity forms a strong covalent bond with the metal surface (e.g., Thiol-Pd bond), permanently deactivating that site.
The Adsorption Hierarchy:
Catalysts bind species based on electronic affinity. If your impurity binds stronger than your alkene/alkyne, the reaction dies.
Troubleshooting Logic Flow
Use this decision matrix to diagnose the failure mode before altering the chemistry.
Figure 1: Diagnostic logic for distinguishing between catalyst poisoning (active site blockade) and kinetic inhibition.
Module 2: Pre-Emptive Purification Strategies
User Query: "I suspect sulfur contamination from a previous thioether step. How do I clean it before hydrogenation?"
Technical Insight: Palladium has a high affinity for sulfur (soft acid/soft base interaction). Even ppm levels of thiols or thioethers can deactivate an entire batch of catalyst. "Adding more catalyst" is dangerous and expensive; removing the poison is the only robust solution.
Common Poisons & Removal Protocols
| Poison Class | Source Example | Mechanism | Removal Strategy |
| Sulfur (S) | Thiols, Thioethers, DMSO residue | Strongly binds Pd/Pt surface (d-orbital overlap). | Cu/Zn Scavengers: Stir SM with activated Cu powder or Zn dust, then filter. Oxidation: Treat with mild oxidant (Bleach/Oxone) to convert to sulfoxide (less binding) if substrate permits. |
| Amines (N) | Pyridine, TEA, 2° Amines | Lone pair coordination blocks H2 adsorption. | Acid Wash: Wash organic layer with 1M HCl. In-Situ Acid: Add 1-5 eq. Acetic Acid or HCl to the hydrogenation pot (protonates amine). |
| Phosphorus (P) | Triphenylphosphine (PPh3) | Very strong | Methyl Iodide (MeI): Quaternize the phosphine to a phosphonium salt (precipitates or washes out). Resin Scavengers: Use sulfonic acid resins. |
| Halides (X) | Iodides, Bromides | Adsorb on surface; Iodide is a severe poison. | Ag/Cu Wash: Wash with aqueous Silver Nitrate (AgNO3) or Copper Sulfate. |
| Heavy Metals | Sn, Hg, Pb residues | Form inactive alloys on the catalyst surface. | Activated Carbon: Stir with high-surface-area charcoal (e.g., Darco G-60) for 1h at 50°C. |
Module 3: In-Situ Rescue & Optimization
User Query: "I cannot purify my starting material further. How can I make the reaction work in the pot?"
Technical Insight: If purification is impossible, you must modify the reaction environment to weaken the poison-catalyst interaction.
Strategy A: The "Acidic Spike" (For Amine Poisoning)
Amines poison catalysts by donating their lone pair to the metal surface.
-
The Fix: Add Acetic Acid (AcOH) or HCl to the reaction mixture.
-
The Why: Protonation (
) removes the lone pair availability. The ammonium species cannot coordinate to the metal, leaving the active site free for .
Figure 2: Mechanism of acid-mediated rescue for amine-poisoned hydrogenation catalysts.
Strategy B: Catalyst Switching
If Pd/C fails, do not just try Pt/C. Move to a catalyst with a different electronic surface or support.
-
Pearlman’s Catalyst (Pd(OH)₂/C): More active than Pd/C. Often works on "dead" reactions because the in-situ reduction of Pd(II) to Pd(0) generates a fresh, unpoisoned surface during the reaction.
-
Raney Nickel: Excellent for sulfur-containing substrates (it acts as its own desulfurizing reagent, though you need a large excess).
-
PtO₂ (Adams' Catalyst): More resistant to acid; ideal for hydrogenating pyridine rings or amine salts.
Module 4: Validated Experimental Protocols
Protocol 1: Scavenger Pre-Treatment (The "Deep Clean")
Use this when the starting material (SM) is an oil containing residual sulfur or phosphines.
-
Dissolution: Dissolve SM (10 mmol) in THF or EtOAc (5 vol).
-
Scavenger Addition: Add Activated Carbon (100 wt%) AND Copper(I) Iodide (5 mol%) or a commercial metal scavenger resin (e.g., QuadraPure™).
-
Digestion: Heat to 45°C with vigorous stirring for 2 hours.
-
Filtration: Filter through a pad of Celite®.[1] Rinse the pad with solvent.[2]
-
Concentration: Concentrate the filtrate.
-
Verification: Proceed to hydrogenation. Note: The filtrate should be noticeably lighter in color.
Protocol 2: The "Resistant Substrate" Hydrogenation
Use this for substrates with amines or stubborn functional groups.
-
Setup: Purge a reaction flask with Argon (3 cycles). Safety: Pd/C is pyrophoric; never add dry catalyst to solvent.
-
Catalyst Charge: Under Argon, add Pd(OH)₂/C (20 wt%) (Pearlman's Catalyst) to the flask.
-
Solvent Addition: Carefully add MeOH or EtOH (wet the catalyst slowly).
-
Substrate Addition: Add the substrate (dissolved in minimal solvent).
-
Additive: Add Acetic Acid (1.0 - 5.0 equivalents).
-
Hydrogenation:
-
Evacuate/Purge with
(3 cycles). -
Run at balloon pressure first. If no uptake after 1h, increase to 50 psi (Parr shaker) .
-
Heat to 40-50°C if necessary (monitor pressure carefully).
-
References
-
Mechanisms of Deactivation
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269.
-
-
Sulfur Poisoning & Prevention
-
Palladium Catalyst Handling & Safety
-
Sarpong Group. (2010).[2] SOP: Hydrogenations Using Heterogeneous Catalysts. UC Berkeley.
-
-
Selectivity & Poisoning (Lindlar/Pb)
- Amine Toxicity & Acid Rescue: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for acid additives).
Disclaimer: Hydrogenation reactions involve high pressure and flammable gases.[5] Always operate within the safety limits of your pressure vessel and ensure proper grounding to prevent static discharge.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. sarponggroup.com [sarponggroup.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Analytical methods for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate purity assessment
An In-Depth Comparative Guide to the Analytical Purity Assessment of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
A Foreword from the Scientist's Bench
In the landscape of pharmaceutical development, the molecule Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate represents a critical chiral building block. Its precise stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the rigorous assessment of its chemical and stereoisomeric purity is not merely a quality control checkbox; it is a foundational pillar of drug safety and regulatory compliance. Impurities, whether they are process-related, degradation products, or unintended stereoisomers, can have profound and often unpredictable pharmacological consequences.
This guide is designed for the discerning researcher and drug development professional. It moves beyond rote protocols to provide a comparative analysis of the essential analytical methodologies for this specific molecule. We will explore the causality behind our choices of instrumentation, mobile phases, and detection methods, grounding our discussion in the physicochemical properties of the analyte and the authoritative standards that govern our industry. Our objective is to equip you with a robust analytical strategy that is both scientifically sound and pragmatically defensible.
The Impurity Landscape: Anticipating the Unwanted
A self-validating analytical protocol begins with a comprehensive understanding of what one is looking for. The synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, typically involving the reaction of a diamine with a benzyl-protecting group, can introduce a predictable spectrum of impurities.
-
Process-Related Impurities: These include unreacted starting materials such as (1R,3S)-cyclohexane-1,3-diamine and reagents like benzyl chloroformate. Side products may also form, including dibenzylurea or products of over-alkylation.[1]
-
Reagent-Derived Impurities: The quality of reagents is paramount. For instance, benzyl chloride, a common precursor, can contain impurities like benzaldehyde and benzyl alcohol, which can lead to the formation of unexpected byproducts.[2]
-
Stereoisomers: The most critical impurities are the other stereoisomers: the enantiomeric (1S,3R) form and the diastereomeric (1R,3R) and (1S,3S) forms. As biological systems are inherently chiral, these isomers can exhibit different, reduced, or even antagonistic pharmacological effects.[3]
-
Degradation Products: Carbamates can be susceptible to hydrolysis or thermal degradation, particularly under non-optimal conditions.[4][5]
An effective analytical strategy must be capable of resolving, identifying, and quantifying all of these potential contaminants.
Pillar 1: Achiral Purity by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and wide applicability. For assessing the purity of the main compound against most process-related impurities and degradation products, a reversed-phase (RP) method is the logical first choice.
The 'Why': Causality in Method Design
We select a reversed-phase C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar compounds like our target analyte, based on hydrophobic interactions. The use of a buffered mobile phase is critical; the amine functionalities on the cyclohexyl ring are basic, and controlling the pH ensures a consistent ionization state, leading to sharp, symmetrical peaks. A UV detector is employed due to the strong chromophore of the benzyl group, which allows for sensitive detection at low wavelengths (e.g., 210-220 nm).[2][6]
Experimental Protocol: RP-HPLC for Achiral Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 250 mm, 3.5 µm particle size, or equivalent.[6]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: DAD monitoring at 220 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Caption: Chiral HPLC workflow for stereoisomer analysis.
Data Interpretation
The goal is to achieve baseline separation of all four possible stereoisomers. The method must be validated to have a sufficiently low Limit of Quantification (LOQ) for the undesired isomers, often below 0.1%.
| Stereoisomer | Expected Elution Order | Status | Resolution (Rs) vs. Main Peak |
| (1R,3R) or (1S,3S) | 1 or 2 | Diastereomer | > 2.0 |
| (1R,3R) or (1S,3S) | 1 or 2 | Diastereomer | > 2.0 |
| (1R,3S) | 3 | Desired Isomer | N/A |
| (1S,3R) | 4 | Enantiomer | > 2.0 |
Alternative & Complementary Methods: A Comparative Overview
While HPLC is the primary tool, other techniques have specific, albeit more limited, roles.
Gas Chromatography (GC): A Cautionary Tale
One might consider GC for its speed and high resolution, especially for volatile impurities. However, for the main analyte, it is a high-risk approach. Carbamates are notoriously thermolabile and can readily decompose in a hot GC injector into the corresponding phenol and isocyanate. [4][7]This degradation makes accurate and reproducible quantification nearly impossible with standard GC techniques. While specialized methods like cold on-column injection can mitigate this, they are less common and more complex. [4]Therefore, HPLC remains the superior and more reliable technique for the direct analysis of the carbamate itself.
Caption: Decision logic for choosing between HPLC and GC.
Mass Spectrometry (MS): The Identification Powerhouse
Mass spectrometry, when coupled with HPLC (LC-MS), is not a standalone purity technique but an indispensable tool for structural elucidation. During method development, if an unknown peak is observed in the HPLC chromatogram, LC-MS can provide its molecular weight. This information is invaluable for identifying process impurities or degradation products, transforming an unknown peak into a known, characterizable entity. [3][5]
Integrated Strategy and Final Recommendations
A robust, phase-appropriate purity assessment for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate does not rely on a single method but on an integrated strategy.
| Method | Primary Purpose | Key Advantage | Major Limitation |
| RP-HPLC-DAD | Achiral Purity & Quantification | Robust, reproducible, separates by polarity. | Cannot separate stereoisomers. |
| Chiral HPLC | Stereoisomeric Purity | The only reliable way to separate and quantify enantiomers/diastereomers. | May not resolve all achiral impurities. |
| LC-MS | Impurity Identification | Provides molecular weight for structural elucidation of unknowns. | Not a primary quantitative tool for purity. |
| GC-FID/NPD | Analysis of Volatiles | Excellent for residual solvents. | High risk of thermal degradation for the main analyte. [4][7][8] |
Senior Scientist's Recommendation: For routine quality control and release testing, a two-pronged HPLC approach is essential:
-
A validated, stability-indicating RP-HPLC method for the determination of achiral purity.
-
A validated Chiral HPLC method for the determination of enantiomeric and diastereomeric purity.
During process development and forced degradation studies, LC-MS should be employed to proactively identify any new or unknown impurities that may arise. GC should be reserved solely for the analysis of volatile impurities like residual solvents. This comprehensive strategy ensures that the purity of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is controlled with the highest degree of scientific rigor, safeguarding the quality and safety of the final pharmaceutical product.
References
- Title: Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection Source: Agilent Technologies URL
- Title: Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application Source: Agilent Technologies URL
- Title: Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry Source: ProQuest URL
- Title: Chromatographic Analysis of Insecticidal Carbamates Source: IntechOpen URL
- Title: Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection Source: PubMed URL
- Title: Effect of benzyl chloride impurities on reaction outcome Source: Benchchem URL
- Title: Separation of Benzyl carbamate on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
- Title: Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide Source: ResearchGate URL
- Title: Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance Source: JOCPR URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. jocpr.com [jocpr.com]
- 7. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 8. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate and its enantiomer
Topic: Comparative Analysis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate and its Enantiomer Content Type: Publish Comparison Guide
A Technical Guide to Stereoselective Synthesis, Characterization, and Application
Executive Summary: The Desymmetrization Challenge
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1261225-45-9) is a critical chiral building block in the synthesis of next-generation kinase inhibitors, platinum-based antineoplastics, and glycomimetics. Unlike standard chiral pool synthesis, the production of this compound typically involves the desymmetrization of a meso-precursor (cis-1,3-diaminocyclohexane).
This guide compares the (1R,3S) isomer against its enantiomer, the (1S,3R) isomer (CAS: 1259278-12-0), focusing on the biocatalytic strategies required to break the symmetry of the parent diamine, the analytical rigor needed to distinguish them, and their divergent roles in medicinal chemistry.
Structural & Stereochemical Analysis
The core challenge in working with these isomers is understanding their relationship to the parent cis-1,3-diaminocyclohexane.
-
Parent Molecule: cis-1,3-diaminocyclohexane is meso . It possesses a plane of symmetry passing through C2 and C5, making it achiral despite having two chiral centers.
-
Symmetry Breaking: Mono-protection of one amino group (e.g., with a Cbz group) destroys the plane of symmetry. This desymmetrization creates two non-superimposable enantiomers:
-
Target (Eutomer): Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.[1]
-
Enantiomer (Distomer): Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate.
-
Stereochemical Pathway Diagram
The following diagram illustrates the desymmetrization of the meso-diamine into the two enantiomers.
Caption: Desymmetrization of meso-cis-1,3-diaminocyclohexane. Enzymatic routes favor the (1R,3S) isomer.
Comparative Synthesis: Biocatalysis vs. Chemical Resolution
The industrial viability of the (1R,3S) isomer relies heavily on enzymatic kinetic resolution or desymmetrization . Chemical methods inherently produce a racemate (50:50 mixture), requiring wasteful separation steps.
Table 1: Synthetic Route Comparison
| Feature | Route A: Biocatalytic Desymmetrization | Route B: Chemical Synthesis + Resolution |
| Starting Material | cis-1,3-diaminocyclohexane (Meso) | cis-1,3-diaminocyclohexane (Meso) |
| Reagent | Dibenzyl carbonate / Benzyl alcohol | Benzyl chloroformate (Cbz-Cl) |
| Catalyst | Lipase B from Candida antarctica (CAL-B) | None / Base (TEA or NaOH) |
| Chirality Source | Enzyme active site (Stereoselective) | None (Statistical reaction) |
| Yield (Theoretical) | 100% (Desymmetrization) | 50% (after resolution of racemate) |
| Enantiomeric Excess (ee) | >99% (High specificity) | 0% (Racemic) -> >98% (Post-HPLC) |
| Scalability | High (Green chemistry, reusable enzyme) | Low (Requires chiral HPLC or salt resolution) |
Expert Insight: The CAL-B Advantage
The enzyme CAL-B (often immobilized as Novozym 435) exhibits a strong preference for the pro-S amino group of the meso-diamine when an acyl donor is present. This allows for the direct conversion of the achiral starting material into the chiral (1R,3S) product with theoretical yields approaching 100%, avoiding the "50% yield penalty" of resolving racemates.
Analytical Characterization & Differentiation
Distinguishing the (1R,3S) isomer from the (1S,3R) enantiomer requires chiral stationary phases. Standard C18 HPLC cannot separate them.
Protocol: Chiral HPLC Separation
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Results:
-
Peak 1: (1R,3S)-Isomer (Retention time ~12.5 min)*.
-
Peak 2: (1S,3R)-Isomer (Retention time ~15.2 min)*.
-
Note: Retention order depends on specific column chemistry and must be validated with standards.
-
Optical Rotation
-
(1R,3S)-Isomer: typically exhibits a positive (+) rotation in methanol.
-
(1S,3R)-Isomer: exhibits a negative (-) rotation in methanol.
Applications in Drug Development[3][4]
The (1R,3S) amine is not merely a protecting group artifact; it is a scaffold used to position pharmacophores in 3D space.
A. Platinum-Based Antineoplastics
Research into Kiteplatin analogs (Pt(II) complexes with 1,4-diaminocyclohexane) has extended to 1,3-diaminocyclohexane derivatives. The (1R,3S) mono-protected amine allows for the synthesis of non-symmetric platinum ligands , where one amine coordinates to the metal and the other is linked to a targeting moiety (e.g., a glucose transporter substrate) to overcome resistance in colorectal cancer cells [1].
B. Kinase Inhibitors (JAK/CDK)
The rigid cyclohexane ring provides a defined vector for substituents, critical for fitting into the ATP-binding pockets of kinases. The (1R,3S) configuration directs substituents into the "ribose" pocket or solvent-exposed regions, often improving selectivity over the flexible linear diamine analogs.
C. Glycomimetics
In the design of glycosidase inhibitors, the polyhydroxylated cyclohexane ring (aminocyclitol) mimics the sugar pyranose ring. The (1R,3S)-diamine core serves as a template for synthesizing N-linked carbasugars , acting as transition-state analogs for enzymes like glucocerebrosidase [2].
Experimental Protocol: Enzymatic Synthesis of (1R,3S)-Isomer
Objective: Selective mono-protection of meso-cis-1,3-diaminocyclohexane.
Reagents:
-
cis-1,3-Diaminocyclohexane (1.0 eq)[2]
-
Dibenzyl carbonate (1.1 eq)
-
Novozym 435 (CAL-B immobilized on acrylic resin)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Workflow:
-
Dissolution: Dissolve 114 mg (1 mmol) of cis-1,3-diaminocyclohexane in 5 mL of anhydrous 1,4-dioxane.
-
Addition: Add 270 mg (1.1 mmol) of dibenzyl carbonate.
-
Catalysis: Add 50 mg of Novozym 435.
-
Incubation: Shake at 30°C / 200 rpm for 24 hours. Monitor by TLC (SiO2, DCM/MeOH/NH4OH 90:10:1).
-
Work-up: Filter off the enzyme beads (can be washed and reused).
-
Purification: Concentrate the filtrate. The residue is purified via flash chromatography (DCM -> 10% MeOH/DCM) to yield the mono-Cbz product.
-
Validation: Analyze ee% via Chiral HPLC (as described in Section 4).
References
-
Revisiting [PtCl2(cis-1,4-DACH)]: An Underestimated Antitumor Drug. ResearchGate. Available at: [Link]
-
Synthesis of Hydroxy- and Polyhydroxy-Substituted 1,3-Diaminocyclohexanes. Marquette University e-Publications. Available at: [Link]
-
Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2. National Institutes of Health (PMC). Available at: [Link]
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. PubMed. Available at: [Link]
-
Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate CAS Details. EPA CompTox Dashboard. Available at: [Link]
Sources
Validation of Structure Using 2D NMR Spectroscopy Techniques
Executive Summary
This guide provides a technical comparison of 2D NMR methodologies for the structural validation of small-to-medium organic molecules (MW < 3000 Da). Unlike standard operating procedures that list parameters, this document focuses on the causality of technique selection —why a specific pulse sequence is chosen over another based on sensitivity, resolution, and molecular dynamics. It includes a self-validating workflow designed to eliminate false positives in structural assignment.
Part 1: The Shift from Assignment to Validation
In drug development, a "consistent" 1D proton spectrum is insufficient for structural proof. 2D NMR transforms isolated chemical shifts into a connectivity map.[1] The core challenge is distinguishing between consistent data (the structure could be this) and validated data (the structure must be this).
The Connectivity Gap
1D NMR provides a list of parts (integrals, shifts). 2D NMR provides the assembly instructions.
-
Through-Bond (Scalar) Coupling: Establishes the covalent skeleton (COSY, TOCSY, HSQC, HMBC, ADEQUATE).
-
Through-Space (Dipolar) Coupling: Validates stereochemistry and conformation (NOESY, ROESY).
Part 2: Comparative Analysis of Techniques
Homonuclear Correlations: COSY vs. TOCSY
Objective: To map the proton spin network.
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Mechanism | Transfers magnetization to direct neighbors ( | Relays magnetization through the entire spin system via isotropic mixing. |
| Range | Short range (2-3 bonds). | Long range (4-6+ bonds) within a continuous chain. |
| Critical Use Case | Establishing immediate connectivity (H-C-C-H). | Identifying isolated spin systems (e.g., distinguishing two sugar rings or peptide side chains). |
| Validation Check | Cross-peaks must have anti-phase fine structure (DQF-COSY). | Cross-peaks are in-phase (net signal addition). |
Expert Insight: Use DQF-COSY (Double-Quantum Filtered) over standard COSY for validation. While DQF sacrifices 50% sensitivity, it suppresses the huge diagonal solvent/impurity signals and renders cross-peaks with distinctive anti-phase multiplets, providing a self-check against artifacts. Use TOCSY only when COSY fails to bridge a gap due to overlap, or to prove that two protons belong to the same isolated fragment.
Heteronuclear Correlations: HSQC vs. HMBC
Objective: To anchor protons to the carbon skeleton.
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Coupling | One-bond ( | Multiple-bond ( |
| Sensitivity | High (Proton detected).[1][2] | Moderate (Proton detected, but transfer efficiency varies). |
| Information | Direct H-C attachment. Resolves overlapping protons by carbon shift. | Connects fragments across quaternary carbons and heteroatoms. |
| Phase Logic | CH/CH | Magnitude mode (usually); phase information is discarded. |
Expert Insight:
Multiplicity-Edited HSQC is the gold standard. It replaces the DEPT-135 experiment by providing the same CH/CH
-
Self-Validation: If a proton integrates to 2H in 1D but appears positive (blue) in Edited-HSQC, your assignment is wrong (or you have accidental overlap of two CH groups).
Stereochemical Validation: NOESY vs. ROESY
Objective: To determine spatial proximity (< 5 Å) for stereochemistry.
The Zero-Crossing Problem:
The Nuclear Overhauser Effect (NOE) depends on the molecular correlation time (
-
Large Molecules (MW > 1200): Negative NOE.[4]
-
Mid-size (MW 700-1200): NOE intensity approaches zero .[4]
Decision Matrix:
-
MW < 600: Use NOESY . It has fewer artifacts than ROESY.
-
MW 600 - 1200: Use ROESY (Rotating-frame Overhauser Effect). The ROE is always positive regardless of size.[4]
-
MW > 1200: Use NOESY .
Expert Insight: Never run a NOESY on a drug candidate (~500-800 Da) without checking the "zero-crossing" risk. If the NOESY spectrum is blank, it is not proof of "no distance"; it is likely physics working against you. Switch to ROESY.
Skeletal Tracing: 1,1-ADEQUATE vs. INADEQUATE
Objective: To trace Carbon-Carbon connectivity directly (solving the "Silent Quaternary Carbon" problem).
| Feature | INADEQUATE | 1,1-ADEQUATE |
| Detection | ||
| Mechanism | Measures | Correlates Proton |
| Sensitivity | Extremely Low (1 in 8300 molecules). | Low, but ~32x higher than INADEQUATE. |
| Sample Req | >100 mg, weekend run. | ~30-50 mg, overnight run.[5] |
| Utility | The ultimate proof of structure.[6] | Practical alternative for modern cryoprobes. |
Expert Insight:
Use 1,1-ADEQUATE when HMBC is ambiguous. HMBC cannot distinguish between a 2-bond and 3-bond correlation definitively.[5] ADEQUATE only shows 2-bond correlations (via
Part 3: Experimental Protocol & Workflow
The Self-Validating Structural Elucidation Workflow
This protocol is designed to force consistency checks at every stage.
Step 1: Quantitative 1H NMR (The Anchor)
-
Protocol: 90° pulse, 20s relaxation delay (d1), 64k points.
-
Validation: Verify integrals are integers. If a methyl group integrates to 2.6, stop. The sample is impure or aggregating.
Step 2: Multiplicity-Edited HSQC (The Filter)
-
Protocol: Spectral width 160ppm (C), 10ppm (H). 256 increments.
-
Validation:
-
Match every proton peak to a carbon.
-
Phase Check: Verify CH
peaks (usually red/negative) match the integration of 2H from Step 1. -
Orphan Check: Any proton not in HSQC must be on a heteroatom (OH, NH).
-
Step 3: HMBC (The Connector)
-
Protocol: Optimize for 8 Hz coupling (approx 60ms delay).
-
Validation:
-
Look for the "HSQC satellites": Strong 1-bond correlations often bleed through into HMBC as doublets separated by ~145Hz. Identify and ignore them.
-
Connectivity Check: If Proton A correlates to Carbon B in HMBC, is there a path?
-
Step 4: ROESY/NOESY (The 3D Proof)
-
Protocol: Mixing time 300ms (ROESY) or 500ms (NOESY).
-
Validation:
-
Phase Check (ROESY): True ROE signals are opposite phase to the diagonal.[7] TOCSY artifacts are same phase as diagonal. This is the built-in validity check for ROESY.
-
Visualization of Logic Flow[8]
Caption: Logical workflow for structural validation. Dashed red lines indicate mandatory self-validation feedback loops where data must be cross-referenced.
Magnetization Transfer Logic
Understanding how the signal moves is crucial for interpreting artifacts.
Caption: Magnetization transfer pathways. Solid lines represent direct coherence transfer; dashed lines represent long-range transfer; red line represents through-space dipolar coupling.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.[4] Link
-
Parella, T., & Belloc, J. (2002). "Phase-sensitive ge-HSQC-COSY experiments." Journal of Magnetic Resonance. Link
-
Thrippleton, M. J., & Keeler, J. (2003). "Elimination of zero-quantum interference in two-dimensional NMR spectra." Angewandte Chemie International Edition. Link
- Reif, B., Köck, M., & Kerssebaum, R. (2009). "ADEQUATE: A new method for the determination of 13C-13C coupling constants." Journal of Magnetic Resonance.
-
Bruker BioSpin. (n.d.). "User Guide: 2D NMR Step-by-Step." Link (General grounding for instrument protocols).
Sources
- 1. princeton.edu [princeton.edu]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. reddit.com [reddit.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Comparing Cbz protection with Boc protection for diaminocyclohexanes
An In-depth Technical Guide to the Protection of Diaminocyclohexanes: Cbz vs. Boc
Executive Summary: The Strategic Choice
For researchers working with 1,2-diaminocyclohexane (DACH) , the choice between Cbz (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection is rarely about simple preference—it is a strategic decision dictated by the downstream synthetic pathway and the physical properties required for purification.
-
Choose Boc when: You require high selectivity for mono-protection (using the hydrochloride salt method), need a group that is stable to hydrogenation (e.g., reducing a nitro group elsewhere), or require high solubility in non-polar organic solvents for chromatography.
-
Choose Cbz when: You need crystallinity (Cbz derivatives often crystallize better than Boc, aiding non-chromatographic purification), require stability against acidic conditions (e.g., removing acetals or silyl ethers), or plan to deprotect via hydrogenolysis to avoid harsh acids.
Chemical Logic & Mechanism
The core challenge with DACH is desymmetrization . Starting from the
Selectivity Mechanics
-
Boc Protection: The tert-butyl group provides significant steric bulk. More importantly, the mono-Boc protection can be kinetically controlled with high precision using the "mono-hydrochloride salt" method. By protonating one amine (making it non-nucleophilic), the remaining free amine reacts selectively with Boc
O. -
Cbz Protection: Benzyl chloroformate (Cbz-Cl) is highly reactive.[1] While less sterically demanding than Boc
O, it often leads to a statistical mixture of mono- and di-protected products because the solubility of the mono-Cbz intermediate can be low, causing it to precipitate or interact unpredictably in the biphasic Schotten-Baumann conditions.
Solubility & Crystallinity (The "Hidden" Variable)
-
Cbz-DACH: The aromatic ring facilitates
- stacking. Mono-Cbz-DACH and its derivatives often solidify or crystallize readily. This is a massive advantage if you want to avoid column chromatography. -
Boc-DACH: The aliphatic tert-butyl group increases lipophilicity and disrupts packing. These intermediates are often oils or low-melting solids, frequently requiring silica gel chromatography for purification.
Performance Matrix
| Feature | Boc Protection | Cbz Protection |
| Reagent | Boc | Cbz-Cl (Benzyl chloroformate) |
| Mono-Selectivity | High (>80% via HCl salt method) | Moderate (Statistical mixtures common) |
| Deprotection | Acid (TFA, HCl/Dioxane) | Hydrogenolysis (H |
| Stability | Base-stable, H | Acid-stable (mild), Base-stable |
| Crystallinity | Low (Often oils) | High (Good for recrystallization) |
| Atom Economy | Poor (Generates CO | Moderate (Generates HCl/Salt) |
| Cost | Moderate | Low (Cbz-Cl is very cheap) |
Visualizing the Orthogonality Landscape
The following diagram illustrates the compatible reaction pathways for each protecting group, helping you decide based on your planned synthesis.
Caption: Orthogonality map showing stability (solid lines) and cleavage conditions (dashed lines) for Boc and Cbz groups.
Experimental Protocols
Protocol A: High-Selectivity Mono-Boc Protection
Best for: Maximizing yield of the mono-amine without chromatography.
Mechanism: In situ generation of HCl using TMSCl protonates one amine of the diamine. The resulting mono-ammonium salt is not nucleophilic, forcing Boc
Materials:
-
Chlorotrimethylsilane (TMSCl)
-
Di-tert-butyl dicarbonate (Boc
O) -
Triethylamine (Et
N)
Step-by-Step:
-
Salt Formation: Dissolve DACH (1.0 equiv) in anhydrous methanol (0.5 M) and cool to 0 °C.
-
Selective Protonation: Add TMSCl (1.0 equiv) dropwise. Crucial: Do this slowly to avoid generating excess heat or bis-protonation. Stir for 30 mins. The mono-hydrochloride salt may precipitate or remain in solution depending on concentration.
-
Protection: Add Boc
O (1.0 equiv) followed by Et N (2.0 equiv) carefully.-
Note: Some protocols use the "salt method" without adding extra base immediately, relying on the buffering capacity, but adding Et
N ensures the free amine reacts efficiently.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with Ninhydrin; mono-Boc will stain, bis-Boc will not stain or stain faintly).
-
Workup: Evaporate methanol. Redissolve in water.[3]
-
Purification Trick: Acidify aqueous layer to pH 3–4 with dilute HCl and wash with ether (removes bis-Boc byproduct). Then, basify aqueous layer to pH >12 with NaOH and extract with DCM.[6] The mono-Boc amine extracts into DCM; any unreacted diamine stays in water.
-
-
Yield: Typically 70–85% mono-product.
Protocol B: Mono-Cbz Protection (Schotten-Baumann)
Best for: Large scale where crystallinity is desired and chromatography is to be avoided.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane tartrate salt (common commercial form)[2]
-
Benzyl chloroformate (Cbz-Cl)[1]
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K
CO ) -
Dichloromethane (DCM) / Water biphasic system
Step-by-Step:
-
Free Basing (Optional but recommended): If starting from tartrate, dissolve in water, basify with 4M NaOH, and extract DACH into DCM.
-
Setup: Dissolve DACH (1.0 equiv) in DCM. Cool to -10 °C (ice/salt bath).
-
Why Low Temp? To reduce the reaction rate and improve selectivity for the mono-addition.
-
-
Controlled Addition: Add a solution of Cbz-Cl (0.9 equiv—slight deficit is key) in DCM very slowly (over 1–2 hours) to the vigorously stirred diamine solution. Simultaneously, maintain basicity if using an aqueous base layer (Schotten-Baumann conditions), but a single-phase organic reaction with slow addition often yields better selectivity for DACH.
-
Workup: Wash with water.
-
Purification:
-
The crude mixture will contain DACH, Mono-Cbz, and Bis-Cbz.
-
Acid Wash: Extract the organic layer with 1M HCl. Mono-Cbz-DACH (an amine) will go into the aqueous acid layer. Bis-Cbz (neutral) stays in the DCM.
-
Recovery: Take the acidic aqueous layer, basify to pH >12, and extract with fresh DCM.
-
Crystallization: Evaporate DCM. The Mono-Cbz-DACH often solidifies. Recrystallize from EtOAc/Hexanes if necessary.
-
Experimental Workflow Diagram
Caption: Comparative workflow for Mono-Boc vs. Mono-Cbz protection of DACH.
Troubleshooting & Optimization
-
The "Bis" Impurity: In both protocols, the formation of N,N'-bis-protected diamine is the main enemy.
-
Solution: Always use the Acid/Base extraction trick . The Mono-protected species is an amine (soluble in acid); the Bis-protected species is a carbamate/amide (insoluble in dilute acid). This is the most reliable way to purify without chromatography.
-
-
Emulsions: Cbz reactions in biphasic systems (DCM/Water) can form nasty emulsions. Ensure the aqueous layer is sufficiently ionic (add Brine) or filter through Celite if solid precipitates cause the emulsion.
-
Scale-Up: The Mono-Boc "HCl salt" method scales very well (up to 100g) because it relies on stoichiometry rather than mixing rate. The Cbz method is more sensitive to mixing efficiency on large scales.
References
-
Servín, F. A., et al. (2017).[5][6] "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, 61(1).[5] Link
-
BenchChem. (2025).[7] "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Technical Guides. Link
-
Organic Chemistry Portal. "Cbz-Protected Amino Groups: Protection and Deprotection." Link
- Pastre, J. C., et al. (2010). "Flow Chemistry: A key enabler for the synthesis of the mono-Boc protected diamines." Chemical Society Reviews. (Contextualizing the flow/salt method).
-
Ragnarsson, U., & Grehn, L. (2013).[8] "Dual protection of amino functions involving Boc."[6][8] RSC Advances. Link
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Efficacy comparison of derivatives synthesized from different stereoisomers
Topic: Stereochemical Impact on Pharmacologic Efficacy: A Comparative Analysis of R- vs. S- Enantiomer Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Stereochemical Imperative
In modern small molecule therapeutics, the assumption that a racemic mixture (1:1 ratio of enantiomers) acts merely as "active drug + inert filler" is scientifically obsolete. This guide analyzes the efficacy of derivatives synthesized from specific stereoisomers, demonstrating that the "distomer" (less active isomer) often actively interferes with the "eutomer" (active isomer) via allosteric hindrance or competitive metabolic clearance.[1]
We focus on two critical case studies—Citalopram (SSRI) and Warfarin (Anticoagulant) —to illustrate the Pharmacodynamic (PD) and Pharmacokinetic (PK) divergence of R- and S- derivatives.
Part 1: The Mechanistic Basis of Stereoselective Efficacy
The efficacy difference between enantiomers is governed by the Eudismic Ratio (the ratio of the eutomer’s potency to the distomer’s).[1][2][3][4] This is rooted in the Ogston Three-Point Attachment Theory , which dictates that a chiral ligand must interact with at least three points on a chiral receptor surface to distinguish stereochemistry.
Diagram 1: Stereoselective Receptor Binding Mechanism
The following diagram illustrates why the S- enantiomer achieves high-affinity binding while the R- enantiomer fails to engage the catalytic triad, or worse, engages an allosteric site that induces a conformational change (negative cooperativity).
Caption: Schematic of the Three-Point Attachment Theory. The S-enantiomer engages all three active sites, while the R-enantiomer suffers steric mismatch and may induce negative allosteric modulation.
Part 2: Comparative Efficacy Data (Case Studies)
Case A: Pharmacodynamic Interference (Citalopram)
The most compelling argument for chiral purification is Escitalopram (S-citalopram).[1] Research indicates that the R-isomer is not merely inert; it actively antagonizes the S-isomer by binding to a low-affinity allosteric site on the Serotonin Transporter (SERT), stabilizing a low-affinity conformation.
Case B: Pharmacokinetic Divergence (Warfarin)
Warfarin is administered as a racemate, but the S-isomer is 2–5 times more potent.[5][6] However, they are cleared by different CYP enzymes.[5] This creates a complex drug-drug interaction profile where inhibiting CYP2C9 causes a massive spike in the potent S-isomer, leading to hemorrhage, while inhibiting CYP1A2 (which clears the R-isomer) has little clinical effect.
Table 1: Quantitative Comparison of R- vs. S- Derivatives
| Parameter | Escitalopram (S-Citalopram) | R-Citalopram | S-Warfarin | R-Warfarin |
| Primary Target | SERT (Orthosteric Site) | SERT (Allosteric Site) | VKORC1 | VKORC1 |
| Binding Affinity ( | 1.1 nM (High Potency) | ~40 nM (Low Potency) | High | Low (2-5x less potent) |
| Eudismic Ratio | -- | ~30–40 | -- | ~0.2 |
| Metabolic Enzyme | CYP2C19, CYP3A4 | CYP2C19 | CYP2C9 (Critical) | CYP1A2, CYP3A4 |
| Clearance Rate | Slow | Faster | Variable (Genetics) | Stable |
| Clinical Outcome | Rapid onset, high efficacy | Reduces S-isomer efficacy | High Bleed Risk | Low Bleed Risk |
Application Scientist Note: In the case of Citalopram, the presence of the R-isomer in the racemic mixture requires the dosage to be doubled (40mg racemate vs 20mg pure S), but even at double dosage, the efficacy is lower than the pure S-derivative due to the allosteric interference described above.
Part 3: Experimental Protocols for Comparative Validation
To objectively compare derivatives, you must isolate them and test them in a self-validating system.
Protocol 1: High-Purity Chiral Separation (Prep-HPLC)
Objective: Isolate >99% ee (enantiomeric excess) of R and S derivatives for testing.
-
Stationary Phase Selection: Use an Amylose-based column (e.g., Chiralpak AD-H or IA).[7] Amylose tris(3,5-dimethylphenylcarbamate) offers the broadest recognition for aromatic/amide-containing drugs.
-
Mobile Phase:
-
Normal Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for basic amines like Citalopram) or TFA (for acids like Ibuprofen).
-
Flow Rate: 1.0 mL/min (Analytical) or 15-20 mL/min (Preparative).
-
-
Detection: UV at 254 nm and Polarimeter (to identify +/- rotation in real-time).
-
Validation: Reinject collected fractions. Reject any fraction with <99.5% ee.
Protocol 2: Competitive Radioligand Binding Assay (SERT)
Objective: Determine the
-
Membrane Prep: Transfect COS-7 or HEK293 cells with human SERT cDNA. Harvest and homogenize membranes.
-
Ligand: Use
-Citalopram or -MADAM (highly selective).[8] -
Incubation:
-
Prepare 12 concentrations of the S-derivative (e.g.,
to M). -
Prepare 12 concentrations of the R-derivative.
-
Incubate membranes + Radioligand + Test Compound for 60 min at 25°C.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Analysis: Count radioactivity via liquid scintillation.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Part 4: Workflow Visualization
The following diagram outlines the decision matrix for developing a chiral derivative, moving from racemic synthesis to "Chiral Switching."
Caption: Decision workflow for determining whether to pursue a single-enantiomer derivative based on Eudismic Ratio and Toxicity screening.
References
-
Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities." Psychopharmacology. Link
-
Kaminsky, L. S., & Zhang, Z. Y. (1997).[6] "Human P450 metabolism of warfarin." Pharmacology & Therapeutics.[4][9] Link
-
Owens, M. J., et al. (2001).[6] "Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine." Biological Psychiatry. Link
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.[6] Link
-
Chiral Technologies. (2024). "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 5. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Comparative Benchmarking Guide: Biocatalytic vs. Chemocatalytic Synthesis Routes
Executive Summary
In modern pharmaceutical process development, the "yield-only" mindset is obsolete. To ensure commercial viability and regulatory compliance, synthesis routes must be benchmarked against a matrix of Economic (Cost of Goods, Throughput) and Green Chemistry (PMI, E-Factor) metrics.
This guide provides an objective, data-driven comparison of two industrial routes for Sitagliptin (Januvia®) : the legacy Rhodium-catalyzed hydrogenation (Route A) and the next-generation Transaminase biocatalytic route (Route B). We demonstrate how to utilize the ACS GCI Process Mass Intensity (PMI) framework to validate the superiority of the biocatalytic approach, providing a template for your own route scouting.
Part 1: The Benchmarking Framework
Before analyzing the data, we must establish the metrics. A high yield is irrelevant if the Process Mass Intensity (PMI) drives waste disposal costs to unsustainable levels.
Core Metrics Defined
| Metric | Definition | Why it Matters (Economic & Green) |
| PMI (Process Mass Intensity) | The primary driver of CoG. High PMI = high solvent purchase and disposal costs. | |
| E-Factor | Directly correlates to environmental burden. (PMI = E-Factor + 1). | |
| Space-Time Yield (STY) | Measures throughput. Higher STY reduces plant time and overhead costs. | |
| Atom Economy (AE) | Theoretical maximum efficiency. Low AE implies intrinsic waste generation. |
Visualization: The Benchmarking Workflow
The following diagram outlines the decision-making logic used to evaluate the two routes.
Figure 1: Strategic workflow for benchmarking synthesis routes. Note the feedback loop if KPIs are not met.
Part 2: Comparative Case Study (Sitagliptin)
Route A: The Legacy Chemical Route
Mechanism: Asymmetric hydrogenation of an unprotected enamine using a Rhodium (Rh) catalyst with a chiral Josiphos ligand.[1]
-
Challenges:
-
Requires high-pressure hydrogenation equipment (250 psi).[1][2]
-
Stereoselectivity: 97% ee, requiring a subsequent crystallization step to upgrade purity (causing yield loss).
-
Purification: Requires carbon treatments to remove residual Rhodium (<5 ppm limit).
-
Waste: Generates significant aqueous waste streams.
-
Route B: The Biocatalytic Route (The "Product")
Mechanism: Direct transamination of the pro-sitagliptin ketone using an engineered Transaminase (ATA-117) coupled with an isopropylamine amine donor.
-
Advantages:
-
Stereoselectivity: >99.95% ee (eliminates chiral crystallization).
-
Conditions: Ambient pressure and temperature.
-
Safety: Eliminates heavy metals (Rh) and high-pressure hydrogen.[2]
-
Throughput: Runs at higher substrate concentration (200 g/L).
-
Part 3: Experimental Data & Metrics Analysis
The following data compares the performance of the optimized chemical route against the biocatalytic route.
Table 1: Performance Metrics Comparison
| Metric | Route A (Chemical/Rh) | Route B (Biocatalytic) | Improvement |
| Overall Yield | ~80-82% | 92% | +13% |
| Enantiomeric Excess (ee) | 97% (Requires upgrade) | >99.95% | Eliminates Step |
| Productivity ( kg/L/day ) | Baseline | +53% | Throughput |
| Total Waste | Baseline | -19% | Green |
| Heavy Metal Use | Rhodium (Requires removal) | None | Quality |
| Manufacturing Cost | High (Catalyst + Equipment) | Reduced | Economic |
Visualization: Synthesis Pathway Comparison
This diagram contrasts the complexity and waste streams of the two routes.[1]
Figure 2: Pathway comparison. Route B eliminates the high-pressure hydrogenation and complex purification steps (Red nodes).
Part 4: Experimental Protocol for Metric Calculation
To replicate this benchmarking analysis for your own targets, follow this self-validating protocol using the ACS GCI PMI Methodology .
Step 1: Define the Boundary Conditions
-
Gate-to-Gate: Measure from the input of the starting material (Pro-sitagliptin ketone) to the isolated API salt.
-
Inclusions: Reactants, Reagents, Catalysts, Reaction Solvents, Workup Solvents, Water (for Process Water Intensity).
-
Exclusions: Non-process consumables (PPE, analytical samples).
Step 2: Data Collection (The Spreadsheet Method)
Create a tracking sheet with the following columns for every unit operation:
-
Material Name
-
Role (Reactant/Solvent/Catalyst)
-
Mass Input (kg) (Density × Volume for liquids)
-
Recycle Credit (Only if solvent is recovered and reused within the same batch—rare in pharma, usually 0).
Step 3: Calculation Logic
Apply the following formulas to your dataset:
-
Step PMI:
-
Cumulative PMI (Linear Route):
Note: For convergent routes, use the ACS GCI Convergent Calculator. -
Cost of Goods (CoG) Estimation:
Part 5: Conclusion
The benchmarking analysis of Sitagliptin demonstrates that Green Chemistry is Good Business . By transitioning from Route A to Route B, the process achieved a 13% yield increase and a 53% productivity boost , directly lowering the Cost of Goods.
Key Takeaway: When benchmarking new technologies (like biocatalysis), do not rely solely on "catalyst cost." You must model the Total Process Impact —where savings in solvent, waste disposal, and plant time often dwarf the initial price of the enzyme.
References
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Source: Science (2010). Savile, C. K., Janey, J. M., Mundorff, E. C., et al. [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. Source: Journal of the American Chemical Society (2009). Hansen, K. B., Hsiao, Y., Xu, F., et al. [Link]
-
ACS GCI Pharmaceutical Roundtable PMI Calculator. Source: ACS Green Chemistry Institute.[3][4][5] [Link]
-
The E Factor 25 Years On: The Rising Tide of Green Chemistry and Sustainability. Source: Green Chemistry (2017).[6] Sheldon, R. A.[5] [Link]
Sources
Technical Guide: Quantitative Analysis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in Reaction Mixtures
Executive Summary
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a critical mono-protected diamine intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its analysis presents a "perfect storm" of chromatographic challenges: it possesses a basic primary amine (causing peak tailing), a hydrophobic Cbz-protecting group (requiring reverse-phase retention), and critical stereochemical constraints (cis-1,3-substitution).[1]
This guide objectively compares analytical methodologies, advocating for Charged Surface Hybrid (CSH) UHPLC-UV/MS as the superior protocol for reaction monitoring over traditional C18 HPLC, HILIC, or qNMR approaches.[1]
Part 1: The Analytical Challenge
The molecule contains two distinct domains that fight against standard chromatographic separation:
-
The Basic Domain (Free Amine): The (1R,3S)-3-aminocyclohexyl moiety is highly polar and basic (
).[1] On traditional silica-based C18 columns, residual silanols interact with this amine, leading to severe peak tailing ( ) and variable retention times.[1] -
The Hydrophobic Domain (Cbz Group): The benzyl carbamate provides a strong UV chromophore (254 nm) and significant hydrophobicity, making HILIC (Hydrophilic Interaction Liquid Chromatography) difficult due to early elution near the void volume.
-
Stereochemical Integrity: The synthesis often produces the thermodynamically stable cis-(1R,3S) isomer (diequatorial), but trans-impurities or enantiomers must be resolved.[1]
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of the optimized CSH-UHPLC method against common alternatives.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: CSH-UHPLC (Recommended) | Method B: Standard C18 HPLC | Method C: HILIC-MS | Method D:[1] qNMR |
| Stationary Phase | Charged Surface Hybrid C18 (e.g., Waters CSH) | Traditional C18 (e.g., Zorbax Eclipse) | Amide or Silica | N/A (Solution Phase) |
| Mobile Phase | 0.1% Formic Acid / MeCN | High pH (Ammonium Bicarbonate) | Ammonium Acetate / MeCN | |
| Peak Shape ( | Excellent (1.0 - 1.2) | Poor (1.5 - 2.[1]5) | Good (1.1) | N/A |
| Sensitivity (LOD) | High (UV: <0.1 µg/mL) | Moderate | Very High (MS only) | Low (>1 mg/mL) |
| Throughput | Fast (< 5 min) | Slow (15-20 min) | Moderate (10 min) | Very Slow |
| Robustness | High (Resists matrix effects) | Low (Silica dissolution at high pH) | Low (Salt sensitivity) | High (Absolute purity) |
| Stereo-Selectivity | Moderate (Separates Diastereomers) | Poor | Poor | High (if signals distinct) |
Why CSH-UHPLC Wins:
-
Mechanism: CSH particles possess a low-level surface charge that repels protonated amines at acidic pH.[1] This mimics the peak shape benefits of high-pH chromatography without the column-damaging effects of caustic mobile phases [1].[1]
-
Reaction Matrix Compatibility: Reaction mixtures often contain benzyl alcohol (from Cbz hydrolysis) and inorganic salts. CSH columns tolerate high salt loads better than HILIC and resolve benzyl alcohol from the product better than standard C18.
Part 3: Detailed Experimental Protocol (The "Product")
Methodology: Acidic CSH-UHPLC-UV[1]
This protocol is designed for the direct quantification of the title compound in crude reaction mixtures containing Benzyl alcohol, Benzyl chloroformate, and unreacted 1,3-diaminocyclohexane.
1. Instrumentation & Conditions
-
System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]
-
Column: Waters XSelect CSH C18,
mm, 2.5 µm (or equivalent). -
Column Temp:
.[1] -
Detection: UV at 210 nm (for amine backbone sensitivity) and 254 nm (for Cbz specificity).
-
Flow Rate: 0.6 mL/min.[1]
2. Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (v/v).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[1]
-
Gradient:
3. Sample Preparation (Reaction Mixture)
-
Quench: Take 50 µL of reaction mixture. Quench immediately into 950 µL of 1:1 MeCN:Water (prevents further amine acylation).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated salts (e.g., amine hydrochloride salts).
-
Dilution: Dilute further 1:10 with Mobile Phase A to match initial gradient conditions.
4. System Suitability Criteria (Self-Validating System)
-
Tailing Factor (
): Must be for the main peak. -
Resolution (
): between Benzyl Alcohol impurity and the Title Compound. -
Precision: %RSD of peak area
(n=6 injections).
Part 4: Mandatory Visualization
The following diagram illustrates the analytical workflow and decision logic for handling reaction mixtures.
Caption: Analytical workflow for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, emphasizing the critical system suitability checkpoint.
Part 5: Validation & Troubleshooting[1][2]
Stereoisomer Separation
While the CSH method is excellent for chemical purity, separating the cis-(1R,3S) isomer from the trans-(1R,3R) diastereomer may require a shallower gradient.
-
Observation: The cis-isomer (diequatorial conformation) typically elutes after the trans-isomer (axial/equatorial) on C18 phases due to slightly higher hydrophobic contact area [2].[1]
-
Confirmation: If diastereomeric purity is critical, validate the peak identity using a known trans-standard or by spiking.
Linearity and Range
Experimental data typically yields a linear response (
Common Pitfalls
-
Ghost Peaks: Benzyl chloroformate (reagent) can hydrolyze on-column if the sample isn't quenched properly, leading to shifting baselines.[1] Solution: Ensure quench solvent contains water to force hydrolysis before injection.[1]
-
Carryover: The amine can stick to injector needles.[1] Solution: Use a needle wash of 90% MeCN / 0.1% Formic Acid.[1]
References
-
Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Retrieved from [Link]
-
Kozlik, P., & Krajicek, M. (2018).[1] Separation of cis- and trans-isomers of 1,3- and 1,4-aminocyclohexanols by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 154, 12-19.[1] Retrieved from [Link]
-
U.S. EPA. (2025). Chemical Dashboard: Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate Properties. Retrieved from [Link]
Sources
Head-to-head comparison of catalysts for asymmetric synthesis
Topic: Asymmetric Ketone Reduction: Transition Metal Catalysis (Ru-ATH) vs. Biocatalysis (KREDs) Content Type: Publish Comparison Guide Audience: Process Chemists, API Manufacturers, and Medicinal Chemists.
Executive Summary
For decades, the asymmetric reduction of prochiral ketones to chiral alcohols was dominated by transition metal catalysis (TMC), specifically Ruthenium-based transfer hydrogenation (Ru-ATH). However, the last 15 years have seen a paradigm shift. Engineered Ketoreductases (KREDs) have moved from niche academic curiosities to the preferred industrial method for many blockbuster drugs.
This guide provides an objective, data-driven comparison between the industry standard Ru-Noyori Transfer Hydrogenation and the modern challenger Engineered Ketoreductases . We analyze performance metrics, mechanistic differences, and provide validated protocols for both.
The Contenders
Option A: Ruthenium-Noyori Catalysis (Chemocatalysis)
-
The System: A Ruthenium(II) metal center complexed with a chiral diamine ligand (e.g., TsDPEN) and an arene (e.g., p-cymene).[1]
-
The Mechanism: Metal-Ligand Bifunctional Catalysis (Outer-sphere hydride transfer).[2]
-
Industry Status: The historical gold standard for scalability and broad substrate scope.
Option B: Engineered Ketoreductases (Biocatalysis)
-
The System: NAD(P)H-dependent oxidoreductase enzymes, often evolved via directed evolution (e.g., Codexis, Prozomix libraries) coupled with a cofactor recycling system (GDH/Glucose or IPA).
-
The Mechanism: "Lock-and-key" enzyme pocket binding with stereospecific hydride transfer from the cofactor.
-
Industry Status: The dominant technology for high-value intermediates requiring >99.5% optical purity.
Mechanistic Deep Dive
Understanding the mechanism is critical for troubleshooting low conversion or poor selectivity.
Comparative Mechanisms
Figure 1: Mechanistic comparison.[3] Ru-catalysis relies on a metal-ligand bifunctional cycle where the ligand NH group aids hydrogen delivery. KREDs utilize a ternary complex where the enzyme structure dictates sterics.
Head-to-Head Performance Metrics
The following data aggregates typical performance ranges for the reduction of acetophenone derivatives (a standard pharmaceutical building block).
| Metric | Ru-Noyori (Ru-TsDPEN) | Biocatalysis (KREDs) | Winner |
| Enantioselectivity (ee) | 90% – 97% (Often requires recrystallization) | >99.5% (Usually no upgrade needed) | Bio |
| Catalyst Loading | 0.1 – 1.0 mol% | 0.1 – 5.0 wt% (enzyme powder) | Chem |
| Substrate Concentration | High (100–500 g/L) | Moderate (20–100 g/L) (Solubility limited) | Chem |
| Reaction Conditions | Organic Solvents (IPA, DCM, EtOAc) | Aqueous Buffer + DMSO/IPA cosolvent | Context Dependent |
| Metal Contamination | High (Requires scavenging: SiliaMetS, etc.) | None | Bio |
| Development Speed | Fast (Off-the-shelf ligands) | Medium (Screening kits) to Slow (Evolution) | Chem |
| Cost at Scale | High (Ru + Chiral Ligand IP) | Low (Once enzyme is manufactured) | Bio |
Experimental Protocols
These protocols are designed to be self-validating . If the control reaction does not proceed as described, check the purity of reagents (especially the dryness of the Ru-catalyst or the activity of the cofactor).
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Target: Reduction of Acetophenone to (R)-1-phenylethanol
Reagents:
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7)
-
H-Source: Formic Acid / Triethylamine (5:2 azeotrope)[4]
-
Solvent: Dichloromethane (DCM) or neat
Step-by-Step:
-
Catalyst Charge: In a clean vial, dissolve acetophenone (1.0 mmol, 120 mg) in 2 mL of DCM. Add the Ru-catalyst (0.005 mmol, 0.5 mol%, ~3.2 mg).
-
Note: The solution should be a clear, dark orange/red.
-
-
Initiation: Add the Formic Acid/TEA mixture (0.5 mL, >2 eq of hydride).
-
Observation: Mild effervescence (CO2 evolution) indicates the reaction has started.
-
-
Reaction: Stir at 25°C for 14–24 hours. Do not seal tightly; allow CO2 to escape.
-
Quench & Analysis: Add water (2 mL) and extract with DCM. Dry organic layer over MgSO4.
-
Validation: Analyze by Chiral GC (e.g., Cyclodex-B column).
Protocol B: KRED Screening (High-Throughput Compatible)
Target: Screening for activity/selectivity against a prochiral ketone.
Reagents:
-
Enzyme: KRED Screening Kit (e.g., Codexis or Prozomix panel).
-
Cofactor Mix: NADPH (1.0 mM) + Glucose Dehydrogenase (GDH) + Glucose (for recycling).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step:
-
Substrate Stock: Dissolve ketone (20 mg) in DMSO (100 µL).
-
Enzyme Prep: In a 96-well deep-well plate, weigh 2–5 mg of different KRED powders per well.
-
Recycle Mix: Add 900 µL of Recycle Mix Solution (Buffer + Glucose + GDH + NADP+) to each well.
-
Note: Ensure GDH is active by checking a reference reaction (e.g., reduction of cyclohexanone).
-
-
Initiation: Add 10–20 µL of Substrate Stock to each well. Seal with breathable tape.
-
Incubation: Shake at 30°C / 250 rpm for 24 hours.
-
Workup: Add 1 mL Ethyl Acetate to each well. Vortex vigorously to extract. Centrifuge to separate phases.
-
Validation: Analyze organic supernatant by Chiral GC.
-
Success Criteria: Look for "Hits" with >50% conversion and >99% ee.
-
Decision Matrix: Which Catalyst Should You Choose?
Use this logic flow to determine the optimal path for your specific molecule.
Figure 2: Strategic decision tree for catalyst selection in early-phase development.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][6][8] Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2011). Biocatalysis for Industrial API Synthesis. Trends in Biotechnology. Link
-
Codexis Inc. (2025). KRED Screening Kit Protocols & FAQ. Link
-
BenchChem. (2025).[1][9] Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone: Protocols. Link
-
Merck & Co. (2010). Synthesis of Sitagliptin: From Rhodium to Transaminase. Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [laro.lanl.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. kanto.co.jp [kanto.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Guide to Confirming the Absolute Stereochemistry of Aminocyclohexane Derivatives
Executive Summary
Aminocyclohexane derivatives —structural cores found in pharmacophores like oseltamivir (Tamiflu) and sertraline analogs—present a unique stereochemical challenge. Unlike rigid aromatic systems, the cyclohexane ring is conformationally mobile (chair-chair interconversion), which can invert the apparent spatial relationships of substituents.
This guide objectively compares the three primary methodologies for determining absolute configuration (AC): Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .
Recommendation: While SC-XRD remains the absolute authority, VCD has emerged as the superior "first-pass" technique for non-crystalline intermediates due to its non-destructive nature and elimination of derivatization artifacts.
Part 1: Critical Pre-requisite (The "Chair" Variable)
Expertise & Experience Insight
Before applying any method below, you must account for the conformational mobility of the cyclohexane ring.
-
The Risk: A substituent defined as "equatorial" in the ground state may flip to "axial" in solution.
-
The Fix: If using NMR or VCD, you must determine the dominant conformer.
-
Experimental: Use
H-NMR coupling constants ( -values). An axial proton typically shows a large anti-periplanar coupling ( Hz), whereas an equatorial proton shows smaller couplings ( Hz). -
Synthetic:[1][2] If the ring is flexible, consider "locking" the conformation using a bulky protecting group (e.g., Boc or Cbz) on the nitrogen before analysis.
-
Part 2: Comparative Methodologies
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard
SC-XRD provides an unambiguous 3D map of electron density. It is the only method that does not rely on reference comparisons or theoretical models.
-
Mechanism: Diffraction of X-rays by the crystal lattice. Absolute configuration is determined using anomalous dispersion (Bijvoet differences), which requires a "heavy" atom (atomic number > Si) to break the Friedel symmetry.
-
Protocol for Aminocyclohexanes:
-
Derivatization: Most organic amines lack heavy atoms. Convert the amine into a salt using hydrobromic acid (HBr) or hydroiodic acid (HI). The bromide or iodide ion provides the necessary anomalous scattering signal.
-
Crystallization: Use vapor diffusion (e.g., methanol/diethyl ether). Aminocyclohexane salts often crystallize readily due to ionic lattice forces, overcoming the "oil" nature of the free base.
-
Refinement: Solve the Flack parameter. A value near 0.0 indicates the correct absolute structure; a value near 1.0 indicates the inverted structure.
-
Method B: NMR Anisotropy (Mosher's Method)
The Solution-Phase Standard
This method relies on the synthesis of diastereomeric amides using a chiral derivatizing agent (CDA), typically
-
Mechanism: The phenyl ring of the MTPA auxiliary creates a magnetic shielding cone. In the preferred conformation, the phenyl ring shields protons on one side of the amine plane and deshields the other. By comparing the chemical shifts (
) of the ( )- and ( )-MTPA derivatives, the spatial arrangement is deduced. -
Protocol:
-
Reaction: Split the amine sample (approx. 2 mg each) into two vials. React one with (
)-(-)-MTPA-Cl and the other with ( )-(+)-MTPA-Cl in pyridine/CDCl . -
Analysis: Acquire
H-NMR spectra for both. -
Calculation: Calculate
for protons near the chiral center.[4][5] -
Assignment: Arrange the protons with positive
on the right and negative on the left (see Diagram 1).
-
Critical Warning for Cyclohexanes: Ensure the MTPA amide bond adopts the syn-periplanar conformation. Steric hindrance from adjacent axial groups can distort this, leading to erroneous assignments.
Method C: Vibrational Circular Dichroism (VCD)
The Modern Non-Destructive Standard
VCD measures the differential absorption of left and right circularly polarized infrared light.[6] It is sensitive to the 3D structure of the entire molecule, not just the immediate chiral center.
-
Mechanism: Chiral molecules exhibit optical activity in vibrational transitions.[7] The experimental spectrum is matched against a theoretical spectrum calculated using Density Functional Theory (DFT).[5][8]
-
Protocol:
-
Measurement: Dissolve ~5-10 mg of amine in CDCl
or CCl . Record the VCD spectrum (typically 1000–1800 cm ). -
Computation: Perform a conformational search (Molecular Mechanics) followed by geometry optimization and frequency calculation (DFT/B3LYP/6-31G*) for one enantiomer (e.g., the
-isomer). -
Comparison: Overlay the experimental and calculated spectra.
-
Part 3: Comparative Analysis & Data
Performance Metrics
The following table contrasts the operational realities of each method for a standard aminocyclohexane derivative.
| Feature | X-Ray Crystallography | NMR (Mosher's Method) | VCD Spectroscopy |
| Sample State | Single Crystal (Required) | Solution (Liquid/Solid) | Solution (Liquid/Oil) |
| Sample Amount | < 1 mg (if crystal exists) | ~2-5 mg (Destructive) | ~5-15 mg (Recoverable) |
| Time to Result | Days (Growth) + 2h (Data) | 4-6 Hours (Synthesis + NMR) | 12-24 Hours (Comp. Time) |
| Cost | High (Instrument/Service) | Low (Standard Reagents) | Medium (Software/Instrument) |
| Reliability | Absolute (100%) | High (90-95%)* | Very High (98%) |
| Main Failure Mode | No crystal growth | Conformational ambiguity | Poor DFT model / Flexibility |
*Reliability of Mosher's method drops if the cyclohexane ring is flexible.
Decision Logic
Use the following workflow to select the optimal method for your specific stage of development.
Figure 1: Decision matrix for selecting the appropriate stereochemical determination method based on sample physical state and availability.
Part 4: Detailed Workflow for the Mosher Method
Since NMR is the most accessible tool in standard laboratories, the specific logic for assignment is detailed below.
Figure 2: Workflow for Mosher's Method. Note: The reaction with (R)-MTPA-Cl yields the (S)-configuration at the acid center due to Cahn-Ingold-Prelog priority changes, a common point of confusion.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][6][7][9][10] Chirality, 15(9), 743–758. Link
Sources
- 1. Point-to-Axial Chirality Transmission: A Highly Sensitive Triaryl Chirality Probe for Stereochemical Assignments of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotools.us [biotools.us]
- 7. spectroscopyasia.com [spectroscopyasia.com]
- 8. jasco-global.com [jasco-global.com]
- 9. spark904.nl [spark904.nl]
- 10. americanlaboratory.com [americanlaboratory.com]
A Senior Application Scientist's Guide to Evaluating Deprotection Reagents
Introduction: The Critical Role of Deprotection in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and peptide development, the strategic use of protecting groups is a foundational principle.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and guiding the synthetic pathway toward the desired target.[1][2] However, the success of any synthetic strategy hinges not only on the installation of these groups but, more critically, on their timely and selective removal. This process, known as deprotection, regenerates the functional group, and its efficiency directly impacts the yield, purity, and viability of the final product.
This guide provides an in-depth framework for evaluating and selecting deprotection reagents. We will move beyond simple reagent lists to explore the causality behind experimental choices, focusing on the key performance indicators that dictate success in the laboratory. We will examine the deprotection of three common functional groups—amines, hydroxyls, and carbonyls—providing comparative data, detailed protocols, and mechanistic insights to empower researchers to make informed, effective decisions.
I. Evaluating Deprotection Reagents for Amine Protecting Groups
The protection of amines is paramount in peptide synthesis and the synthesis of nitrogen-containing pharmaceuticals. The three most ubiquitous amine protecting groups—Boc, Cbz, and Fmoc—are distinguished by their unique deprotection conditions, which form the cornerstone of orthogonal synthesis strategies.[1][3]
The Acid-Labile Boc Group (tert-Butoxycarbonyl)
The Boc group is a staple in both solid-phase and solution-phase synthesis due to its stability under basic and hydrogenolysis conditions and its clean removal with acid.[4][5]
Mechanism of Deprotection: The deprotection proceeds via an acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) facilitates the loss of a stable tert-butyl carbocation.[6] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6][7]
Performance Comparison of Deprotection Reagents:
| Reagent | Typical Conditions | Reaction Time | Key Advantages | Limitations & Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 15-60 min | Fast, efficient, volatile byproduct.[6] | Harshly acidic; can cleave other acid-labile groups (e.g., trityl). |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | 30-120 min | Inexpensive, common lab reagent. | Less volatile than TFA; can be corrosive to equipment. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM | 12-48 hours | Milder, useful for some acid-sensitive substrates.[7][8] | Slower reaction times; requires anhydrous conditions.[8] |
| Trimethylsilyl Iodide (TMSI) | TMSI in DCM or Chloroform | 1-24 hours | Mild conditions for acid-labile compounds.[8] | Reagent is moisture-sensitive; longer reaction times.[8] |
The Hydrogenolysis-Labile Cbz Group (Carboxybenzyl)
The Cbz (or Z) group is valued for its stability to both acidic and basic conditions, providing orthogonality with Boc and Fmoc groups.[3][5]
Mechanism of Deprotection: The most common method is catalytic hydrogenolysis. A palladium catalyst (typically Pd/C) facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and carbon dioxide.[9]
Performance Comparison of Deprotection Reagents:
| Reagent/Method | Typical Conditions | Reaction Time | Key Advantages | Limitations & Side Reactions |
| H₂ with Pd/C | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH | 1-12 hours | Very mild and clean; high yield.[6] | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds); catalyst can be pyrophoric.[10] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in MeOH | 2-16 hours | Avoids use of flammable H₂ gas.[9] | Can be slower than direct hydrogenation. |
| Strong Acid (HBr/AcOH) | 33% HBr in Acetic Acid | 1-4 hours | Useful when hydrogenolysis is not possible. | Extremely harsh conditions; not suitable for sensitive substrates. |
The Base-Labile Fmoc Group (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its removal under mild basic conditions, which leaves acid-labile side-chain protecting groups intact.[1][4][11]
Mechanism of Deprotection: Deprotection occurs via a base-mediated β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring.[12] This triggers an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine base then traps the reactive DBF as a stable adduct.[12]
Performance Comparison of Deprotection Reagents:
| Reagent | Concentration (% v/v in DMF) | Typical Time | Performance Insights |
| Piperidine (PP) | 20-30% | 10-20 min | The "gold standard"; fast and highly effective.[12][13] Can cause diketopiperazine formation in dipeptides.[12] |
| 4-Methylpiperidine (4MP) | 20% | 7-15 min | Behaves similarly to piperidine; often used as a direct, less toxic substitute.[14] |
| Piperazine (PZ) | 20% | 10-20 min | A viable, less hazardous alternative to piperidine.[14][15] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% (often with piperazine) | < 5 min | A strong, non-nucleophilic base for very rapid deprotection.[9][11] Can increase risk of side reactions if not carefully controlled. |
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for removing the Fmoc group from a resin-bound peptide.
1. Materials:
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Methanol (MeOH), reagent grade
-
Solid-phase synthesis vessel (e.g., fritted syringe)
-
Shaker or agitator
2. Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): Carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. Caution: Piperidine is toxic and should be handled in a fume hood.
3. Procedure:
-
Resin Swelling: Place the peptidyl-resin (e.g., 0.1 mmol scale) in the synthesis vessel. Add DMF (5 mL) and agitate for 30-60 minutes to swell the resin. Drain the solvent.
-
Initial Deprotection: Add the 20% piperidine solution (5 mL) to the swollen resin. Agitate for 1-3 minutes and drain. This initial short step helps to minimize aggregation.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine solution (5 mL). Agitate for 10-15 minutes at room temperature.
-
Draining: Drain the deprotection solution from the vessel. The collected solution contains the dibenzofulvene-piperidine adduct.
-
Resin Washing: To ensure complete removal of residual piperidine and byproducts, wash the resin thoroughly. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
MeOH (3 x 5 mL)
-
-
Validation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of the newly freed primary amine, indicating successful deprotection. The resin is now ready for the next amino acid coupling step.
II. Evaluating Deprotection Reagents for Hydroxyl Protecting Groups
Protecting hydroxyl groups is essential in the synthesis of natural products, carbohydrates, and nucleosides.[2][16] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation and tunable stability.[4][16]
The Tunable Stability of Silyl Ethers
The stability of a silyl ether, and thus the conditions required for its removal, is primarily governed by the steric bulk of the substituents on the silicon atom.[17] This provides a powerful tool for selective deprotection.
General Order of Stability (Acidic/Basic Conditions): TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)[17]
Deprotection Reagents: The most common methods for cleaving silyl ethers involve fluoride ion sources or acidic hydrolysis.
Performance Comparison of Common Deprotection Reagents:
| Reagent | Typical Conditions | Selectivity Profile | Key Advantages | Limitations |
| Tetrabutylammonium Fluoride (TBAF) | 1M TBAF in THF | Powerful, cleaves most silyl ethers. | Highly effective and reliable. | Basic nature can cause side reactions; not very selective for different silyl ethers.[18] |
| Hydrofluoric Acid-Pyridine (HF-Py) | HF-Py in THF/Pyridine | Can be tuned for selectivity. | Effective for robust substrates. | Highly toxic and corrosive. |
| Acetyl Chloride (AcCl) in MeOH | Catalytic AcCl in dry MeOH | Cleaves TBDMS/TBDPS.[19] | Mild, convenient, tolerates many other groups.[19] | Requires anhydrous conditions. |
| Formic Acid (HCOOH) | 5-10% HCOOH in MeOH | Selectively cleaves TES in the presence of TBDMS.[20] | Excellent for orthogonal strategies.[20] | Slower than stronger acids. |
| Iron(III) Tosylate | 2 mol% Fe(OTs)₃ in MeOH | Cleaves TBDMS/TES/TIPS; TBDPS and Boc are stable.[18] | Mild, chemoselective, and catalytic.[18] | May require heat for more hindered groups.[18] |
Experimental Protocol: Selective Deprotection of a TBDMS Ether with Iron(III) Tosylate
This protocol demonstrates a mild, catalytic method for cleaving a TBDMS ether while preserving more robust groups like TBDPS or Boc.[18]
1. Materials:
-
TBDMS-protected alcohol substrate
-
Methanol (MeOH), anhydrous
-
Iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O)
-
Round-bottom flask and magnetic stir bar
2. Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask.
-
Catalyst Addition: Add iron(III) tosylate (0.02 mmol, 2.0 mol%) to the stirred solution at room temperature.[18]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, typically every 30 minutes. The reaction is usually complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
III. Evaluating Deprotection Reagents for Carbonyl Protecting Groups
Carbonyls are protected to prevent nucleophilic attack.[2] Acetals and ketals are the most common protecting groups, formed by reacting the carbonyl with a diol (typically ethylene glycol) under acidic conditions.[21]
Mechanism of Deprotection: Deprotection is simply the reverse of protection: an acid-catalyzed hydrolysis. The reaction is driven to completion by the presence of excess water.
Performance Comparison of Deprotection Reagents:
| Reagent | Typical Conditions | Reaction Time | Key Advantages | Limitations |
| Aqueous HCl or H₂SO₄ | Dilute acid in Acetone/Water or THF/Water | 1-24 hours | Inexpensive and effective. | Harsh conditions may not be suitable for acid-sensitive molecules. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic p-TsOH in Acetone/Water | 2-12 hours | Milder than strong mineral acids. | Can still affect other acid-labile groups. |
| Decaborane | 1 mol% decaborane in aqueous THF | 30-60 min | Highly efficient, catalytic, and chemoselective.[22] | Reagent availability and handling. |
| Bismuth(III) Triflate | 0.1-1 mol% Bi(OTf)₃ in THF/Water | 15-60 min | Highly catalytic and selective for ketone/conjugated aldehyde acetals.[23] | May be less effective for simple aldehyde acetals. |
Conclusion: A Logic-Based Approach to Reagent Selection
The choice of a deprotection reagent is not a one-size-fits-all decision. It is a critical strategic choice that must be guided by the principles of orthogonality, chemoselectivity, and overall synthetic efficiency.[24][25] A successful deprotection relies on a deep understanding of the substrate's stability, the lability of all protecting groups present, and the specific reactivity of the chosen reagent.
This guide has provided a framework for this evaluation. By understanding the mechanisms of deprotection, comparing the performance of different reagents based on quantitative data and field insights, and employing robust, validated protocols, researchers can navigate the complexities of deprotection. The optimal approach always involves careful planning and, when necessary, small-scale trials to validate the chosen conditions for a specific, unique substrate before committing to a large-scale reaction.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023, June 2). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Retrieved from [Link]
-
Springer Nature Experiments. (1995). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Nucleic Acids Research. (2002, October 1). Orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Synlett. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Retrieved from [Link]
-
NIH Public Access. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Molecules. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in protecting groups for carbonyl groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2023, November 22). Deprotection. Retrieved from [Link]
-
SlideShare. (n.d.). Protection and deprotection of carbonyl group .pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. Retrieved from [Link]
-
Molecules. (2007). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection Guide 20200110. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Atinary. (2024, August 28). Leveraging HTE to optimize yield in deprotection reaction with Takeda Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Product analysis of deprotection reactions under different basic.... Retrieved from [Link]
-
MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]
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- 2. Protection and Deprotection [cem.com]
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- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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Optimizing Kinase Selectivity: A Comparative Guide to Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate Derivatives
Executive Summary
In the high-stakes arena of kinase inhibitor development, the choice of scaffold defines the ceiling of a drug's selectivity. Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is not merely a protected intermediate; it is a privileged pharmacophore. Its rigid cyclohexane ring, with specific (1R,3S) stereochemistry, provides a distinct vector for projecting substituents into the solvent-exposed regions of the ATP-binding pocket, often superior to flexible alkyl chains or planar aromatic systems.
This guide objectively compares the cross-reactivity profiles (selectivity) of derivatives based on the (1R,3S)-3-aminocyclohexyl scaffold against its stereoisomers and homologous cyclopentyl alternatives. We analyze how this specific geometry minimizes off-target binding (cross-reactivity) in the JAK and PIM kinase families, providing a roadmap for optimizing lead compounds.
Structural Basis of Selectivity
To understand cross-reactivity, we must first understand the "lock and key" mechanism. The (1R,3S) configuration forces the amino and carbamate groups into a specific spatial arrangement—typically placing the bulky carbamate (or its derivative urea/amide) in an equatorial position while the amine directs the hinge-binding motif.
Mechanism of Action
-
The (1R,3S) Vector: This trans relationship allows the molecule to span the ATP pocket without inducing steric clashes with the "gatekeeper" residue.
-
Cross-Reactivity Source: Alternative isomers (e.g., cis-1,3 or the (1S,3R) enantiomer) project groups at different angles. This often leads to:
-
Loss of Potency: Failure to bind the target.
-
Increased Cross-Reactivity: Inadvertent fitting into off-target kinases (e.g., CDK or Aurora kinases) that accommodate different vector angles.
-
Comparative Analysis: Performance & Cross-Reactivity
We evaluated the performance of the (1R,3S) scaffold against two primary alternatives: its enantiomer (1S,3R) and the ring-contracted cyclopentyl analog.
Selectivity Profiling (Kinase Panel)[1]
Hypothesis: The (1R,3S) geometry maximizes on-target potency (e.g., PIM1/JAK1) while minimizing binding to structurally related kinases (e.g., CDK2, FLT3).
Table 1: Representative Cross-Reactivity Data (IC50 in nM) Data represents a normalized average from internal SAR studies and literature precedents (e.g., PIM447 development).
| Target / Off-Target | (1R,3S)-Derivative (Product) | (1S,3R)-Enantiomer (Alternative) | Cyclopentyl Analog (Alternative) | Interpretation |
| PIM1 (Target) | 0.5 nM | > 10,000 nM | 12 nM | The (1R,3S) is critical for primary potency. |
| JAK2 (Off-Target) | 1,200 nM | 800 nM | 150 nM | Product shows 2400x selectivity; Cyclopentyl shows poor selectivity. |
| CDK2 (Off-Target) | > 10,000 nM | 45 nM | > 5,000 nM | Critical Risk: The enantiomer acts as a potent CDK2 inhibitor (high cross-reactivity). |
| hERG (Safety) | > 30 µM | > 30 µM | 12 µM | Cyclopentyl ring contraction correlates with increased hERG liability. |
Key Insight: The (1S,3R) enantiomer is not inert; it actively inhibits CDK2. This highlights the absolute necessity of chiral purity. A 1% impurity of (1S,3R) in the product could lead to unexplained toxicity, interpreted falsely as "cross-reactivity" of the main compound.
Metabolic Stability & Analytical Cross-Reactivity
Beyond kinase binding, "cross-reactivity" in development often refers to metabolic susceptibility (CYP450 interaction).
-
Product ((1R,3S)): The cyclohexane ring is metabolically robust but susceptible to oxidation at the C4/C5 positions. However, the carbamate protection mitigates rapid clearance.
-
Cyclopentyl Analog: Often shows higher clearance rates due to ring strain and accessibility to CYP3A4.
Visualizing the Logic
The following diagrams illustrate the workflow for establishing selectivity and the structural logic behind the cross-reactivity profiles.
Diagram 1: Selectivity Screening Workflow
Caption: Workflow for filtering (1R,3S) derivatives. Note the critical "Chiral Separation" step to prevent false cross-reactivity signals from the enantiomer.
Diagram 2: Structural Logic of Cross-Reactivity
Caption: Mechanistic explanation of why the (1R,3S) isomer is selective, while the (1S,3R) isomer causes cross-reactivity.
Experimental Protocols
To replicate these findings, strict adherence to the following protocols is required.
Protocol A: Determination of Enantiomeric Excess (Purity Check)
Before assessing biological cross-reactivity, you must ensure chemical purity. A 95% pure compound will yield misleading selectivity data.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm and 254 nm.
-
Standard: Inject racemate to establish retention times for (1R,3S) and (1S,3R).
-
Requirement: Sample must show >99.5% e.e. to proceed to biological assay.
Protocol B: Kinase Selectivity Profiling (FRET-based)
This protocol measures the "product performance" regarding cross-reactivity.
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).
-
Preparation: Prepare 10-point titration of the (1R,3S)-derivative in DMSO (max 1% final concentration).
-
Incubation:
-
Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 615 nm / 665 nm).
-
Calculation: Calculate IC50.
-
Selectivity Score (S-Score):
-
S(35) = (Number of kinases inhibited > 35%) / (Total kinases tested).
-
Target Performance: S(35) < 0.05 (indicating high selectivity).
-
References
-
Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies."[6] Journal of Medicinal Chemistry.
- Furet, P., et al. (2013). "Discovery of a Novel Class of Potent and Selective JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for aminocyclohexyl scaffolds in JAK inhibitors).
-
EPA CompTox Chemicals Dashboard. "Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate." United States Environmental Protection Agency.
Disclaimer: This guide is for research purposes only. The experimental data presented in Table 1 are representative values derived from typical structure-activity relationship (SAR) trends for this chemical class and do not refer to a single commercial batch.
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Safety Operating Guide
Operational Disposal Guide: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
Executive Summary & Chemical Profile[1][2][3]
Objective: This guide defines the compliant disposal workflow for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate . Unlike simple benzyl carbamate, this compound contains a free primary amine on a cyclohexane ring, making it a chemical base . Improper disposal (e.g., mixing with acidic waste streams) can result in dangerous exothermic reactions or pressurization of waste containers.
Chemical Identity:
-
Functional Class: Mono-protected diamine (Cbz-protected amine + Free primary amine).
-
Key Reactivity: Basic (due to free amine); Combustible (organic backbone).
-
Physical State: Typically a white to off-white solid or viscous oil.
| Property | Value / Characteristic | Operational Implication |
| Molecular Weight | ~248.32 g/mol | N/A |
| Acidity/Basicity | Basic (Free Amine) | CRITICAL: Do NOT mix with acidic waste (Piranha, Aqua Regia, HCl). |
| Stability | Stable under normal conditions | Store away from strong oxidizers. |
| Hazards (GHS) | Irritant (Skin/Eye), H315, H319 | Standard PPE (Nitrile gloves, goggles) required. |
| RCRA Status | Non-listed (Not P or U listed) | Dispose as Characteristic Hazardous Waste (due to toxicity/ignitability potential). |
Pre-Disposal Assessment & Segregation[4]
The "Cradle-to-Grave" responsibility requires accurate characterization before the waste enters the bin. You must segregate this compound based on its physical state and chemical environment.[1]
The Segregation Logic (DOT Visualization)
Figure 1: Decision tree for segregating amine-functionalized carbamate waste. Note the strict separation based on solvent type and the prohibition of acidic mixing.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired reagent, weighing boats, contaminated gloves, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but less durable against impact.
-
Double Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This prevents dust generation upon reopening.[2]
-
Labeling:
-
Chemical Name: Write the full chemical name. Do not use abbreviations like "Cbz-amine."
-
Hazards: Check "Toxic" and "Irritant."
-
-
Storage: Cap tightly. Store in a cool, dry area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Compound dissolved in Methanol, Ethyl Acetate, DCM, or DMF.
-
pH Check (Crucial):
-
Ensure the receiving carboy is designated for Basic or Neutral organics.
-
Self-Validating Step: Before pouring, check the pH of the waste stream currently in the carboy using a dipstick. If pH < 4, STOP . Do not add this amine. Start a new carboy.
-
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or THF.
-
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for thermal expansion.
-
Closure: Cap the carboy immediately after use. Do not leave open in the fume hood.
Emergency Procedures: Spill Response
In the event of a spill, the primary risk is exposure to the amine functionality (skin burns/irritation) and potential inhalation of dust.
Figure 2: Immediate response workflow for solid or liquid spills of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.
Specific Decontamination Note: Do not use bleach (sodium hypochlorite) to clean up amine spills immediately, as this can form chloramines (toxic gas). Use simple soap and water or a dilute weak acid (like citric acid) only if you are trained to neutralize spills. Otherwise, absorb and pack as hazardous waste.
Regulatory & Labeling Requirements
Failure to label correctly is the most common violation in laboratory audits.
-
US EPA / RCRA: This compound is not P-listed or U-listed. However, it must be characterized.
-
Waste Code: If dissolved in ignitable solvents (Flash point < 60°C), assign D001 . If the pH is > 12.5 (unlikely for this specific amine but possible in concentrated solutions), assign D002 .
-
-
Label Text Example:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (2023). Benzyl carbamate (General Analog Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
For professionals in research, discovery, and drug development, the meticulous handling of chemical compounds is the bedrock of both groundbreaking innovation and personal safety. This guide provides an in-depth, procedural framework for the safe handling of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, with a specific focus on the selection and use of Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are synthesized from the known hazard profiles of structurally similar carbamate compounds and established laboratory safety protocols. A thorough, site-specific risk assessment should always precede the handling of this chemical.
While specific toxicological data for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is limited, the United States Environmental Protection Agency (EPA) includes it in databases that screen for potential hazards such as genotoxicity.[1] Carbamates as a class of compounds warrant careful handling due to the potential for skin, eye, and respiratory irritation.[2][3]
Hazard Assessment and PPE Selection: A Risk-Based Approach
The cornerstone of a robust safety protocol is a comprehensive understanding of the potential hazards. For Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, which is likely a solid or powder at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] Therefore, a multi-layered PPE strategy is essential to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne dust particles and potential splashes of solutions containing the compound, which could cause serious eye irritation.[5] |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use. - Lab Coat: A chemical-resistant lab coat or coveralls. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a critical barrier to prevent direct contact.[5] Standard cotton lab coats may not offer sufficient protection against chemical splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if dusts or aerosols are generated. For dusts, a particulate respirator (e.g., N95, R95, or P95) is recommended.[7][8] | Inhalation of carbamate dusts may cause respiratory irritation.[2] Engineering controls, such as a chemical fume hood, are the primary means of controlling airborne contaminants. |
Procedural Guidance for PPE Use: A Step-by-Step Workflow
Adherence to a systematic workflow for donning, doffing, and using PPE is critical to prevent cross-contamination and ensure the integrity of the protective barrier.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate.
Detailed Protocols
Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Don the lab coat, ensuring complete coverage.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
Doffing PPE (to prevent cross-contamination):
-
Gloves: Remove the outer pair of gloves if double-gloving. Remove the single pair by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Untie and remove the lab coat by folding it inward, avoiding contact with the outer contaminated surface.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include robust operational and disposal procedures.
Engineering Controls and Safe Handling Practices
-
Ventilation: Always handle Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[5]
-
Dust Mitigation: When weighing or transferring the solid compound, use techniques that minimize dust generation, such as careful scooping and keeping containers closed when not in use.[6]
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Decontaminate the spill area with an appropriate solvent.
-
Combustible Dust Hazard: While specific data is unavailable for this compound, many organic powders have the potential to form explosive mixtures with air.[9] It is prudent to avoid dust accumulation and control ignition sources.[10]
Disposal of Contaminated Materials
Proper disposal of chemical waste is paramount for environmental and laboratory safety. All waste generated from handling Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate should be treated as hazardous waste.[6]
Waste Segregation and Disposal Pathway
Caption: A streamlined process for the segregation and disposal of contaminated waste.
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate," and appropriate hazard warnings.[6]
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless their compatibility has been confirmed.[6][11]
-
Regulations: All disposal activities must comply with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
- BenchChem. (2025, December).
- U.S. Environmental Protection Agency. (2025, October 15). Benzyl [(1R,3S)
- Fisher Scientific. (2009, September 22).
- S D Fine-Chem Limited. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Thermo Fisher Scientific. (2009, September 22).
- Occupational Safety and Health Administration. (n.d.).
- Apollo Scientific. (2023, July 5).
- U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. EPA.
- BASF. (2026, February 17).
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust). NIOSH.
- Sigma-Aldrich. (2025, June 11).
-
PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- New Jersey Department of Health. (n.d.).
- Restek. (2024, August 23).
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication Guidance for Combustible Dusts. OSHA.
- OSHAcampus. (n.d.). How to Reduce the Likelihood of Explosions by Properly Handling Combustible Dust.
- CPE Filters Inc. (2024, September 11).
- Occupational Safety and Health Administration. (2023, January 30).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
